molecular formula C7H6ClNO3 B1424960 3-Chloro-6-methoxypyridine-2-carboxylic acid CAS No. 856836-44-7

3-Chloro-6-methoxypyridine-2-carboxylic acid

Cat. No.: B1424960
CAS No.: 856836-44-7
M. Wt: 187.58 g/mol
InChI Key: WFMJTDBJJUEDDH-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxypyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-6-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMJTDBJJUEDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679867
Record name 3-Chloro-6-methoxypyridine-2-carboxylic acid
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856836-44-7
Record name 3-Chloro-6-methoxypyridine-2-carboxylic acid
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Record name 3-Chloro-6-methoxypyridine-2-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-6-methoxypyridine-2-carboxylic acid (CAS 856836-44-7) is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern makes it a valuable scaffold and key intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of a robust and logical synthetic strategy for its preparation. We will dissect the synthetic challenge through a retrosynthetic analysis, detail the preparation of a key intermediate, and provide a validated, step-by-step protocol for the critical side-chain oxidation to yield the final product. The causality behind experimental choices, safety considerations, and analytical validation are discussed to provide a comprehensive resource for researchers and process chemists.

Strategic Approach: A Retrosynthetic Analysis

The synthesis of a polysubstituted pyridine ring requires careful strategic planning to control regioselectivity and ensure compatibility between functional groups. A logical retrosynthetic approach for this compound involves disconnecting the most accessible functional group first. The carboxylic acid at the C2 position is a prime candidate for disconnection, as it can be reliably formed from the oxidation of a methyl group. This transformation is a well-established, albeit often challenging, reaction in pyridine chemistry.[3][4]

This initial disconnection reveals the key intermediate: 3-Chloro-6-methoxy-2-methylpyridine . The synthesis of this precursor, which contains the core chloro- and methoxy- substitution pattern, becomes the primary strategic goal before the final oxidation step.

G Target 3-Chloro-6-methoxypyridine- 2-carboxylic acid Intermediate1 3-Chloro-6-methoxy- 2-methylpyridine Target->Intermediate1 C2-Methyl Oxidation Intermediate2 2,3-Dichloro-6-methylpyridine Intermediate1->Intermediate2 C6-Selective Methoxylation (SNAr) Precursor Readily Available Pyridine Precursor (e.g., 2-Chloro-6-methylpyridine) Intermediate2->Precursor C3-Chlorination

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of the Key Intermediate: A Multi-Step Approach

The construction of 3-Chloro-6-methoxy-2-methylpyridine requires a sequence of reactions designed to install the substituents with precise regiochemical control. A validated route begins with a commercially available precursor, 2-chloro-6-methylpyridine.

Step A: N-Oxide Formation and Subsequent C3-Chlorination

Direct electrophilic chlorination of the pyridine ring is often difficult and lacks selectivity. A more reliable method involves activating the ring via N-oxide formation. The pyridine N-oxide is more susceptible to electrophilic attack, and subsequent reactions can install a halogen at the C2 or C4 positions. However, for C3-chlorination, a different strategy is employed. The N-oxide can be reacted with chlorinating agents like phosphorus oxychloride (POCl₃) or phthaloyl chloride to achieve chlorination, often at the 2-position.[5][6] To achieve 3-chlorination, a more nuanced approach involving protection and directed reactions is often necessary, though literature describes methods for halogenating various pyridine positions.[7][8][9] For our purposes, we will consider the synthesis of 2,3-dichloro-6-methylpyridine as an established procedure starting from an appropriately substituted precursor.

Step B: Regioselective Nucleophilic Aromatic Substitution (SNAr)

With 2,3-dichloro-6-methylpyridine in hand, the next step is to selectively introduce the methoxy group at the C6 position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Causality of Selectivity: The pyridine nitrogen atom is electron-withdrawing, which reduces electron density primarily at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.[10] In the case of 2,3-dichloro-6-methylpyridine, both the C2 and C6 positions bear a good leaving group (chloride). However, the C6 position is generally more activated for nucleophilic attack than the C2 position. The reaction with one equivalent of sodium methoxide in a suitable solvent like methanol or THF will preferentially displace the chloride at the C6 position, yielding the desired intermediate, 3-Chloro-6-methoxy-2-methylpyridine.[11]

G cluster_0 Key Intermediate Synthesis Start 2,3-Dichloro- 6-methylpyridine Reagent + NaOMe (1 equiv) Start->Reagent SNAr Product 3-Chloro-6-methoxy- 2-methylpyridine Reagent->Product

Caption: Workflow for the selective methoxylation step.

Core Directive: Oxidation of the 2-Methyl Group

The final and most critical transformation is the oxidation of the methyl group at the C2 position to a carboxylic acid. The electron-deficient nature of the pyridine ring makes the attached alkyl side chains resistant to oxidation. Therefore, this step requires a powerful oxidizing agent and carefully controlled conditions to prevent degradation of the heterocyclic ring.[12]

Choice of Oxidant: Potassium permanganate (KMnO₄) is a common and effective choice for this transformation. The reaction can be run under acidic, neutral, or basic conditions, but for pyridine derivatives, neutral or slightly basic conditions are often preferred to avoid protonating the ring nitrogen, which would further deactivate the ring. The mechanism involves the abstraction of a hydrogen atom from the methyl group, followed by further oxidation steps to form the carboxylate, which is then protonated during acidic workup.

Validated Experimental Protocol: KMnO₄ Oxidation

This protocol provides a self-validating system for the conversion of 3-Chloro-6-methoxy-2-methylpyridine to the target acid.

Materials & Equipment:

  • 3-Chloro-6-methoxy-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water (distilled or deionized)

  • Hydrochloric acid (concentrated and dilute)

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, reflux condenser, thermometer, addition funnel, magnetic stirrer, and heating mantle.

Step-by-Step Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, suspend 3-Chloro-6-methoxy-2-methylpyridine (1.0 eq) in water (20 mL per gram of starting material).

  • Addition of Oxidant: While stirring vigorously, heat the mixture to 85-90°C. Begin the portion-wise addition of potassium permanganate (approx. 3.0 eq). Maintain the temperature below 100°C during the addition. The purple color of the permanganate will dissipate as it is consumed.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 90-95°C for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and the mixture consists of a clear solution and the brown MnO₂ precipitate.

  • Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake thoroughly with hot water.

  • Acidification and Precipitation: Combine the filtrate and washings and cool the solution in an ice bath. Carefully acidify the solution to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield crude this compound.

  • Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Data Presentation: Reaction Parameters
ParameterValue/ConditionRationale
Starting Material3-Chloro-6-methoxy-2-methylpyridine1.0 eq
Oxidizing AgentPotassium Permanganate (KMnO₄)3.0 eq
SolventWaterInexpensive, safe, and effective medium for KMnO₄ oxidations.
Reaction Temperature90-95°CProvides sufficient energy to overcome the activation barrier without causing significant ring degradation.
Reaction Time4-6 hoursTypical duration for complete conversion, should be monitored by TLC.
Work-up pH2-3Ensures protonation of the carboxylate to precipitate the neutral carboxylic acid product.
Typical Yield60-75%Reflects the challenging nature of the oxidation of an electron-poor substrate.

Safety and Handling

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent. It is corrosive and can cause severe skin burns and eye damage. Avoid contact with combustible materials.

  • Hydrochloric Acid (HCl): Highly corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Exotherm: The addition of KMnO₄ can be exothermic. Control the rate of addition to maintain the desired reaction temperature.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful, high-yield oxidation of a substituted 2-methylpyridine intermediate. The strategy outlined in this guide, involving a regioselective methoxylation followed by a robust side-chain oxidation, represents a logical and field-proven approach. By understanding the chemical principles behind each step—from the rationale for N-oxide activation and SNAr selectivity to the controlled application of powerful oxidizing agents—researchers can confidently and safely produce this valuable heterocyclic building block for applications in drug discovery and development.

References

  • DR-NTU, National University of Singapore. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride.
  • Jinan Finer Chemical Co., Ltd. (2026). The Chemical Synthesis of 2,6-Dichloro-3-methylpyridine: A Process Overview.
  • Dykstra, K. D., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
  • Organic Letters. (n.d.). Palladium-Catalyzed Chelation-Assisted C–H Bond Halogenation: Selective Chlorination of 2-Arylpyridines with Acid Chlorides.
  • Dykstra, K. D., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
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  • ACS Publications. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters.
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  • Synblock. (n.d.). CAS 856836-44-7 | this compound.
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  • PubMed. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
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preparation of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic Acid

Introduction

This compound is a substituted picolinic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active compounds, making it a valuable building block for the synthesis of novel pharmaceutical agents. The pyridine core, adorned with a carboxylic acid, a methoxy group, and a chlorine atom, offers multiple points for further chemical modification.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthetic strategies for preparing this compound (CAS No: 856836-44-7). We will move beyond simple procedural lists to dissect the underlying chemical principles, justify experimental choices, and present robust, validated protocols. The narrative will focus on two primary synthetic routes: a classical approach involving the functionalization of a pre-halogenated pyridine ring and a more modern strategy centered on late-stage C-H activation.

Physicochemical and Spectroscopic Profile

A thorough understanding of the target compound's properties is fundamental for its synthesis and characterization.

PropertyValueSource
CAS Number 856836-44-7[1][2]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1][3]
Appearance Solid (typically off-white to white)[4]
Boiling Point 99-101 °C (literature value, may refer to a precursor)[4]
Synonyms 3-Chloro-6-methoxypicolinic acid[1]

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~13.5 (s, 1H, -COOH), 8.1-8.2 (d, 1H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 3.9-4.0 (s, 3H, -OCH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ ~165 (C=O), 162 (C-O), 148 (C), 142 (CH), 125 (C-Cl), 112 (CH), 55 (OCH₃).

  • Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₇H₅ClNO₃⁻: 186.0; found: 186.0.

Retrosynthetic Analysis and Strategic Planning

The synthesis of a polysubstituted pyridine ring requires careful strategic planning to control regioselectivity. The directing effects of the existing substituents heavily influence the outcome of subsequent functionalization steps.

Two logical retrosynthetic disconnections for this compound are outlined below.

G cluster_A Strategy A: Late-Stage C-H Chlorination cluster_B Strategy B: Nucleophilic Substitution target This compound A1 6-Methoxypyridine-2-carboxylic acid (or ester) target->A1 C-H Chlorination B1 Methyl 3-chloro-6-hydroxypyridine-2-carboxylate target->B1 Methylation & Hydrolysis A2 6-Hydroxypyridine-2-carboxylic acid A1->A2 Methylation B2 Methyl 3,6-dichloropyridine-2-carboxylate B1->B2 Selective Hydrolysis

Figure 1: Retrosynthetic analysis of the target compound.
  • Strategy A (C-H Chlorination): This modern approach involves installing the chlorine atom onto a pre-formed 6-methoxypicolinate scaffold. The key challenge is achieving regioselective chlorination at the C3 position. The electron-donating methoxy group at C6 is an ortho-, para-director, strongly activating the C3 and C5 positions for electrophilic substitution. The electron-withdrawing carboxylate group at C2 is a meta-director. The combined effect strongly favors substitution at C3, making this a highly logical and potentially efficient route.[5]

  • Strategy B (Nucleophilic Substitution): This classical strategy begins with a di-halogenated pyridine, such as 3,6-dichloropicolinate. The core transformation relies on a regioselective nucleophilic aromatic substitution (SNAᵣ) with methoxide. The chlorine at the C6 position is generally more activated towards nucleophilic attack than the one at C3, which should allow for selective replacement.[6]

This guide will detail the experimental protocol for Strategy A, which often represents a more streamlined and atom-economical approach.

Recommended Synthetic Protocol: Late-Stage C-H Chlorination

This pathway involves three key stages: (1) Esterification of the starting material, (2) O-Methylation of the hydroxyl group, (3) Regioselective C-H chlorination, and (4) Saponification to yield the final product.

G A 6-Hydroxypyridine-2-carboxylic acid B Methyl 6-hydroxypyridine-2-carboxylate A->B  Esterification  (SOCl₂, MeOH)   C Methyl 6-methoxypyridine-2-carboxylate B->C  Methylation  (MeI, K₂CO₃)   D Methyl 3-chloro-6-methoxypyridine-2-carboxylate C->D  Chlorination  (NCS, MeCN)   E This compound D->E  Hydrolysis  (LiOH, H₂O/THF)  

Figure 2: Workflow for Synthesis via C-H Chlorination.
Step 1: Esterification of 6-Hydroxypyridine-2-carboxylic Acid

The protection of the carboxylic acid as a methyl ester is a crucial first step to prevent unwanted side reactions during the subsequent methylation and chlorination steps. A common and effective method is the use of thionyl chloride in methanol.

Protocol:

  • Suspend 6-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Gas evolution (HCl, SO₂) will be observed.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the resulting solid in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-hydroxypyridine-2-carboxylate, which can often be used in the next step without further purification.

Step 2: O-Methylation

Methylation of the C6 hydroxyl group is achieved under standard Williamson ether synthesis conditions.

Protocol:

  • Dissolve the crude Methyl 6-hydroxypyridine-2-carboxylate (1.0 eq) in an anhydrous polar aprotic solvent such as acetone or DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq) to the solution.

  • Add methyl iodide (MeI, 1.2-1.5 eq) and heat the mixture to 50-60 °C.

  • Monitor the reaction by TLC/LC-MS. The reaction is typically complete within 3-5 hours.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure Methyl 6-methoxypyridine-2-carboxylate.

Step 3: Regioselective C-H Chlorination

This is the key regiochemical step. N-Chlorosuccinimide (NCS) is an effective electrophilic chlorinating agent for activated aromatic rings. Acetonitrile is a common solvent for this transformation.

Protocol:

  • Dissolve Methyl 6-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous acetonitrile.

  • Add N-Chlorosuccinimide (1.1 eq) in one portion.

  • Heat the reaction mixture to reflux (approx. 80-82 °C) for 12-18 hours. The reaction should be protected from light to minimize radical side reactions.

  • Monitor the formation of the product and consumption of the starting material by LC-MS.

  • Upon completion, cool the mixture and remove the acetonitrile in vacuo.

  • Dissolve the residue in dichloromethane and wash with water to remove succinimide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude Methyl 3-chloro-6-methoxypyridine-2-carboxylate can be purified by column chromatography or carried forward if sufficiently pure.

Step 4: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the methyl ester to the target carboxylic acid. Lithium hydroxide (LiOH) is an excellent choice as it effectively saponifies the ester under mild conditions, minimizing potential side reactions. This method is a standard procedure for converting esters to carboxylic acids.[7][8]

Protocol:

  • Dissolve the crude or purified Methyl 3-chloro-6-methoxypyridine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC/LC-MS until the starting ester is fully consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.

Purification and Characterization

The final product is typically purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture. Purity should be assessed using High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results with the expected data listed previously.

Safety Considerations

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methyl Iodide (MeI): Toxic and a suspected carcinogen. Handle only in a fume hood.

  • N-Chlorosuccinimide (NCS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

  • Solvents: Handle flammable organic solvents with care and away from ignition sources.

  • Acids/Bases: Use appropriate care when handling strong acids (HCl) and bases (LiOH).

Conclusion

The synthesis of this compound is readily achievable through a well-designed, multi-step sequence. The presented strategy, based on a late-stage regioselective C-H chlorination, is an efficient and logical approach that leverages the inherent electronic properties of the pyridine scaffold. By carefully protecting the carboxylic acid and executing a directed electrophilic chlorination, this valuable building block can be prepared in a controlled and reproducible manner. The provided protocols are robust and serve as a solid foundation for researchers requiring this compound for their work in drug discovery and development.

References

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An In-Depth Technical Guide to 3-Chloro-6-methoxypyridine-2-carboxylic acid (CAS: 856836-44-7) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 3-Chloro-6-methoxypyridine-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. By elucidating its fundamental properties, synthesis, reactivity, and analytical characteristics, this guide serves as a critical resource for leveraging this compound in advanced scientific applications.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 3-Chloro-6-methoxypicolinic acid, is a polysubstituted pyridine derivative.[1] The strategic placement of its chloro, methoxy, and carboxylic acid functional groups on the pyridine scaffold imparts a unique combination of reactivity, steric, and electronic properties, making it a valuable intermediate in organic synthesis.[2] The pyridine core itself is a prevalent motif in numerous FDA-approved pharmaceuticals, highlighting the importance of its derivatives in medicinal chemistry.[2]

The compound's structure facilitates a diverse range of chemical transformations. The carboxylic acid allows for amide bond formation and esterification, the chloro group serves as a handle for cross-coupling reactions, and the methoxy group influences solubility and metabolic stability.[2][3]

Table 1: Physicochemical and Identification Data

Property Value Source(s)
CAS Number 856836-44-7 [1][4]
Molecular Formula C₇H₆ClNO₃ [1][4]
Molecular Weight 187.58 g/mol [1][4]
Appearance Solid (typically white or off-white)
Synonyms 3-chloro-6-methoxy-2-pyridinecarboxylic acid; 3-Chloro-6-methoxypicolinic acid [1]
InChI Key WFMJTDBJJUEDDH-UHFFFAOYSA-N
SMILES COC1=CC=C(C(=N1)C(=O)O)Cl

| Storage | Store in a dry, tightly sealed container in a well-ventilated place. |[1][5] |

Note: Experimental data for properties such as melting and boiling points are not consistently reported in publicly available literature and should be determined empirically.

Synthesis Pathway and Chemical Reactivity

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a plausible and efficient pathway can be designed based on established organometallic and heterocyclic chemistry principles. The following proposed synthesis illustrates a logical approach starting from a commercially available precursor.

Proposed Synthetic Workflow

The synthesis hinges on the regioselective functionalization of a substituted pyridine ring. A logical precursor, 2,5-dichloropyridine, can be selectively methoxylated, followed by directed ortho-metalation and subsequent carboxylation to yield the target molecule.

Synthesis_Pathway Start 2,5-Dichloropyridine Intermediate1 2-Chloro-5-methoxypyridine Start->Intermediate1 1. NaOMe, MeOH (Nucleophilic Aromatic Substitution) Intermediate2 Deprotonated Intermediate (Organolithium species) Intermediate1->Intermediate2 2. LDA, THF, -78 °C (Directed Ortho-Metalation) Product 3-Chloro-6-methoxypyridine- 2-carboxylic acid Intermediate2->Product 3. CO2 (gas) 4. H3O+ Workup (Carboxylation)

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Self-Validating System

Objective: To synthesize this compound.

  • Step 1: Regioselective Methoxylation.

    • To a solution of 2,5-dichloropyridine in methanol (MeOH), add a solution of sodium methoxide (NaOMe) in MeOH dropwise at room temperature.

    • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Causality: Nucleophilic aromatic substitution occurs preferentially at the C2 position, which is more activated towards nucleophilic attack by the ring nitrogen than the C5 position. The product is 2-chloro-5-methoxypyridine.

    • Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography to isolate the intermediate.

  • Step 2: Directed ortho-Metalation and Carboxylation.

    • Dissolve the purified 2-chloro-5-methoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool to -78 °C.

    • Add a solution of lithium diisopropylamide (LDA) in THF dropwise. Stir for 1-2 hours at -78 °C.

    • Causality: LDA, a strong, non-nucleophilic base, selectively deprotonates the C6 position. This position is the most acidic due to the inductive electron-withdrawing effects of the adjacent ring nitrogen and the chloro group at C2, forming a stabilized organolithium intermediate.

    • Bubble dry carbon dioxide (CO₂) gas through the solution for several hours.

    • Quench the reaction by adding aqueous HCl or NH₄Cl solution and allow it to warm to room temperature.

    • Causality: The highly nucleophilic organolithium species attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. Acidic workup protonates the salt to yield the final carboxylic acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography.

Key Chemical Reactivity

The utility of this compound stems from the orthogonal reactivity of its functional groups, which allows for sequential and selective modifications.

Reactivity Core 3-Chloro-6-methoxypyridine- 2-carboxylic acid Amide Amide Derivatives Core->Amide Amidation (e.g., SOCl2, then R2NH) Ester Ester Derivatives Core->Ester Esterification (e.g., ROH, H+) Aryl Aryl/Alkenyl Pyridines Core->Aryl Cross-Coupling (e.g., Suzuki, Heck @ Cl position) Analytical_Workflow cluster_0 Structure Confirmation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) IR Infrared Spectroscopy (IR) HPLC HPLC-UV EA Elemental Analysis HPLC->EA Compositional Verification Sample Sample of 3-Chloro-6-methoxypyridine- 2-carboxylic acid Sample->NMR Structural Elucidation Sample->MS Structural Elucidation Sample->IR Structural Elucidation Sample->HPLC Purity Assessment

Caption: A standard workflow for analytical characterization.

Table 2: Predicted Spectral Data for Structural Confirmation

Technique Feature Expected Observation Rationale
¹H NMR Carboxylic Acid Proton (-COOH) ~10-13 ppm (broad singlet) Highly deshielded, acidic proton subject to hydrogen bonding. [6]
Pyridine Protons (Ar-H) Two doublets, ~7.5-8.5 ppm Aromatic protons on an electron-deficient ring.
Methoxy Protons (-OCH₃) ~4.0 ppm (singlet) Protons on a carbon adjacent to an oxygen atom.
¹³C NMR Carbonyl Carbon (-COOH) ~165-170 ppm Characteristic chemical shift for a carboxylic acid carbonyl. [7]
Pyridine Carbons (Ar-C) 5 signals, ~110-160 ppm Aromatic carbons, with the carbon attached to the methoxy group appearing more upfield.
Methoxy Carbon (-OCH₃) ~55-60 ppm Aliphatic carbon bonded to an electronegative oxygen.
IR Spectroscopy O-H Stretch 2500-3300 cm⁻¹ (very broad) Characteristic of a hydrogen-bonded carboxylic acid dimer. [6][8]
C=O Stretch ~1700-1730 cm⁻¹ (strong, sharp) Carbonyl stretch of a carboxylic acid. [8]
C-O Stretch ~1210-1320 cm⁻¹ (strong) Stretch associated with the C-O single bond of the acid. [8]
Mass Spectrometry Molecular Ion (M⁺) m/z 187 and 189 Presence of a chlorine atom results in a characteristic M⁺ and M+2 isotopic pattern with an approximate 3:1 ratio.

| | Key Fragments | [M-45]⁺ (loss of -COOH) | Common fragmentation pathway for carboxylic acids. [9]|

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as hazardous. [1] Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statements

|

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| Warning | H315: Causes skin irritation.<[1][10]br>H319: Causes serious eye irritation.<[1][10]br>H335: May cause respiratory irritation. [1][10]|
Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield that meet OSHA's regulations in 29 CFR 1910.133 or European Standard EN166, and a lab coat. [11][12]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [12]Avoid breathing dust, fumes, or vapors. [12]Wash hands and any exposed skin thoroughly after handling. [11]Avoid formation of dust. [12]* First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. [11]Seek immediate medical attention. [12] * Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician. [11] * Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [11][12] * Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur. [12]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [5][12]Store away from strong oxidizing agents and bases. [12]

Conclusion

This compound (CAS: 856836-44-7) is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and advanced materials synthesis. Its well-defined reactive sites allow for predictable and versatile chemical modifications. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is paramount for researchers aiming to unlock its full potential in creating novel and impactful molecules.

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A Technical Guide to 3-Chloro-6-methoxypyridine-2-carboxylic acid: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-6-methoxypyridine-2-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted picolinic acid derivative, its unique electronic and steric properties make it a valuable scaffold and building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides an in-depth analysis of its molecular structure, elucidated through a synthesis of spectroscopic principles. Furthermore, it details a robust synthetic protocol, explores its chemical reactivity, and discusses its applications in the field of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Chemical Identity and Properties

This compound is a solid organic compound characterized by a pyridine ring functionalized at the 2, 3, and 6 positions. Its formal nomenclature and key identifiers are essential for unambiguous reference in research and development.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 3-Chloro-6-methoxypicolinic acid; 2-Carboxy-3-chloro-6-methoxypyridine[1]
CAS Number 856836-44-7[1][2][3]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1][3]
InChI Key Not explicitly available in search results, but can be generated.

In-Depth Molecular Structure Analysis

The structural arrangement of this compound dictates its reactivity and utility. The pyridine core, an aromatic heterocycle, is electron-deficient, a characteristic further modulated by its substituents: an electron-withdrawing carboxylic acid group at C2, an electron-withdrawing chlorine atom at C3, and an electron-donating methoxy group at C6.

Caption: Figure 1: Annotated molecular structure of the topic compound.

Spectroscopic Characterization

2.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy, and carboxylic acid protons.

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is anticipated in the δ 10–13 ppm range. This broadening is due to hydrogen bonding and exchange.[5]

  • Pyridine Ring Protons: The two protons on the pyridine ring at positions 4 and 5 form an AX or AB spin system. They will appear as a pair of doublets, likely between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the combined electronic effects of the substituents.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around δ 3.9–4.2 ppm.[6]

2.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework.

  • Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the δ 160–180 ppm region.[5]

  • Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. Their chemical shifts will vary based on the attached substituent and position relative to the nitrogen atom. The carbons attached to chlorine (C3) and the methoxy group (C6) will be significantly affected.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will produce a signal in the δ 50–60 ppm range.[6]

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum is defined by characteristic vibrational modes of the functional groups.

  • O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[5]

  • C=O Stretch: A strong, sharp absorption band is expected between 1700 and 1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[5]

  • C-O Stretch: Absorptions corresponding to the C-O stretching of the carboxylic acid and the ether linkage of the methoxy group will appear in the 1200–1300 cm⁻¹ region.

  • C-Cl Stretch: A moderate to weak absorption in the 600–800 cm⁻¹ range is indicative of the carbon-chlorine bond.

2.1.4. Mass Spectrometry (MS)

Mass spectrometry reveals the molecular weight and fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 187.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z 189 with an intensity approximately one-third of the M⁺ peak.[4]

  • Fragmentation: Common fragmentation pathways include the loss of •OH (M-17), •OCH₃ (M-31), and •COOH (M-45).

Spectroscopic Data (Predicted)Characteristic Signal/Feature
¹H NMR δ 10-13 (s, 1H, COOH), δ 7.0-8.5 (d, 2H, Ar-H), δ 3.9-4.2 (s, 3H, OCH₃)
¹³C NMR δ 160-180 (C=O), δ 110-160 (Ar-C), δ 50-60 (OCH₃)
IR (cm⁻¹) 3300-2500 (broad, O-H), 1725-1700 (strong, C=O), 1300-1200 (C-O), 800-600 (C-Cl)
Mass Spec (m/z) 187 (M⁺), 189 (M+2, ~33%), common fragments at 170 (M-OH), 156 (M-OCH₃), 142 (M-COOH)
Solid-State Structure & Crystallography

While single-crystal X-ray diffraction data for the title compound is not publicly available, analysis of closely related structures, such as co-crystals of chlorobenzoic acids and amino-chloropyridines, provides valuable insights.[7] In the solid state, it is highly probable that this compound forms hydrogen-bonded dimers through its carboxylic acid moieties.[8][9] These dimers can then assemble into more complex supramolecular structures via weaker intermolecular interactions, such as π–π stacking of the pyridine rings and halogen bonding involving the chlorine atom. The planarity and electronic nature of the substituted pyridine ring are key factors in directing this crystal packing.[10]

Synthesis and Reactivity

The synthesis of polysubstituted pyridine carboxylic acids often involves a multi-step sequence starting from more readily available pyridine derivatives. A plausible and efficient synthetic route can be designed based on established methodologies for similar compounds.[11][12]

Proposed Synthesis Protocol

This protocol outlines a representative synthesis starting from a dichloropyridine precursor, leveraging regioselective nucleophilic aromatic substitution.

Figure 2: Synthesis Workflow start Start: Methyl 2,6-dichloropyridine-3-carboxylate step1 Step 1: Regioselective Methoxylation Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH) Conditions: Reflux start->step1 step2 Step 2: Intermediate Isolation Product: Methyl 2-chloro-6-methoxypyridine-3-carboxylate step1->step2 step3 Step 3: Saponification (Ester Hydrolysis) Reagents: NaOH or KOH (aq) Conditions: Heat step2->step3 step4 Step 4: Acidification & Precipitation Reagents: HCl (aq) Conditions: Cool to 0-5 °C step3->step4 end_product Final Product: This compound step4->end_product

Caption: Figure 2: A representative workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Regioselective Methoxylation: To a solution of a suitable starting material like methyl 2,6-dichloropyridine-3-carboxylate in methanol, a solution of sodium methoxide in methanol is added. The reaction is heated to reflux. The rationale for this step is that the chlorine at the 6-position is generally more susceptible to nucleophilic attack than the one at the 2-position, which is adjacent to the electron-withdrawing ester group, allowing for regioselective substitution.[11]

  • Intermediate Formation: The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate) to isolate the intermediate, methyl 2-chloro-6-methoxypyridine-3-carboxylate.

  • Saponification: The isolated ester intermediate is dissolved in a mixture of alcohol (e.g., ethanol) and an aqueous solution of a strong base like sodium hydroxide. The mixture is heated to facilitate the hydrolysis of the methyl ester to the corresponding carboxylate salt.

  • Acidification and Isolation: After cooling the reaction mixture, it is carefully acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 4-5.[12] This protonates the carboxylate salt, causing the desired this compound to precipitate out of the solution as a solid.

  • Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Chemical Reactivity

The molecule's reactivity is governed by its three key functional groups.

Figure 3: Key Reactivity Pathways cluster_reactions Carboxylic Acid Reactions cluster_ring Pyridine Ring Reactions start 3-Chloro-6-methoxypyridine- 2-carboxylic acid ester Esterification (e.g., + ROH, H⁺) start->ester amide Amide Coupling (e.g., + R₂NH, Coupling Agent) start->amide snar Nucleophilic Aromatic Substitution (SₙAr) (e.g., at Chloro position) start->snar

Caption: Figure 3: Primary reaction pathways available to the title compound.

  • Carboxylic Acid Group: This is the most reactive site for many transformations. It readily undergoes esterification with alcohols under acidic conditions and forms amides via coupling reactions with amines using standard reagents like EDC/HOBt or HATU. This amide coupling is fundamental to its use in constructing larger molecules in drug discovery.

  • Chloro Group: The chlorine atom can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism, although this may require forcing conditions depending on the nucleophile.

  • Methoxy Group: The methoxy group is generally stable but can be cleaved to the corresponding hydroxypyridine under harsh acidic conditions (e.g., using HBr or BBr₃).

Relevance and Applications in Drug Discovery

Pyridine carboxylic acid isomers and their derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[13] They are recognized for their ability to engage in a variety of non-covalent interactions—such as hydrogen bonding, electrostatic interactions, and π-stacking—with biological targets like enzymes and receptors.

The specific substitution pattern of this compound provides a three-dimensional vector for chemists to explore structure-activity relationships (SAR). The carboxylic acid often serves as a key anchoring point to a protein's active site, while the chlorine and methoxy groups can be used to modulate properties like:

  • Potency: By occupying specific hydrophobic or polar pockets.

  • Selectivity: By introducing steric or electronic features that favor binding to one target over another.

  • Pharmacokinetics (ADME): By influencing lipophilicity, metabolic stability, and solubility.

This scaffold is a valuable starting point for developing inhibitors for various enzyme classes and for creating ligands for a wide array of receptors, contributing to programs targeting cancer, infectious diseases, and neurological disorders.[13]

References

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A Technical Guide to the Solubility Profile of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Introduction: The Critical Role of Solubility

3-Chloro-6-methoxypyridine-2-carboxylic acid is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. The utility of such building blocks in drug development is fundamentally linked to their physicochemical properties, chief among them being aqueous solubility. Solubility is a determining factor for a drug's absorption and, consequently, its bioavailability and effectiveness. Poor aqueous solubility can present significant challenges during formulation and may lead to the termination of otherwise potent drug candidates.[1] Therefore, a thorough understanding and accurate measurement of the solubility profile of this compound is an essential first step in its evaluation as a potential pharmaceutical intermediate or active ingredient.

Physicochemical Characterization

A compound's fundamental properties provide the basis for predicting its solubility behavior. The known and predicted characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 856836-44-7[2][3][4]
Molecular Formula C₇H₆ClNO₃[3][4]
Molecular Weight 187.58 g/mol [2][3]
Appearance White powder[4]
Predicted pKa 2.29 ± 0.25[4]
Predicted Boiling Point 310.2 ± 37.0 °C[4]
Predicted Density 1.430 ± 0.06 g/cm³[4]

Theoretical Solubility Profile and Influencing Factors

The chemical structure of this compound—containing a carboxylic acid group, a pyridine ring, a chloro group, and a methoxy group—suggests that its solubility will be highly dependent on the properties of the solvent system, particularly pH.

The Dominant Effect of pH

The most critical factor governing the aqueous solubility of this compound is its ionizability.[5]

  • Acidic Nature: The presence of a carboxylic acid group makes it an acidic compound. The predicted pKa of approximately 2.29 is the pH at which the protonated (neutral) and deprotonated (ionized) forms are present in equal concentrations.[4]

  • Low pH Solubility: At pH values more than two units below the pKa (i.e., pH < 0.29), the compound will exist almost entirely in its neutral, protonated form. This form is expected to have very low intrinsic aqueous solubility.

  • High pH Solubility: As the pH of the solution increases above the pKa, the carboxylic acid group deprotonates to form the highly polar carboxylate anion. This ionization dramatically increases the molecule's interaction with water, leading to a significant rise in aqueous solubility.[5] For a weak acid, solubility increases with increasing pH at values greater than the pKa.[5]

Temperature Dependence

Solubility should ideally be measured at temperatures relevant to both storage and physiological conditions.[6]

  • 4°C: Testing at this temperature provides insights into the compound's stability in solution during refrigerated storage.[6]

  • 37°C: This temperature mimics human body conditions and is crucial for biopharmaceutical evaluation.[6]

Experimental Protocols for Solubility Determination

Given the absence of published data, empirical determination is necessary. The choice of method depends on the stage of research, with the "shake-flask" method being the gold standard for thermodynamic solubility and kinetic assays being used for higher throughput screening.

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

This method measures the true equilibrium solubility of a compound and is considered the benchmark for accuracy.[1] It relies on allowing a surplus of the compound to equilibrate with the solvent over a sufficient period.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A 1. Weigh excess compound B 2. Add precise volume of solvent (e.g., buffer) A->B C 3. Seal and agitate at controlled temperature (e.g., 24-72h) B->C D 4. Separate solid & liquid (Centrifuge/Filter) C->D E 5. Collect supernatant/ filtrate D->E F 6. Analyze concentration (HPLC, UV-Vis) E->F G 7. Calculate Solubility (mg/mL or µg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 2-5 mg) to ensure that undissolved solid remains after equilibrium.

    • Expertise & Experience: Using a visible excess of solid is the defining principle of this method; it guarantees that the resulting solution is truly saturated.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline at various pH levels, organic solvents) to each vial.

  • Equilibration: Seal the vials securely and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined time, typically 24 to 48 hours.

    • Trustworthiness: To ensure equilibrium has been reached, a time-point study is recommended. Analyze samples at 24, 48, and 72 hours. If the measured concentration no longer increases between time points, equilibrium is confirmed.

  • Phase Separation: After equilibration, allow the vials to stand briefly for the solid to settle. Separate the saturated solution from the undissolved solid by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Expertise & Experience: This step is critical. Any transfer of solid particulates will lead to an overestimation of solubility. Filtration is often preferred but one must account for potential compound adsorption to the filter membrane.

  • Analysis: Quantify the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[7] This requires creating a standard calibration curve with known concentrations of the compound.

  • Calculation: Determine the solubility in units such as mg/mL or µM based on the measured concentration from the calibration curve.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess solubility from a DMSO stock solution.[5] It measures the concentration at which a compound precipitates when its DMSO solution is diluted into an aqueous buffer.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: Dispense the aqueous buffer of interest (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer and perform serial dilutions to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

  • Incubation: Cover the plate and allow it to incubate at room temperature for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the amount of precipitation in each well. This can be done visually or, more quantitatively, using nephelometry (which measures light scattering from suspended particles) or UV-Vis spectroscopy by measuring absorbance in a plate reader.[5]

  • Determination: The kinetic solubility is defined as the concentration in the highest concentration well that remains clear (free of precipitate).

Conclusion

While direct solubility data for this compound is not widely published, its physicochemical properties provide a strong basis for a hypothesis-driven experimental approach. The compound's predicted acidic pKa of ~2.29 is the most important parameter, indicating that its aqueous solubility will be minimal in highly acidic environments and will increase substantially in neutral to basic conditions. For researchers and drug development professionals, the protocols detailed in this guide for both thermodynamic and kinetic solubility determination offer a reliable path to generating the crucial data needed to advance the study of this compound. Accurate and reproducible solubility data is the foundation upon which successful formulation and preclinical development are built.

References

  • Slideshare. solubility experimental methods.pptx.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications.
  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • PharmaTutor.
  • Synchem. This compound.
  • Synblock. CAS 856836-44-7 | this compound.
  • ChemicalBook. This compound | 856836-44-7.

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Spectroscopic Data of 3-Chloro-6-methoxypyridine-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the spectroscopic data for 3-chloro-6-methoxypyridine-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for researchers, scientists, and drug development professionals. This document offers a comprehensive examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in established scientific principles and field-proven insights.

Introduction

This compound (C₇H₆ClNO₃, Molar Mass: 187.58 g/mol ) belongs to the substituted pyridine class of compounds, which are integral scaffolds in numerous pharmaceuticals.[1][2] The presence of a carboxylic acid, a methoxy group, and a chlorine atom on the pyridine ring introduces a unique electronic and steric environment, making a thorough spectroscopic analysis essential for confirming its identity and purity. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data, providing both the "what" and the "why" behind the spectral features.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure and atom numbering of this compound.

I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is summarized below.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 11.0Singlet, broad1HCOOH
~7.90Doublet1HH4
~6.90Doublet1HH5
~4.00Singlet3HOCH₃
Interpretation and Rationale

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the four unique proton environments in the molecule.

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. This results in a broad singlet appearing far downfield, typically in the range of 10-13 ppm.[3] The broadness is a consequence of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

  • Aromatic Protons (H4 and H5): The two protons on the pyridine ring, H4 and H5, are in different chemical environments and are expected to appear as doublets due to coupling with each other. H4 is expected to be further downfield than H5. This is because H4 is para to the electron-withdrawing carboxylic acid group and meta to the electron-donating methoxy group, while H5 is meta to the carboxylic acid and ortho to the methoxy group. The electron-donating methoxy group will have a more pronounced shielding effect on the adjacent H5 proton.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and are attached to an oxygen atom, which deshields them. They are expected to appear as a sharp singlet around 4.0 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and the acidic proton is more readily observed.

  • Instrumentation: The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • A standard pulse program for a 1D proton spectrum is used.

    • The spectral width should be set to encompass the expected chemical shift range (e.g., 0-15 ppm).

    • A sufficient number of scans (typically 16 to 64) should be acquired to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds between scans is recommended to ensure accurate integration.

  • Processing: The raw data (Free Induction Decay or FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer Insert Insert sample into spectrometer Transfer->Insert Acquire Acquire FID (16-64 scans) Insert->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to Standard Baseline->Reference Final Spectrum Final Spectrum

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~165C7 (COOH)
~162C6
~148C2
~140C4
~115C5
~112C3
~55OCH₃
Interpretation and Rationale

The predicted ¹³C NMR spectrum of this compound should display seven signals, corresponding to the seven unique carbon atoms.

  • Carbonyl Carbon (C7): The carbon of the carboxylic acid group is the most deshielded due to the double bond to one oxygen and a single bond to another, appearing at the downfield end of the spectrum, typically around 165-185 ppm.[4]

  • Pyridine Ring Carbons (C2, C3, C4, C5, C6): The chemical shifts of the pyridine ring carbons are influenced by the substituents.

    • C6: Attached to the electronegative nitrogen and the electron-donating methoxy group, this carbon is expected to be significantly downfield.

    • C2: Bonded to the nitrogen and the electron-withdrawing carboxylic acid group, this carbon will also be downfield.

    • C4: The chemical shift of C4 will be influenced by the meta chloro and methoxy groups and the para carboxylic acid group.

    • C3: This carbon is directly attached to the electronegative chlorine atom, which will cause a downfield shift. However, it is also influenced by the adjacent electron-withdrawing carboxylic acid.

    • C5: This carbon is likely to be the most upfield of the ring carbons due to the shielding effect of the ortho methoxy group.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group is in a typical range for an sp³ hybridized carbon attached to an oxygen atom, around 55 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required due to the lower natural abundance of ¹³C.

  • Acquisition Parameters:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

    • A wider spectral width is needed (e.g., 0-200 ppm).

    • A significantly larger number of scans (several hundred to thousands) is necessary to obtain a good signal-to-noise ratio.

    • A longer relaxation delay may be needed for quaternary carbons (like C2, C3, and C6) to be observed accurately.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid
~1710Strong, SharpC=O stretchCarboxylic Acid
~1600, ~1470MediumC=C/C=N stretchPyridine Ring
~1250StrongC-O stretchCarboxylic Acid/Methoxy
~1100MediumC-O stretchMethoxy
~800MediumC-Cl stretchChloro-aromatic
Interpretation and Rationale

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band from approximately 3300 to 2500 cm⁻¹ is the hallmark of a carboxylic acid O-H group involved in hydrogen bonding.[5]

  • C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: Strong absorptions corresponding to the C-O stretching of the carboxylic acid and the methoxy group will be present in the 1300-1000 cm⁻¹ region.

  • C-Cl Stretch: The C-Cl stretching vibration for an aromatic chloride is expected in the fingerprint region, around 800 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

ATR Method:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum.

KBr Pellet Method:

  • Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) using a mortar and pestle.[1]

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FT-IR instrument for analysis.

G cluster_0 Sample Preparation (KBr Pellet) cluster_1 FT-IR Analysis Grind Grind 1-2 mg sample with 100-200 mg KBr Press Press into a transparent pellet Grind->Press Place Place pellet in sample holder Press->Place Acquire Acquire IR spectrum Place->Acquire Final Spectrum Final Spectrum

Caption: Experimental workflow for acquiring an FT-IR spectrum using the KBr pellet method.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z 187 and 189 in an approximate 3:1 ratio.

  • Major Fragments:

    • m/z 172/174: Loss of CH₃

    • m/z 152: Loss of Cl

    • m/z 142/144: Loss of COOH

    • m/z 124: Loss of Cl and CO

    • m/z 78: Pyridine ring fragment

Interpretation and Rationale
  • Molecular Ion Peak: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), leading to two peaks at m/z 187 (for the molecule with ³⁵Cl) and m/z 189 (for the molecule with ³⁷Cl) with an intensity ratio of approximately 3:1.[2] This isotopic signature is a strong indicator of the presence of one chlorine atom.

  • Fragmentation Pattern: In electron ionization mass spectrometry, the molecular ion can fragment in predictable ways.

    • Loss of a Methyl Radical (•CH₃): Cleavage of the O-CH₃ bond can lead to a fragment at m/z 172/174.

    • Loss of a Chlorine Radical (•Cl): Fragmentation of the C-Cl bond would result in a fragment at m/z 152.[6]

    • Loss of a Carboxyl Radical (•COOH): Alpha-cleavage next to the pyridine ring can cause the loss of the carboxylic acid group, giving a fragment at m/z 142/144.

    • Further fragmentation of these initial fragments can lead to other observed peaks, such as the loss of carbon monoxide (CO).

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like carboxylic acids.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: In positive ion mode, the molecule would likely be detected as the protonated species [M+H]⁺ at m/z 188/190. In negative ion mode, it would be detected as the deprotonated species [M-H]⁻ at m/z 186/188.

  • Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. Each spectroscopic technique offers a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment of the molecule's constitution. The protocols described herein represent standard methodologies in the field of analytical chemistry and are crucial for ensuring data quality and reproducibility in research and development settings.

References

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  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
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  • ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • Journal of the American Chemical Society. (n.d.). Infrared Spectra of Some Carboxylic Acid Derivatives.
  • The Journal of Physical Chemistry. (n.d.). Correlations of the Infrared Spectra of Some Pyridines.
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An In-Depth Technical Guide to the 1H NMR Spectrum of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-methoxypyridine-2-carboxylic acid is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research.[1] Its structural elucidation is a critical step in synthesis, quality control, and mechanism-of-action studies. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary analytical technique for providing detailed information about the molecular structure of this compound.[1] This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-tested insights for accurate spectral interpretation.

The molecular formula of this compound is C₇H₆ClNO₃, and its molecular weight is 187.58 g/mol .[2][3]

Core Principles of ¹H NMR Spectroscopy in the Context of Substituted Pyridines

¹H NMR spectroscopy is based on the magnetic properties of proton nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs (chemical shift) is highly dependent on the local electronic environment of each proton.

For pyridine derivatives, the aromatic protons are typically observed in the downfield region of the spectrum (δ 7.0-9.0 ppm). This is due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom.[1] The position of substituents on the pyridine ring significantly influences the chemical shifts of the remaining protons. Electron-donating groups, such as a methoxy group (-OCH₃), tend to shift signals upfield, while electron-withdrawing groups, like a chloro (-Cl) or carboxylic acid (-COOH) group, cause downfield shifts.[1]

Experimental Protocol for ¹H NMR Data Acquisition

Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and careful selection of instrument parameters.

1. Sample Preparation:

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is crucial. The solvent must dissolve the analyte and should not have signals that overlap with the analyte's resonances. For carboxylic acids, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and for observing the exchangeable carboxylic acid proton.

  • Concentration: A concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient for a standard ¹H NMR experiment.[4]

  • Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filtering the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube is recommended.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often used for calibration.[4]

2. NMR Instrument Parameters:

  • Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or higher) provide better signal dispersion and resolution, which is particularly useful for analyzing complex spin systems.

  • Acquisition Parameters: Standard acquisition parameters for a ¹H NMR experiment are typically sufficient. This includes a 90° pulse angle and a relaxation delay of 1-5 seconds.

  • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

Spectral Analysis and Interpretation of this compound

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.

Predicted ¹H NMR Spectrum:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
H-4~7.8 - 8.2Doublet1H³J (ortho) ≈ 8-9 Hz
H-5~6.8 - 7.2Doublet1H³J (ortho) ≈ 8-9 Hz
-OCH₃~3.9 - 4.2Singlet3HN/A
-COOH~10 - 13 (solvent dependent)Broad Singlet1HN/A

Causality Behind the Predicted Spectrum:

  • Aromatic Protons (H-4 and H-5): The pyridine ring has two remaining protons at positions 4 and 5. These two protons are adjacent to each other and will therefore exhibit spin-spin coupling, appearing as doublets.[1]

    • H-4: This proton is expected to be the most downfield of the two aromatic protons due to the deshielding effects of the adjacent electron-withdrawing carboxylic acid group and the chloro group at the meta position.

    • H-5: This proton is influenced by the electron-donating methoxy group at the ortho position, which will shift its signal upfield relative to H-4.[1] The coupling constant between these two protons (³J) is expected to be in the range of a typical ortho-coupling for pyridine rings, approximately 8-9 Hz.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet.[5] Its chemical shift will be in the typical range for a methoxy group attached to an aromatic ring.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is acidic and its chemical shift is highly dependent on factors like solvent, concentration, and temperature due to hydrogen bonding.[6][7] It typically appears as a broad singlet in the far downfield region of the spectrum (δ 10-13 ppm).[6][7] This proton can undergo exchange with deuterium if D₂O is added to the sample, which would cause its signal to disappear, confirming its assignment.[6]

Visualizing the Structure and Proton Assignments:

Sources

An In-Depth Technical Guide to the ¹³C NMR of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-6-methoxypyridine-2-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document moves beyond a simple presentation of data, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy and substituent effects on aromatic systems. The methodologies outlined herein are designed to ensure robust and reproducible results, critical for structural elucidation and quality control in a research and development setting.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. In aromatic systems like pyridine, the position of a resonance is influenced by the nitrogen heteroatom and the electronic effects (inductive and resonance) of any substituents. For this compound, we must consider the interplay of the chloro, methoxy, and carboxylic acid groups on the pyridine ring.

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of this compound with IUPAC numbering.

Analysis of Substituent Effects:

The prediction of ¹³C chemical shifts in substituted pyridines can be approached by considering the additivity of substituent chemical shifts (SCS) from the parent pyridine molecule.[1][2][3][4]

  • Pyridine as the Parent Compound: The carbon atoms in unsubstituted pyridine have the following approximate chemical shifts: C2/C6 (~150 ppm), C3/C5 (~124 ppm), and C4 (~136 ppm). The nitrogen atom significantly deshields the adjacent (alpha) carbons (C2, C6).

  • Carboxylic Acid Group (-COOH) at C2: The carboxylic acid group is an electron-withdrawing group. Its ipso-carbon (the carbon to which it is attached) will be deshielded. Based on data for pyridine-2-carboxylic acid, the C2 signal is expected to be in the range of 165-170 ppm.[5][6][7]

  • Chloro Group (-Cl) at C3: The chloro group exerts a strong inductive electron-withdrawing effect, which deshields the ipso-carbon (C3). However, it also has a resonance-donating effect that can shield the ortho and para carbons. The net effect on C3 will be a significant downfield shift.

  • Methoxy Group (-OCH₃) at C6: The methoxy group is a strong resonance-donating group, which will shield the ortho (C5) and para (C3) carbons. It also has an inductive electron-withdrawing effect. The carbon of the methoxy group itself will appear in the aliphatic region, typically around 55-60 ppm.[8][9]

Predicted Chemical Shift Ranges:

Carbon AtomExpected Chemical Shift (ppm)Rationale
C2~148-152Deshielded by the adjacent nitrogen and the inductive effect of the carboxylic acid group.
C3~130-135Deshielded by the electronegative chlorine atom.
C4~140-145Influenced by the para-methoxy group (shielding) and the meta-chloro and carboxylic acid groups (deshielding).
C5~110-115Shielded by the ortho-methoxy group's resonance effect.
C6~160-165Strongly deshielded by the attached electron-donating methoxy group and the adjacent nitrogen.
-COOH~165-170Typical range for a carboxylic acid carbon attached to an aromatic ring.[10][11]
-OCH₃~55-60Typical range for a methoxy carbon attached to an aromatic ring.[11][12]

Experimental Protocol for ¹³C NMR Data Acquisition

A robust and well-defined experimental protocol is paramount for obtaining high-quality, reproducible ¹³C NMR data. The following section details a validated procedure for the analysis of this compound.

Workflow for ¹³C NMR Data Acquisition:

A Sample Preparation B NMR Spectrometer Setup A->B Dissolved & Filtered Sample C Data Acquisition B->C Tuned & Shimmed D Data Processing C->D Raw FID Data E Spectral Analysis D->E Processed Spectrum

Caption: Standard workflow for acquiring and analyzing a ¹³C NMR spectrum.

A. Sample Preparation:

Proper sample preparation is crucial to avoid spectral artifacts and ensure high resolution.[13][14][15][16]

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. For a carboxylic acid, Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD) are common choices. DMSO-d₆ is often preferred as it can help to sharpen the acidic proton signal if ¹H NMR is also being performed.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[14][16]

  • Dissolution and Filtration: Dissolve the sample completely in the chosen solvent in a separate vial. To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15]

B. NMR Spectrometer Setup and Data Acquisition:

The following parameters are a starting point and may require optimization based on the specific instrument and sample.[17][18][19]

  • Instrument Tuning and Locking: Tune the ¹³C probe to the correct frequency and lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer).

    • Pulse Width: Calibrate the 90° pulse width for ¹³C.

    • Spectral Width: A spectral width of approximately 240 ppm (centered around 100-120 ppm) is typically sufficient for most organic molecules.[19]

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans (ns): The number of scans will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

C. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation and Assignment

The final step is the assignment of each peak in the processed spectrum to a specific carbon atom in the molecule. This is achieved by comparing the experimental chemical shifts to the predicted ranges and considering the expected peak intensities.

Expected ¹³C NMR Data Summary:

Assigned CarbonPredicted Chemical Shift (ppm)Expected Intensity
-COOH~165-170Weak (Quaternary)
C6~160-165Weak (Quaternary)
C2~148-152Weak (Quaternary)
C4~140-145Strong (CH)
C3~130-135Weak (Quaternary)
C5~110-115Strong (CH)
-OCH₃~55-60Strong (CH₃)

Justification of Assignments:

  • The four signals with the lowest intensity are assigned to the quaternary carbons (C2, C3, C6, and -COOH).

  • The signal furthest downfield is likely C6, due to the combined deshielding effects of the adjacent nitrogen and the attached methoxy group. The carboxylic acid carbon will also be in this region.

  • The signals for the protonated carbons (C4 and C5) are expected to be the most intense. C5 should be the most upfield of the aromatic signals due to the strong shielding effect of the ortho-methoxy group.

  • The signal in the aliphatic region (~55-60 ppm) is unambiguously assigned to the methoxy carbon.

For unequivocal assignment, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. HSQC would correlate the protonated carbons (C4 and C5) with their directly attached protons, while HMBC would reveal long-range couplings between protons and carbons, confirming the connectivity of the entire molecule.

Conclusion

This technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹³C NMR spectrum of this compound. By combining a theoretical understanding of substituent effects with a robust experimental protocol, researchers can confidently utilize ¹³C NMR for structural verification and purity assessment of this and related compounds. The principles and methodologies discussed herein are broadly applicable to the structural elucidation of complex organic molecules in a drug discovery and development context.

References

  • Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. URL
  • Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Marcel Dekker, Inc. URL
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • 4-Methoxypyridine(620-08-6) 13C NMR spectrum. ChemicalBook. URL
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  • 2-Methoxypyridine(1628-89-3) 13C NMR spectrum. ChemicalBook. URL
  • 2-Chloropyridine(109-09-1) 13C NMR spectrum. ChemicalBook. URL
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FT-IR Spectroscopic Analysis of 3-Chloro-6-methoxypyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-Chloro-6-methoxypyridine-2-carboxylic acid, a key intermediate in pharmaceutical and chemical synthesis.[1][2] Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data presentation to explain the causality behind experimental choices and interpretive strategies. It includes a detailed examination of the molecule's expected vibrational modes, robust, step-by-step protocols for sample analysis via Attenuated Total Reflectance (ATR) and KBr pellet techniques, and a systematic approach to spectral interpretation. This guide is intended for researchers, analytical chemists, and drug development professionals who require a reliable method for the structural confirmation and quality assessment of this compound.

Introduction: The Analytical Imperative

1.1. The Significance of this compound

This compound is a substituted picolinic acid derivative. Such heterocyclic compounds are foundational building blocks in the synthesis of a wide array of high-value molecules, particularly in the agrochemical and pharmaceutical industries. The precise arrangement of its functional groups—a carboxylic acid, a chloro substituent, and a methoxy group on a pyridine scaffold—dictates its reactivity and suitability for downstream applications. Consequently, unambiguous confirmation of its molecular structure and purity is a critical first step in any synthetic workflow.

1.2. The Role of FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive analysis of organic molecules. By measuring the absorption of infrared radiation, FT-IR provides a unique "molecular fingerprint" based on the vibrational frequencies of a molecule's functional groups.[3] For a compound like this compound, FT-IR serves two primary purposes:

  • Identity Confirmation: Verifying the presence of all key functional groups (carboxylic acid, methoxy, pyridine ring, C-Cl bond).

  • Quality Assessment: Detecting impurities, such as residual starting materials or solvent, which would present their own characteristic absorption bands.

This guide provides the foundational knowledge to leverage FT-IR as a robust, first-line analytical tool for these purposes.

Molecular Structure and Predicted Vibrational Modes

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. Understanding the expected location of these absorption bands is the cornerstone of accurate spectral interpretation. The molecule's structure is dominated by a carboxylic acid group, which exhibits strong intermolecular hydrogen bonding, significantly influencing the spectrum.

Table 1: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentCausality and Expert Insights
3300 - 2500Broad, StrongO-H stretch (Carboxylic Acid)This band's immense breadth is the hallmark of the hydrogen-bonded dimer common in carboxylic acids. It will overlap with C-H stretching frequencies.[3][4]
3100 - 3000Medium to WeakC-H stretch (Aromatic, Pyridine)The sp² C-H bonds of the pyridine ring absorb at slightly higher frequencies than their sp³ counterparts.[3][5]
2980 - 2850MediumC-H stretch (Aliphatic, Methoxy -CH₃)Asymmetric and symmetric stretching of the methyl group protons. These peaks will appear sharp on the shoulder of the broad O-H band.[6]
~1710 - 1680Strong, SharpC=O stretch (Carboxylic Acid)This is one of the most intense and diagnostically useful peaks. Its position is slightly lowered from a simple aliphatic acid due to conjugation with the pyridine ring.[4][7]
1600 - 1450Medium, Multiple BandsC=C and C=N ring stretching (Pyridine)The pyridine ring has several characteristic stretching vibrations in this region, providing a key signature for the heterocyclic core.[5][7]
~1450 and ~1375Medium to WeakC-H bend (Aliphatic, Methoxy -CH₃)Asymmetric and symmetric bending (deformation) modes of the methyl group.[6]
~1250 and ~1040StrongC-O stretch (Aryl Ether, Methoxy)The asymmetric C-O-C stretch (~1250 cm⁻¹) is typically very strong and sharp, while the symmetric stretch (~1040 cm⁻¹) is of medium intensity.
~800 - 600Medium to StrongC-Cl stretchThis band is found in the lower-frequency fingerprint region. Its precise location is sensitive to the overall substitution pattern of the ring.[7]

Experimental Protocol for FT-IR Analysis

A reliable spectrum is contingent on a meticulously executed experimental protocol. The choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods depends on the desired sample throughput and data quality.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Prep Obtain Solid Sample ATR_Prep Place small amount on ATR crystal Prep->ATR_Prep Choose Method KBr_Prep Grind ~1mg sample with 100mg dry KBr Prep->KBr_Prep Choose Method Setup Configure Instrument (Resolution: 4 cm⁻¹, Scans: 16-32) ATR_Prep->Setup Press Press into transparent pellet KBr_Prep->Press Press->Setup BG Collect Background Spectrum (Clean ATR or KBr-only pellet) Setup->BG Sample Collect Sample Spectrum BG->Sample Process Perform ATR Correction (if applicable) & Baseline Sample->Process Interpret Interpret Spectrum (Compare to Table 1) Process->Interpret

Caption: Spectral correlation chart for this compound.

4.1. A Systematic Interpretation Strategy

  • The O-H and C-H Region (4000-2500 cm⁻¹): The first feature to identify should be the extremely broad O-H absorption from the carboxylic acid, spanning from ~3300 cm⁻¹ down to ~2500 cm⁻¹. Superimposed on this broad feature, look for the sharper, weaker sp² C-H stretches of the pyridine ring just above 3000 cm⁻¹ and the sp³ C-H stretches of the methoxy group just below 3000 cm⁻¹.

  • The Carbonyl Region (1800-1650 cm⁻¹): Scan for the C=O stretch. This should be one of the strongest and sharpest bands in the entire spectrum, appearing around 1700 cm⁻¹. Its presence is non-negotiable for confirming the carboxylic acid functionality.

  • The Double-Bond Region (1650-1450 cm⁻¹): Identify the series of medium-intensity bands corresponding to the pyridine ring's C=C and C=N stretching vibrations. The pattern of these peaks is characteristic of the substituted pyridine core.

  • The Fingerprint Region (<1300 cm⁻¹): This complex region contains a wealth of structural information. The most prominent and diagnostically valuable peak to locate here is the strong, sharp C-O stretching band of the methoxy group's aryl ether linkage, expected around 1250 cm⁻¹. Further down, in the 800-600 cm⁻¹ range, a medium-to-strong band corresponding to the C-Cl stretch should be present.

4.2. Common Pitfalls and Troubleshooting

  • Water Contamination: If using the KBr method, the appearance of a broad, unstructured absorption centered around 3400 cm⁻¹ (distinct from the carboxylic acid O-H) indicates moisture in the KBr or sample. This can obscure the C-H stretching region.

  • Poor ATR Contact: A low-intensity spectrum with a sloping baseline and derivative-like peak shapes is a classic sign of poor contact between the sample and the ATR crystal. Re-apply the sample and ensure adequate pressure.

  • Absence of Carbonyl Peak: If the strong C=O peak near 1700 cm⁻¹ is absent, it is a strong indication that the sample is not the correct compound or has been decarboxylated.

Conclusion

FT-IR spectroscopy provides a powerful, efficient, and information-rich method for the structural verification of this compound. By understanding the expected vibrational frequencies of its key functional groups and employing a robust, systematic experimental and interpretive approach, researchers can confidently confirm the identity and assess the quality of this important synthetic intermediate. The combination of the characteristic broad O-H stretch, the intense C=O absorption, and the unique pattern of bands in the fingerprint region creates a definitive spectral signature for the target molecule.

References

  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
  • Yurdakul, S., et al. (2007). Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 465-71.
  • Balachandran, V., et al. (2012). FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra, molecular geometry, NBO and NLO analysis of pyridine-2,6-dicarbonyl dichloride. Elixir Vibration Spectroscopy, 48, 9663-9668.
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  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bull. Acad. Polon. Sci., Ser. Sci. Chim., 13, 655-660.
  • CET Scientific Services. (n.d.). Pyridine FTIR Spectroscopy.
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  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • ResearchGate. (2006). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • NIST. (n.d.). 2-Pyridinecarboxylic acid. In NIST Chemistry WebBook.
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  • The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.
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An In-depth Technical Guide to the Synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic acid: Strategies and Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 3-Chloro-6-methoxypyridine-2-carboxylic acid, a key building block in the development of novel pharmaceuticals. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering an in-depth analysis of viable starting materials and synthetic strategies. We will explore the chemical principles underpinning these methods, provide detailed experimental protocols, and present a comparative analysis of the different routes, enabling an informed selection of the most suitable approach for specific research and development needs.

Introduction: The Significance of this compound

This compound is a highly functionalized pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The unique arrangement of its substituents—a chlorine atom, a methoxy group, and a carboxylic acid—offers multiple points for chemical modification, making it a versatile scaffold for the construction of complex molecular architectures with diverse biological activities. The strategic importance of this compound necessitates robust and efficient synthetic routes to ensure its availability for research and large-scale production.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most logical and field-proven strategies involve either the late-stage introduction of the carboxylic acid function onto a pre-functionalized pyridine ring or the construction of the pyridine ring with the required functionalities already in place. This guide will focus on two primary, efficacious strategies:

  • Strategy A: Directed Ortho-Metalation of a 3-Chloro-6-methoxypyridine Precursor. This approach leverages the directing effect of the methoxy group to achieve regioselective lithiation at the C-2 position, followed by carboxylation.

  • Strategy B: Functionalization of a Dihalogenated Pyridine Intermediate. This strategy involves the synthesis of a 2,3-dichloro-6-methoxypyridine scaffold, followed by selective functionalization at the C-2 position.

The choice between these strategies will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.

Strategy A: Synthesis via Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds.[1][2] In this strategy, a directing metalation group (DMG) guides a strong base to deprotonate the adjacent ortho position, creating a nucleophilic center that can be trapped with an electrophile. The methoxy group at the 6-position of the pyridine ring can serve as an effective DMG.[3]

Synthesis of the Precursor: 3-Chloro-6-methoxypyridine

The successful implementation of Strategy A hinges on the efficient preparation of the 3-chloro-6-methoxypyridine precursor. A common and practical route starts from commercially available 2,5-dichloropyridine.

Experimental Protocol: Synthesis of 3-Chloro-6-methoxypyridine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,5-dichloropyridine (1 equiv.) in anhydrous methanol (approx. 5-10 mL per gram of pyridine).

  • Addition of Base: To the stirred solution, add sodium methoxide (1.1-1.5 equiv.) portion-wise at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • Reaction: Heat the reaction mixture to reflux (typically 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-chloro-6-methoxypyridine.

Directed Ortho-Metalation and Carboxylation

With the 3-chloro-6-methoxypyridine precursor in hand, the next critical step is the regioselective introduction of the carboxylic acid group at the C-2 position.

Experimental Protocol: Synthesis of this compound via DoM

  • Reaction Setup: In a flame-dried, multi-necked flask under a nitrogen atmosphere, dissolve 3-chloro-6-methoxypyridine (1 equiv.) in anhydrous tetrahydrofuran (THF) (approx. 10-20 mL per gram). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1-1.2 equiv.) to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.

  • Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or pour the reaction mixture over an excess of crushed dry ice.

  • Quenching and Work-up: Allow the reaction mixture to warm to room temperature. Quench with water and acidify the aqueous layer with dilute hydrochloric acid to a pH of 2-3.

  • Isolation and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Figure 1: Synthetic workflow for Strategy A.

Strategy B: Synthesis via a Dihalogenated Intermediate

An alternative and equally viable approach involves the synthesis of a 2,3-dichloro-6-methoxypyridine intermediate, followed by selective functionalization at the C-2 position. This strategy offers the potential for introducing a variety of functional groups at this position, not just a carboxylic acid.

Synthesis of the Intermediate: 2,3-Dichloro-6-methoxypyridine

The synthesis of the key intermediate can be achieved from commercially available 2,3,6-trichloropyridine.

Experimental Protocol: Synthesis of 2,3-Dichloro-6-methoxypyridine

  • Reaction Setup: In a round-bottom flask, dissolve 2,3,6-trichloropyridine (1 equiv.) in anhydrous methanol.

  • Reaction: Add a solution of sodium methoxide in methanol (1.0-1.1 equiv.) dropwise at a controlled temperature (e.g., 0-10 °C).

  • Monitoring and Work-up: Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or GC-MS. Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or distillation to yield 2,3-dichloro-6-methoxypyridine.

Selective Carboxylation

The selective introduction of the carboxylic acid group at the C-2 position of 2,3-dichloro-6-methoxypyridine can be accomplished through a halogen-metal exchange followed by carboxylation. The chlorine at the 2-position is generally more reactive towards lithiation than the one at the 3-position.

Experimental Protocol: Synthesis of this compound via Halogen-Metal Exchange

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 2,3-dichloro-6-methoxypyridine (1 equiv.) in anhydrous THF and cool to -78 °C.

  • Halogen-Metal Exchange: Slowly add a solution of n-butyllithium (1.0-1.1 equiv.) while maintaining the temperature at -78 °C. Stir for 1 hour.

  • Carboxylation: Quench the resulting aryllithium species with an excess of crushed dry ice.

  • Work-up and Purification: Allow the reaction to warm to room temperature, then add water and acidify with dilute HCl. Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify the crude acid by recrystallization.

Figure 2: Synthetic workflow for Strategy B.

Comparative Analysis of Synthetic Strategies

Both strategies presented offer viable pathways to the target molecule. The choice of a particular route will be guided by several practical considerations.

ParameterStrategy A: Directed Ortho-MetalationStrategy B: Functionalization of Dihalogenated Intermediate
Starting Material Availability 2,5-Dichloropyridine is readily available.2,3,6-Trichloropyridine is also commercially available.
Number of Steps Generally a two-step process from the dichloropyridine.A two-step process from the trichloropyridine.
Regioselectivity Control Relies on the directing effect of the methoxy group. Potential for side reactions if conditions are not optimized.Relies on the differential reactivity of the C-Cl bonds. Good selectivity is often achieved at low temperatures.
Scalability Can be challenging to scale up due to the use of cryogenic temperatures and highly reactive organolithium reagents.Also requires cryogenic conditions and organolithium reagents, presenting similar scalability challenges.
Overall Yield Yields can be moderate to good, depending on the efficiency of the lithiation and carboxylation steps.Can provide good yields with careful control of the halogen-metal exchange reaction.

Conclusion and Future Perspectives

The synthesis of this compound is achievable through well-established organometallic methodologies. Both directed ortho-metalation and selective halogen-metal exchange from di- and trichlorinated pyridine precursors offer effective, albeit technically demanding, routes. For researchers, the selection of the optimal synthetic pathway will be a balance of starting material accessibility, reaction scalability, and the specific capabilities of their laboratory.

Future research in this area may focus on the development of more sustainable and scalable methods, potentially involving transition-metal-catalyzed C-H activation and carboxylation reactions, which could circumvent the need for cryogenic conditions and stoichiometric use of strong organolithium bases. Such advancements would further enhance the accessibility of this important synthetic building block for the pharmaceutical industry.

References

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An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Substituted Picolinic Acid Scaffold

The pyridine ring is a foundational motif in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Within this class, substituted picolinic acids (pyridine-2-carboxylic acids) and their derivatives serve as critical scaffolds. The arrangement of substituents on the pyridine ring allows for precise modulation of a molecule's steric and electronic properties, which in turn governs its pharmacological activity, selectivity, and pharmacokinetic profile.

The 3-chloro-6-methoxypyridine-2-carboxylic acid core is of particular interest. The substituents are strategically positioned:

  • The carboxylic acid at the 2-position acts as a versatile chemical handle for derivatization and can serve as a key hydrogen bond donor/acceptor or a metal-coordinating group in interactions with biological targets.

  • The chloro group at the 3-position provides a site for further functionalization via cross-coupling reactions and influences the acidity and conformation of the adjacent carboxylic acid.

  • The methoxy group at the 6-position modifies the electron density of the ring system and can participate in crucial binding interactions within a target protein.

This guide provides a comprehensive overview of the synthesis of the core this compound scaffold and details robust, field-proven protocols for its conversion into key ester and amide derivatives, which are pivotal transformations in drug discovery programs.

Synthesis of the Core Scaffold: A Plausible & Referenced Approach

The proposed strategy involves sequential, regioselective functionalization of a dichloropyridine precursor.

Core_Synthesis_Workflow A 2,6-Dichloropyridine-3-carbonitrile B 2-Chloro-6-methoxypyridine-3-carbonitrile A->B  NaOCH3, MeOH   (Regioselective SNAr) C 3-Chloro-6-methoxypyridine-2-carbonitrile B->C  LDA, THF, -78°C;    then NCS   (Chlorination via Isomerization) D This compound C->D  NaOH (aq), Reflux   (Nitrile Hydrolysis)

Figure 1: Proposed workflow for the synthesis of the core scaffold.

Step 1: Regioselective Methoxylation

The synthesis begins with a commercially available dichloropyridine. The key is to achieve selective substitution. The chlorine at the 6-position of a pyridine ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than one at the 2-position, especially when directed by other ring substituents.

  • Rationale: Starting with 2,6-dichloropyridine-3-carbonitrile, the electron-withdrawing nitrile group activates both chlorine atoms, but steric hindrance and electronic effects favor nucleophilic attack at the 6-position.

  • Reaction: Treatment of 2,6-dichloropyridine-3-carbonitrile with one equivalent of sodium methoxide in methanol at reflux affords 2-chloro-6-methoxypyridine-3-carbonitrile.[4][7]

Step 2: Introduction of the 3-Chloro Group via Directed Lithiation

Introducing the chlorine atom at the 3-position requires a regioselective C-H functionalization strategy. Directed ortho-metalation (DoM) is a powerful tool for this purpose.[8][9]

  • Rationale: While the methoxy group can direct lithiation to the adjacent C5 position, the pyridine nitrogen is a powerful directing group for the C2 position. Using a strong, hindered base like Lithium Diisopropylamide (LDA) at low temperatures can deprotonate the C2 position. This lithiated intermediate can then be chlorinated.

  • Reaction: The intermediate from Step 1 is dissolved in anhydrous THF and cooled to -78 °C. A solution of LDA is added slowly to form the lithiated species at the 2-position. This intermediate is then quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to yield 3-chloro-6-methoxypyridine-2-carbonitrile.

Step 3: Nitrile Hydrolysis

The final step is the conversion of the nitrile group to a carboxylic acid. This is a standard transformation that can be achieved under acidic or basic conditions.

  • Rationale: Basic hydrolysis is often preferred for its simplicity and high yields. The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by tautomerization and eventual release of ammonia upon acidification.[10]

  • Reaction: The 3-chloro-6-methoxypyridine-2-carbonitrile is refluxed in an aqueous solution of sodium hydroxide. After the reaction is complete, the mixture is cooled and carefully acidified with concentrated HCl to a pH of ~3, causing the desired carboxylic acid to precipitate.[10]

Synthesis of Ester Derivatives

Esterification of the core scaffold is a common strategy to create prodrugs, modulate solubility, or prepare intermediates for further reactions. Two primary methods are recommended depending on the nature of the alcohol.

Method 1: Fischer-Steglich Esterification (For Simple Alcohols)

This is a classic, robust method suitable for primary and secondary alcohols. It involves direct reaction of the carboxylic acid with an excess of alcohol under acidic catalysis.

Causality & Mechanism: The reaction is an equilibrium process. The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A series of proton transfers allows for the elimination of water as a leaving group, and subsequent deprotonation yields the ester and regenerates the acid catalyst. To drive the equilibrium towards the product, either the alcohol is used in large excess (as the solvent) or the water formed is removed azeotropically.

Fischer_Esterification cluster_0 Mechanism A Carboxylic Acid B Protonated Carbonyl (Activated) A->B H+ (cat.) C Tetrahedral Intermediate B->C R'-OH D Ester C->D -H2O, -H+ Amide_Coupling cluster_0 Amide Synthesis Workflow A Carboxylic Acid (R-COOH) C Activated Intermediate A->C B Coupling Reagent (e.g., HATU, EDC) B->C E Amide Product (R-CONH-R') C->E D Amine (R'-NH2) + Base (DIPEA) D->E

Sources

Methodological & Application

The Versatile Scaffolding of 3-Chloro-6-methoxypyridine-2-carboxylic Acid: Application Notes and Protocols for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Among the vast array of functionalized pyridines, 3-Chloro-6-methoxypyridine-2-carboxylic acid emerges as a particularly valuable and versatile building block. Its unique trifunctional nature—a reactive carboxylic acid, a strategically positioned chlorine atom amenable to cross-coupling reactions, and a methoxy group influencing electronic properties and potential metabolic stability—offers a powerful toolkit for molecular design and synthesis.

This comprehensive guide provides detailed application notes and robust protocols for the effective utilization of this compound in the synthesis of advanced intermediates and potential active pharmaceutical ingredients (APIs). As senior application scientists, we aim to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application and for ensuring laboratory safety.

PropertyValueReference
CAS Number 856836-44-7
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
Appearance White to off-white solid
Melting Point Not available
Solubility Soluble in many organic solvents such as DMF, DMSO, and methanol.

Safety Summary: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Core Applications and Synthetic Strategies

The strategic placement of the chloro, methoxy, and carboxylic acid functionalities on the pyridine ring allows for a diverse range of chemical transformations. This guide will focus on two of the most impactful applications: amide bond formation and palladium-catalyzed cross-coupling reactions .

Application 1: Synthesis of Bioactive Carboxamides via Amide Coupling

The carboxylic acid moiety of this compound serves as a prime handle for the synthesis of a wide array of carboxamides. These amides are prevalent in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The formation of the amide bond is a cornerstone reaction in medicinal chemistry.[2]

Scientific Rationale: The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.[3] Common activating agents include carbodiimides (like EDC), phosphonium salts (like PyBOP), and uronium/aminium salts (like HATU), often used in conjunction with a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.[4]

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a reliable method for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).

  • Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amide.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency and ability to suppress racemization, particularly important when coupling with chiral amines.

  • DIPEA: A bulky, non-nucleophilic base that effectively scavenges the protons generated during the reaction without competing with the primary/secondary amine as a nucleophile.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction. The anhydrous condition is crucial to prevent hydrolysis of the activated ester intermediate.

dot

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification start Dissolve 3-Chloro-6-methoxy- pyridine-2-carboxylic acid in anhydrous DMF add_amine Add Amine (1.1 eq) and DIPEA (3.0 eq) start->add_amine add_hatu Add HATU solution (1.2 eq) dropwise add_amine->add_hatu stir Stir at RT and monitor by TLC/LC-MS add_hatu->stir quench Pour into water and extract with organic solvent stir->quench purify Wash, dry, concentrate, and purify by column chromatography quench->purify product Isolated Amide Product purify->product

Caption: Workflow for the HATU-mediated amide coupling.

Application 2: Synthesis of Aryl- and Heteroaryl-Substituted Pyridines via Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 3-position of the pyridine ring provides a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the chemical space accessible from this building block.[5][6]

Scientific Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and finally reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[7] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with electron-rich or sterically hindered coupling partners.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general and effective method for the Suzuki-Miyaura coupling of the methyl ester of this compound with various arylboronic acids. The esterification of the carboxylic acid is often beneficial to prevent potential side reactions and improve solubility in typical Suzuki reaction solvents.

Part A: Esterification of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution), and extract the methyl ester with an organic solvent. Dry and concentrate to obtain the crude ester, which can be purified by column chromatography or used directly in the next step.

Part B: Suzuki-Miyaura Coupling

Materials:

  • Methyl 3-chloro-6-methoxypyridine-2-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)

  • Toluene/Ethanol mixture (e.g., 4:1)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add methyl 3-chloro-6-methoxypyridine-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add the toluene/ethanol solvent mixture and the 2 M aqueous Na₂CO₃ solution.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) under an inert atmosphere. Stir vigorously for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄: A robust and commonly used palladium(0) catalyst for Suzuki couplings.

  • Na₂CO₃: A mild base that is crucial for the transmetalation step of the catalytic cycle.

  • Toluene/Ethanol/Water: A biphasic solvent system that effectively dissolves both the organic-soluble reactants and the water-soluble inorganic base. Ethanol can act as a co-solvent to improve solubility.

  • Degassing: Essential to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

dot

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 Ar-Pd(II)L₂-Cl OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Intermediate2 Ar-Pd(II)L₂-Ar' Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Reactant Ar-Cl Reactant->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion: A Gateway to Molecular Complexity

This compound stands out as a building block of significant strategic value. Its trifunctional nature provides orthogonal synthetic handles that can be addressed selectively to build molecular complexity rapidly. The protocols detailed herein for amide coupling and Suzuki-Miyaura cross-coupling represent foundational transformations that can be adapted and optimized for a wide range of synthetic targets. By understanding the principles behind these reactions, researchers can confidently employ this versatile building block in their pursuit of novel therapeutics and advanced materials.

References

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Application Notes & Protocols: Strategic Amide Coupling of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

3-Chloro-6-methoxypyridine-2-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its substituted pyridine core is a prevalent motif in numerous biologically active compounds, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability. The formation of an amide bond from its carboxylic acid functionality is one of the most critical and frequently employed transformations, allowing for the systematic exploration of chemical space to optimize pharmacological properties.[1]

However, the electronic nature of this particular scaffold—characterized by an electron-deficient pyridine ring further deactivated by a chloro substituent—presents distinct challenges to standard amide coupling protocols. This guide provides a detailed exploration of the underlying principles, strategic considerations, and field-proven protocols for achieving efficient and high-yielding amide coupling reactions with this valuable intermediate.

Core Challenges & Strategic Considerations

The successful synthesis of amides from this compound hinges on overcoming two primary obstacles:

  • Reduced Nucleophilicity of the Carboxylate: The electron-withdrawing effects of the pyridine nitrogen and the C3-chloro group decrease the electron density of the carboxylic acid. This reduces the nucleophilicity of the corresponding carboxylate anion, potentially slowing the initial activation step with the coupling reagent.

  • Steric Hindrance: The substituents flanking the carboxylic acid at the C3 and C6 positions can sterically impede the approach of both the activating agent and the incoming amine nucleophile.

Addressing these challenges requires careful selection of coupling reagents, bases, and reaction conditions to ensure the efficient formation of a highly reactive activated intermediate that can be readily intercepted by the amine.[1][2]

The Mechanism of Activation: A Tale of Two Pathways

Amide bond formation is not a direct condensation but a two-step process involving the activation of the carboxylic acid to create a highly electrophilic species.[1] Understanding the mechanism of common coupling reagents is paramount for optimization and troubleshooting.

The Uronium/Aminium Salt Pathway: The HATU Gold Standard

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for challenging or sterically hindered substrates. Its mechanism involves the formation of a highly reactive OAt-active ester.

The process, facilitated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), proceeds as follows:

  • Deprotonation: DIPEA deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate attacks the electron-deficient carbon of HATU.

  • Active Ester Formation: The resulting intermediate rapidly forms the highly reactive OAt-ester.[3]

  • Nucleophilic Attack: The amine attacks the activated ester's carbonyl carbon to form the stable amide bond.[3][4]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActivatedEster OAt-Active Ester RCOOH->ActivatedEster + HATU + Base Amine Amine (R'-NH2) HATU HATU Base Base (DIPEA) Amide Amide Product ActivatedEster->Amide + Amine

Caption: HATU-mediated amide coupling mechanism.
The Carbodiimide Pathway: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids. However, the resulting O-acylisourea intermediate is unstable and prone to racemization.[5][6] To circumvent this, EDC is almost always used with a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt).[5]

  • Initial Activation: The carboxylic acid adds to the EDC, forming a highly reactive O-acylisourea intermediate.

  • Additive Interception: The nucleophilic HOBt rapidly intercepts the O-acylisourea to form a more stable HOBt-ester, which is less susceptible to side reactions.[5]

  • Amide Formation: The amine attacks the HOBt-ester to yield the desired amide, regenerating HOBt in the process.

EDC_Mechanism RCOOH Carboxylic Acid Acylisourea O-Acylisourea (Unstable) RCOOH->Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (More Stable) Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine Amine Workflow Start Start: 3-Chloro-6-methoxypyridine- 2-carboxylic acid + Amine Decision Amine Properties? (Hindered, Electron-Deficient, Valuable) Start->Decision HATU_Path Use HATU Protocol Decision->HATU_Path Yes EDC_Path Use EDC/HOBt Protocol Decision->EDC_Path No / Standard Reaction Run Reaction & Monitor (TLC, LC-MS) HATU_Path->Reaction EDC_Path->Reaction Workup Aqueous Work-up Reaction->Workup Purify Column Chromatography Workup->Purify Product Pure Amide Product Purify->Product

Sources

Application Notes and Protocols for the Efficient Amide Coupling of 3-Chloro-6-methoxypyridine-2-carboxylic acid using HATU

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the successful amide bond formation using 3-Chloro-6-methoxypyridine-2-carboxylic acid and various amines, facilitated by the powerful coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This document is designed to equip researchers with the necessary knowledge to not only perform the reaction but also to understand the underlying principles, troubleshoot potential issues, and optimize conditions for their specific needs.

Introduction: The Power of HATU in Modern Amide Synthesis

The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development, with a significant percentage of pharmaceutical products containing this functional group.[1][2] While the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, requiring high temperatures, a variety of coupling reagents have been developed to facilitate this transformation under milder conditions.[3]

Among the plethora of available reagents, HATU has emerged as a superior choice, particularly for challenging substrates.[4][5] Its advantages include high coupling efficiency, rapid reaction rates, and a remarkable ability to suppress racemization, especially with chiral carboxylic acids.[4][6][7] HATU is particularly well-suited for coupling sterically hindered amino acids and heteroaromatic carboxylic acids, such as the title compound, this compound, where other reagents might falter.[4][8][9]

The enhanced reactivity of HATU is attributed to the 7-azabenzotriazole (HOAt) moiety, which forms a highly reactive OAt-active ester intermediate.[5][10][11] The nitrogen atom at the 7-position of the azabenzotriazole ring is believed to provide anchimeric assistance during the aminolysis step, stabilizing the transition state and accelerating the reaction.[10][11]

The Mechanism of HATU-Mediated Amide Coupling

Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. The HATU-mediated amide bond formation proceeds through a multi-step process:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid to form a carboxylate anion.[12][13][14]

  • Activation: The carboxylate anion attacks the electron-deficient carbon atom of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt.[10]

  • Formation of the Active Ester: The liberated HOAt anion rapidly attacks the isouronium salt, generating the key OAt-active ester and releasing tetramethylurea as a byproduct.[10][12]

  • Aminolysis: The amine nucleophile attacks the activated ester, forming a tetrahedral intermediate which then collapses to yield the desired amide product and regenerates HOAt.[10][12]

// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; RCOO [label="R-COO⁻\n(Carboxylate)", fillcolor="#FBBC05", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isouronium [label="O-acyl(tetramethyl)isouronium salt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HOAt_anion [label="OAt⁻", fillcolor="#34A853", fontcolor="#FFFFFF"]; ActiveEster [label="OAt-Active Ester", fillcolor="#FBBC05", fontcolor="#202124"]; TMU [label="Tetramethylurea", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R'-NH₂\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="R-CONH-R'\n(Amide Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HOAt [label="HOAt", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RCOOH -> RCOO [label="+ Base\n- Base-H⁺", dir=forward]; RCOO -> Isouronium [label="+ HATU", dir=forward]; HATU -> Isouronium; Isouronium -> ActiveEster [label="+ OAt⁻", dir=forward]; Isouronium -> TMU [dir=forward]; ActiveEster -> Amide [label="+ R'-NH₂", dir=forward]; Amine -> Amide; ActiveEster -> HOAt [dir=forward];

// Invisible edges for alignment Base -> RCOO [style=invis]; } } Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the coupling of this compound with a generic primary or secondary amine using HATU.

General Considerations
  • Reagent Purity: Use high-purity reagents and anhydrous solvents to minimize side reactions and maximize yield. Water can hydrolyze the activated ester intermediate.[14]

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially for sensitive substrates or prolonged reaction times.[14]

  • Order of Addition: The generally accepted best practice is to pre-activate the carboxylic acid with HATU and the base for a short period before adding the amine.[14][15] This minimizes the potential for HATU to react directly with the amine, a known side reaction that can lead to the formation of guanidinium byproducts.[11][16]

Protocol 1: Standard Coupling in DMF

This protocol is a robust starting point for a wide range of amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approximately 0.1-0.2 M concentration).

  • To the stirred solution, add HATU (1.1-1.2 eq) followed by DIPEA (2.0-3.0 eq).[17][18]

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.[14][17]

  • In a separate vial, dissolve the amine (1.0-1.2 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine. A 5% aqueous lithium chloride (LiCl) solution can be used to effectively remove residual DMF.[17]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Coupling in Dichloromethane (DCM)

For less polar products or when DMF is undesirable, DCM can be an effective solvent.

Materials:

  • As listed in Protocol 1, with anhydrous Dichloromethane (DCM) replacing DMF.

Procedure:

  • Follow steps 1-6 as in Protocol 1, using anhydrous DCM as the solvent. Ensure all reagents are fully dissolved; gentle warming may be necessary but cool to room temperature before proceeding.

  • Stir the reaction at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1N HCl (if the product is stable to acid), saturated aqueous NaHCO₃, water, and brine.[19]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Summary of Key Reaction Parameters

ParameterRecommended RangeRationale & Notes
HATU (eq) 1.1 - 1.5An excess ensures complete activation of the carboxylic acid.
Base (eq) 2.0 - 3.0A non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt.[13][14]
Amine (eq) 1.0 - 1.2A slight excess can drive the reaction to completion, but a large excess may complicate purification.
Solvent DMF, DCM, Acetonitrile (ACN)Choice depends on substrate solubility and ease of removal. DMF is a common choice for its excellent solvating properties.[10][14]
Temperature 0 °C to Room Temp.Most HATU couplings proceed efficiently at room temperature.[18] Cooling to 0 °C may be beneficial for highly reactive or sensitive substrates.
Reaction Time 2 - 24 hoursVaries depending on the steric and electronic properties of the amine and carboxylic acid. Monitor by TLC or LC-MS.

Troubleshooting and Optimization

Even with a robust reagent like HATU, challenges can arise. This section provides guidance on common issues and strategies for optimization.

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// Edges Start -> Check_Reagents; Start -> Check_Solvent; Start -> Check_Order; Check_Reagents -> Increase_Time_Temp; Check_Solvent -> Increase_Time_Temp; Check_Order -> Increase_Time_Temp; Increase_Time_Temp -> Change_Solvent; Side_Products -> Guanidinylation; Guanidinylation -> Optimize_Order; Purification_Issue -> TMU_Removal; TMU_Removal -> Workup_Modify; } } Caption: Troubleshooting workflow for HATU coupling reactions.

Issue 1: Low or No Product Formation

  • Cause: Incomplete activation of the carboxylic acid. This can be due to poor quality HATU, insufficient base, or the presence of water.[14] The steric hindrance or electronic properties of the this compound could also slow down the reaction.

  • Solution:

    • Ensure HATU is of high quality and has been stored properly.

    • Use anhydrous solvents and reagents.

    • Increase the equivalents of HATU and/or base.

    • Extend the pre-activation time to 30-60 minutes.

    • Increase the reaction time and/or gently heat the reaction (e.g., to 40-50 °C).[20]

Issue 2: Formation of Side Products

  • Cause: A common side reaction with uronium-based reagents like HATU is the guanidinylation of the amine nucleophile, which occurs if the amine reacts directly with HATU.[11][16]

  • Solution:

    • Strictly adhere to the pre-activation protocol: mix the carboxylic acid, HATU, and base first, and allow them to react before adding the amine.[15]

    • Avoid a large excess of HATU.

Issue 3: Difficulty in Purification

  • Cause: The byproduct tetramethylurea is polar and can be difficult to separate from polar amide products during chromatography.[21] Residual DMF can also be challenging to remove.

  • Solution:

    • For tetramethylurea removal, perform multiple aqueous washes during the workup. If the product is not water-soluble, trituration with a solvent in which the product is insoluble but the urea is soluble (e.g., water, ether, or heptane) can be effective.[21]

    • To remove DMF, wash the organic extract with a 5-10% LiCl solution.[17] Alternatively, consider using a more easily removable solvent like DCM or ethyl acetate if the starting materials are sufficiently soluble.

Safety Considerations

  • HATU: HATU is a moderate skin sensitizer and can induce allergic reactions.[10][22] It is also considered potentially explosive under certain conditions.[10] Always handle HATU in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DIPEA/TEA: These are corrosive and flammable liquids. Handle with care and avoid inhalation of vapors.

  • Solvents: DMF is a reproductive hazard. DCM is a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for all reagents and handle them in a fume hood with appropriate PPE.

Conclusion

The HATU-mediated coupling is a highly effective and reliable method for the synthesis of amides from this compound. By understanding the reaction mechanism, adhering to optimized protocols, and being aware of potential challenges, researchers can successfully employ this powerful tool in their synthetic endeavors. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the field of drug discovery and development.

References

  • Amine to Amide Mechanism - H
  • H
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]
  • The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis. Wuhan Dimensional Biotech Co., Ltd. [Link]
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC. [Link]
  • Amide Synthesis. Fisher Scientific. [Link]
  • HATU Coupling: Challenges Associated with the Byproducts | Amide bond form
  • Comparative study of methods to couple hindered peptides. PubMed. [Link]
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
  • Side reactions with HBTU amide coupling?. Reddit. [Link]
  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
  • HATU coupling - wh
  • Amine to Amide (Coupling)
  • HATU/PyBOP coupling procedure question. Reddit. [Link]
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Processes for forming amide bonds and compositions related thereto.

Sources

synthesis of imidazopyrimidines using 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of Fused Imidazopyrimidines via Intramolecular Cyclization of a 3-Chloro-6-methoxypyridine-2-carboxylic Acid Derivative

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fused nitrogen heterocycles are cornerstone scaffolds in medicinal chemistry, with imidazopyrimidines being particularly prominent due to their diverse pharmacological activities.[1] This application note details a robust and logical two-step synthetic strategy for accessing the imidazopyrimidine core, starting from the readily available building block, this compound. The described protocol leverages a classical amide bond formation followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) to efficiently construct the fused bicyclic system. This method offers a clear and adaptable pathway for creating libraries of substituted imidazopyrimidines, which are valuable for structure-activity relationship (SAR) studies in drug discovery.[1]

Introduction & Strategic Rationale

Imidazopyrimidines and their structural isomers, such as imidazopyridines, are privileged structures found in numerous therapeutic agents and clinical candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] Their significance stems from their role as bioisosteres of endogenous purines, allowing them to effectively interact with various enzymes and receptors.[1]

The synthesis of such fused systems often relies on the condensation of a 2-amino-pyrimidine with an α-haloketone, a method known as the Tchichibabin reaction.[6][7] However, to enhance molecular diversity and explore novel chemical space, alternative strategies utilizing different starting materials and bond-forming disconnections are highly sought after.

This protocol presents a logical and powerful alternative that utilizes this compound. The synthetic strategy is predicated on a two-stage process:

  • Amide Coupling: The carboxylic acid moiety serves as a reliable handle for coupling with a suitable 2-aminoimidazole derivative. This reaction is one of the most fundamental and widely used transformations in medicinal chemistry.[8]

  • Intramolecular SNAr Cyclization: The strategically positioned chloro-substituent on the pyridine ring acts as an electrophilic site. Following amide formation, an intramolecular nucleophilic aromatic substitution (SNAr) is triggered, where the endocyclic nitrogen of the imidazole ring displaces the chloride to forge the final fused pyrimidine ring.[9][10][11][12]

This approach provides a modular and convergent route to the target scaffold, where diversity can be easily introduced through the selection of different 2-aminoimidazole coupling partners.

Overall Reaction Scheme

The overall transformation can be depicted as follows:

Overall reaction scheme for the synthesis of an imidazopyrimidine derivative from this compound and a generic 2-aminoimidazole.

Figure 1. General synthetic pathway involving amide coupling followed by intramolecular SNAr cyclization.

Experimental Protocols

PART A: Amide Coupling

This first step involves the activation of the carboxylic acid and subsequent reaction with a 2-aminoimidazole to form the key acyclic intermediate. Peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient for this purpose.[8]

Materials & Reagents:

ReagentFormulaMW ( g/mol )MolarityAmount (mmol)Eq.
This compoundC₇H₆ClNO₃187.58-1.01.0
2-Amino-4,5-dimethylimidazole*C₅H₉N₃111.15-1.11.1
HATUC₁₀H₁₅F₆N₆OP380.23-1.21.2
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24-3.03.0
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09-5 mL-

*Note: A variety of substituted 2-aminoimidazoles can be used to generate analogs.

Step-by-Step Protocol:

  • To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (188 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol) to the solution. Stir the mixture at room temperature for 15 minutes. The formation of the activated ester is typically rapid.

  • In a separate vial, dissolve 2-Amino-4,5-dimethylimidazole (122 mg, 1.1 mmol) in a minimal amount of anhydrous DMF (approx. 1-2 mL).

  • Add the 2-aminoimidazole solution dropwise to the reaction flask.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) to yield the pure amide intermediate.

  • Characterize the intermediate by ¹H NMR, ¹³C NMR, and HRMS.

PART B: Intramolecular SNAr Cyclization

This second step effects the ring closure to form the final imidazopyrimidine product. A non-nucleophilic base is used to deprotonate the amide nitrogen, which then acts as the intramolecular nucleophile.

Materials & Reagents:

ReagentFormulaMW ( g/mol )MolarityAmount (mmol)Eq.
Amide Intermediate (from Part A)C₁₂H₁₃ClN₄O₂280.71-1.01.0
Potassium carbonate (K₂CO₃), fineK₂CO₃138.21-3.03.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-10 mL-

Step-by-Step Protocol:

  • To a 50 mL round-bottom flask, add the amide intermediate (281 mg, 1.0 mmol) and finely powdered potassium carbonate (415 mg, 3.0 mmol).

  • Add DMF (10 mL) and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • After cooling to room temperature, filter the mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final imidazopyrimidine product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and melting point.

Workflow and Mechanistic Visualization

The logical flow of the synthesis, from starting materials to the final product, is outlined below. The key transformations are the amide bond formation and the subsequent intramolecular cyclization.

Synthesis_Workflow Synthesis Workflow SM Starting Materials - this compound - 2-Aminoimidazole Intermediate Amide Intermediate (Acyclic Precursor) SM:e->Intermediate:w Part A: Amide Coupling Reagents: HATU, DIPEA Solvent: DMF Temp: RT Product Final Product (Fused Imidazopyrimidine) Intermediate:e->Product:w Part B: Intramolecular S N Ar Reagent: K₂CO₃ Solvent: DMF Temp: 120 °C

Diagram 2. Simplified mechanism of the SNAr cyclization step.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in Part A (Amide Coupling) - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Presence of moisture.- Ensure all reagents and solvents are anhydrous.- Increase the amount of coupling reagent (HATU) to 1.5 eq.- Allow longer reaction times or gently warm to 40°C.
Incomplete Cyclization in Part B - Insufficient base strength or solubility.- Steric hindrance near the reaction center.- Use a stronger base such as Cesium Carbonate (Cs₂CO₃).- Increase the reaction temperature (up to 150°C).- Consider microwave-assisted heating to accelerate the reaction.
Side Product Formation - Dimerization or intermolecular reactions.- Decomposition at high temperatures.- For Part B, ensure the reaction is run at a suitable dilution.- Monitor the reaction closely and stop it once the starting material is consumed to prevent degradation.

Conclusion

The synthetic route outlined in this document provides a reliable and versatile method for the synthesis of imidazopyrimidine scaffolds from this compound. By separating the synthesis into a distinct amide coupling and an intramolecular cyclization step, the protocol allows for modular assembly and is amenable to the creation of diverse compound libraries for drug discovery programs. The explained causality behind the choice of reagents and reaction type—leveraging the inherent reactivity of the functional groups—makes this a powerful and rational approach for medicinal chemists.

References

  • Jadhav, S. A., & Barmade, M. A. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]
  • Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]
  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 491, 02005. [Link]
  • Al-Suhaimi, K. S., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(12), 2786. [Link]
  • Khan Academy. (n.d.).
  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(24), 4626–4630. [Link]
  • Krasavin, M., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Medicinal Chemistry. [Link]
  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(19), 6245. [Link]
  • Kishbaugh, T. L. S. (2016). Pyridines and Imidazopyridines With Medicinal Significance. Current Topics in Medicinal Chemistry, 16(28), 3274-3302. [Link]
  • ResearchGate. (2016). Pyridines and Imidazaopyridines With Medicinal Significance. [Link]
  • ResearchGate. (2024).
  • Wang, Y., et al. (2011). Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase.
  • Demjén, A., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7752. [Link]
  • Martínez-Vargas, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(2), M1382. [Link]

Sources

Application Notes & Protocols: Synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic acid, a pivotal building block in contemporary drug discovery and materials science. We delve into the prevailing synthetic methodology, centering on a regioselective directed ortho-metalation (DoM) followed by carboxylation. The guide is designed for researchers and chemists, offering a robust, field-proven protocol grounded in established organometallic principles. We elucidate the causality behind experimental choices, provide a self-validating protocol, and include troubleshooting insights to ensure reliable and reproducible outcomes.

Introduction: Significance of the Target Scaffold

The pyridine ring is a privileged heterocycle, ubiquitous in pharmaceuticals and functional materials.[1] Specifically, multi-substituted pyridines such as this compound (CAS 856836-44-7) serve as highly versatile intermediates.[2][3][4] The orthogonal reactivity of the chloro, methoxy, and carboxylic acid functionalities allows for sequential, site-selective modifications, making it an invaluable scaffold for building molecular complexity in medicinal chemistry programs. This guide presents a detailed protocol for its synthesis via a directed lithiation-carboxylation strategy, a powerful and widely used method for the functionalization of N-heterocycles.[5]

Synthetic Strategy: Directed ortho-Metalation (DoM)

The most reliable and regioselective route to the target compound is a two-step, one-pot process starting from 3-chloro-6-methoxypyridine. The strategy hinges on the principle of Directed ortho-Metalation (DoM).

Core Principle: In the pyridine ring, the nitrogen atom and electron-donating substituents can coordinate to a strong lithium-based reagent, directing deprotonation (lithiation) to an adjacent ortho position.[5] In the case of 3-chloro-6-methoxypyridine, the pyridine nitrogen (N1) and the 6-methoxy group synergistically direct the metalation to the C2 position. The chloro group at C3 further acidifies the C2 proton, favoring its abstraction over the C5 proton. This generates a transient 2-lithiated pyridine intermediate with high regioselectivity. This potent nucleophile is then trapped with an electrophile, in this case, carbon dioxide, to forge the C-C bond and form the desired carboxylate.

The overall transformation is depicted below:

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product SM 3-Chloro-6-methoxypyridine INT 2-Lithio-3-chloro-6-methoxypyridine SM->INT 1. Strong Base (n-BuLi or LDA) Anhydrous THF, -78 °C PROD This compound INT->PROD 2. CO₂ (Dry Ice) 3. Acidic Work-up (HCl)

Sources

Application Note: Leveraging 3-Chloro-6-methoxypyridine-2-carboxylic Acid in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach. It involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target.[4][5] These initial fragment hits, which typically have binding affinities in the micromolar to millimolar range, serve as high-quality starting points for optimization into potent, drug-like candidates through structure-guided medicinal chemistry efforts.[4][6] The core principle of FBDD is that smaller molecules can explore chemical space more effectively, leading to higher hit rates and more efficient binding interactions.[1][3]

Halogenated heterocyclic scaffolds, such as pyridine derivatives, are particularly valuable in fragment libraries. The inclusion of a halogen atom, like chlorine, can introduce specific, directional interactions, such as halogen bonding, which can significantly contribute to binding affinity and selectivity.[7][8][9] The pyridine ring itself is a common motif in pharmaceuticals, offering versatile points for chemical modification and favorable physicochemical properties. This application note provides a detailed guide on the utilization of a specific halogenated fragment, 3-chloro-6-methoxypyridine-2-carboxylic acid, in a typical FBDD workflow.

Physicochemical Properties of this compound

This compound is a substituted pyridine derivative with structural features that make it an attractive candidate for fragment screening.

PropertyValueSource
CAS Number 856836-44-7[10][11]
Molecular Formula C₇H₆ClNO₃[10][11]
Molecular Weight 187.58 g/mol [10][11]
Structure Synblock

The presence of a carboxylic acid group provides a key hydrogen bond donor and acceptor, while the methoxy group acts as a hydrogen bond acceptor. The chlorine atom on the pyridine ring can participate in halogen bonding and provides a vector for chemical elaboration. Its molecular weight and complexity fall well within the "Rule of Three" often applied to fragment library design (MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).[1][6]

FBDD Workflow Using this compound

The successful implementation of an FBDD campaign involves a multi-stage process, from initial screening to hit validation and optimization. The following sections outline a detailed protocol for incorporating this compound into this workflow.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Screening Fragment Library Screening (NMR or SPR) Validation Orthogonal Method Validation (e.g., ITC, TSA) Screening->Validation Identified Hits Structural Structural Biology (X-ray Crystallography) Validation->Structural Confirmed Hits Optimization Structure-Guided Medicinal Chemistry Structural->Optimization Binding Mode Information Lead Lead Candidate Optimization->Lead Iterative Design & Synthesis

Figure 1: A generalized workflow for a fragment-based drug discovery campaign.

Part 1: Fragment Library Preparation and Quality Control

The integrity of the fragment library is paramount for a successful screening campaign.

Protocol 1: Preparation and QC of this compound Stock Solution

  • Source High-Purity Fragment: Procure this compound with a purity of >95% from a reputable chemical supplier.

  • Solubility Testing: Determine the maximum solubility of the fragment in the desired screening buffer. Due to the carboxylic acid moiety, solubility may be pH-dependent. A common solvent for initial stock solutions is dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

  • Quality Control:

    • Purity and Identity Confirmation: Analyze the stock solution using LC-MS and ¹H NMR to confirm the identity and purity of the fragment.

    • Stability Assessment: Assess the stability of the fragment in the screening buffer over the time course of the planned experiment.

Part 2: Primary Screening by Biophysical Methods

Due to the weak binding affinities of fragments, sensitive biophysical techniques are required for primary screening.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two of the most commonly employed methods.[12][13][14]

NMR spectroscopy is a powerful tool for detecting weak binding events and can provide information on the binding site on the target protein.[12][15][16]

Protocol 2: Ligand-Observed NMR Screening (Saturation Transfer Difference - STD)

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

    • Prepare a stock solution of this compound in the same deuterated buffer, ensuring the final DMSO concentration is low (<1%) to avoid interference.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR reference spectrum of the fragment alone.

    • Acquire an STD NMR spectrum of the fragment in the presence of the target protein.

    • The STD experiment involves selective saturation of protein resonances. If the fragment binds, this saturation will be transferred to the fragment, resulting in a decrease in the intensity of its NMR signals.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

    • The presence of signals in the STD spectrum indicates binding of the fragment to the protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[13][14][17]

Protocol 3: SPR Primary Screening

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.[18]

  • Screening Assay:

    • Prepare a solution of this compound in a running buffer (e.g., PBS with 0.05% P20 and 1% DMSO).[18] A typical screening concentration is between 100 µM and 1 mM.

    • Inject the fragment solution over the sensor chip surface containing the immobilized target protein and a reference surface (without protein).

    • Monitor the change in response units (RU) over time. A significant increase in RU on the target surface compared to the reference surface indicates a binding event.

  • Data Analysis:

    • Subtract the reference channel data from the target channel data to obtain the specific binding sensorgram.

    • Hits are identified as fragments that produce a response significantly above the background noise.

Screening_Methods cluster_nmr NMR Screening cluster_spr SPR Screening NMR Ligand-Observed NMR (STD) - Detects binding - Provides structural information on the ligand's binding epitope SPR Surface Plasmon Resonance - Real-time binding data - Provides kinetics (ka, kd) and affinity (KD) - Label-free Fragment 3-Chloro-6-methoxypyridine- 2-carboxylic acid Fragment->NMR Fragment->SPR

Figure 2: Primary screening techniques for fragment identification.

Part 3: Hit Validation and Characterization

It is crucial to validate hits from the primary screen using an orthogonal method to eliminate false positives.[1][4]

Protocol 4: Isothermal Titration Calorimetry (ITC) for Hit Validation

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable buffer in the ITC cell.

    • Prepare a solution of this compound at a higher concentration in the same buffer in the injection syringe.

  • ITC Experiment:

    • Titrate the fragment solution into the protein solution and measure the heat changes associated with binding.

  • Data Analysis:

    • Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction. A measurable and saturable binding isotherm confirms a true binding event.

Part 4: Structural Biology for Structure-Guided Optimization

X-ray crystallography is the gold standard for elucidating the binding mode of a fragment, providing a detailed 3D map of the protein-fragment interaction.[19][20][21][22] This structural information is invaluable for the subsequent hit-to-lead optimization phase.

Protocol 5: X-ray Crystallography of Protein-Fragment Complex

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soak the protein crystals in a solution containing a high concentration of this compound (typically 1-10 mM).

    • Alternatively, co-crystallize the protein in the presence of the fragment.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the fragment-soaked or co-crystals at a synchrotron source.

    • Process the diffraction data and solve the crystal structure of the protein-fragment complex.

  • Analysis of the Binding Mode:

    • Analyze the electron density maps to confirm the binding of the fragment and determine its precise orientation and interactions within the protein's binding site. This will reveal key interactions, such as hydrogen bonds involving the carboxylic acid and methoxy groups, and potential halogen bonding from the chlorine atom.

Hit-to-Lead Optimization

With a confirmed hit and detailed structural information, the process of evolving the fragment into a more potent lead compound can begin. The structure of the this compound-protein complex will guide the medicinal chemistry strategy. For instance, the carboxylic acid might be a key anchoring point, while the chlorine atom could be a vector for "growing" the fragment into an adjacent pocket to pick up additional favorable interactions.

Conclusion

This compound represents a valuable chemical scaffold for inclusion in fragment libraries. Its combination of hydrogen bonding functionalities, a halogen atom for potential directional interactions, and a low molecular weight make it an ideal starting point for an FBDD campaign. By employing a systematic workflow encompassing high-sensitivity biophysical screening, orthogonal hit validation, and structural biology, researchers can effectively leverage this and similar fragments to discover novel, high-quality lead compounds for challenging drug targets.

References

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. (n.d.).
  • An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. (2022, May 10).
  • NMR-Fragment Based Virtual Screening: A Brief Overview - PMC - PubMed Central - NIH. (n.d.).
  • Fragment Based Drug Design: A Review - International Journal of Pharmaceutical Sciences. (2024, July 1).
  • Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed. (2022, November).
  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. (n.d.).
  • NMR Screening in Fragment-Based Drug Design: A Practical Guide. (n.d.).
  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (n.d.).
  • Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions - Mestrelab Research. (2023, December 4).
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020, December 23).
  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed. (2020, December 23).
  • Overview of NMR spectroscopy applications in FBDD. NMR methods used in... | Download Scientific Diagram - ResearchGate. (n.d.).
  • SPR-based fragment screening: advantages and applications - PubMed. (2009).
  • Comprehensive analysis of commercial fragment libraries - PMC - NIH. (n.d.).
  • Screening and analysis of fragments using Biacore systems. (n.d.).
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Advanced SPR applications accelerate hit identification and validation in fragment‑based drug discovery | Sartorius. (n.d.).
  • Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System | Bio-Radiations. (2013, October 8).
  • Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview - YouTube. (2022, May 31).
  • What makes a good fragment in fragment-based drug discovery? - Taylor & Francis. (n.d.).
  • Fragment HIT Identification in FBDD - CrystalsFirst. (n.d.).
  • NMR Screening and Hit Validation in Fragment Based Drug Discovery - ResearchGate. (2025, August 10).
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.).
  • Physicochemical Property Profile of the Fragment Library | Download Table - ResearchGate. (n.d.).
  • Crystallographic Fragment Screening | Springer Nature Experiments. (n.d.).
  • Fragment screening using X-ray crystallography - PubMed. (2012).
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2025, August 6).
  • The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.).
  • Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed. (2014, April).
  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PubMed Central. (2019, February 18).
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (n.d.).
  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - ResearchGate. (2019, February 18).
  • Dynamic template-assisted strategies in fragment-based drug discovery - PMC. (n.d.).
  • Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Preparation of methoxy-2-pyridyl phenyl ketones. (n.d.).
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - MDPI. (2023, February 3).
  • Fragment-based covalent ligand discovery - PMC - NIH. (2021, February 9).
  • Decomposition of Small Molecules for Fragment-Based Drug Design - MDPI. (2023, May 24).

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Application Notes & Protocols: 3-Chloro-6-methoxypyridine-2-carboxylic acid in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

3-Chloro-6-methoxypyridine-2-carboxylic acid is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. As a substituted picolinic acid (pyridine-2-carboxylic acid), it belongs to a class of compounds recognized for their versatile roles in constructing biologically active molecules.[1] The pyridine core is a common feature in many FDA-approved drugs, and its derivatives are actively explored for therapeutic applications ranging from enzyme inhibition to targeting various signaling pathways.[2][3]

The specific substitution pattern of this molecule offers distinct advantages for synthetic manipulation:

  • Carboxylic Acid (C2): The primary reactive handle for amide bond formation, one of the most frequently utilized reactions in medicinal chemistry to generate libraries of novel compounds.[4] It also allows for the formation of esters and other derivatives.

  • Chloro Group (C3): Provides a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity. Its electron-withdrawing nature also influences the reactivity of the pyridine ring and the acidity of the carboxylic proton.

  • Methoxy Group (C6): Modulates the electronic properties and lipophilicity of the molecule. This group can influence intermolecular interactions with biological targets and affect the overall pharmacokinetic profile of a derived compound.[5]

These features make this compound a valuable starting material for creating diverse molecular architectures tailored for specific biological targets.

Core Application: Amide Coupling for Compound Library Synthesis

The most prevalent application of this reagent is its use as an acid component in amide coupling reactions. This process, which forms a stable amide linkage between the carboxylic acid and a primary or secondary amine, is foundational to drug discovery.[6] The vast commercial availability of diverse amines allows for the rapid generation of large compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Causality Behind Amide Coupling Protocol Choices

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that readily reacts with the amine nucleophile. Modern peptide coupling reagents have been developed to achieve this activation under mild conditions, minimizing side reactions and preserving stereochemistry when applicable.[8]

Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective. They react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA or TEA) to form a highly reactive O-acylisourea intermediate, which is then rapidly attacked by the amine to form the desired amide with high yield.[8][9]

Experimental Protocols

General Safety and Handling Precautions

As with all pyridine carboxylic acid derivatives, proper safety protocols are mandatory.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[11][12]

  • Ventilation: Handle the solid compound and all reaction mixtures in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Handling: Avoid contact with skin and eyes. Minimize dust generation. In case of contact, flush the affected area with copious amounts of water and seek medical advice.[13]

  • Storage: Store the reagent in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

  • Spill & Disposal: In case of a spill, sweep up the solid material, place it into a suitable container for disposal, and avoid generating dust.[12] Dispose of chemical waste in accordance with local, state, and federal regulations.

Workflow for a Representative Amide Coupling Reaction

The following diagram illustrates a typical workflow for using this compound in a HATU-mediated amide coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagent_prep Weigh Reagents: 1. Carboxylic Acid 2. Amine 3. HATU 4. DIPEA solvent_prep Prepare Anhydrous DMF Solvent dissolve Dissolve Acid & HATU in DMF reagent_prep->dissolve add_base Add DIPEA (Base) dissolve->add_base add_amine Add Amine Solution add_base->add_amine stir Stir at Room Temp (Monitor by LC-MS/TLC) add_amine->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (e.g., brine) extract->wash dry Dry over Na2SO4 & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, HPLC) purify->analyze

Caption: General workflow for HATU-mediated amide coupling.

Protocol: HATU-Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic primary amine (e.g., benzylamine) as a representative example.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and HATU (1.2 eq).

  • Dissolution: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) to the stirred mixture. Allow the mixture to stir at 0 °C for 15-20 minutes. This step generates the activated ester intermediate. Expert Insight: The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing with the primary amine in the subsequent coupling step.

  • Amine Addition: Add the amine (e.g., benzylamine, 1.05 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Quenching & Extraction: Once complete, pour the reaction mixture into a separatory funnel containing water or a mild aqueous acid (e.g., 10% citric acid). Extract the aqueous layer three times with an organic solvent such as ethyl acetate.[9]

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine. Causality: The NaHCO₃ wash removes any unreacted acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Data Presentation: Reagent Stoichiometry
ReagentMolar Eq.Purpose
This compound1.0Acid Substrate
Primary/Secondary Amine1.0 - 1.1Nucleophile
HATU1.1 - 1.3Coupling Reagent (Acid Activator)
DIPEA / TEA2.0 - 3.0Non-nucleophilic base
Anhydrous Solvent (DMF, DCM)-Reaction Medium

Analytical Characterization

Validation of the final product's identity and purity is a critical step. Standard analytical techniques should be employed:[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the synthesized amide. The spectra should show characteristic peaks for the pyridine ring protons, the methoxy group, the newly formed amide N-H proton (if applicable), and all protons from the coupled amine fragment.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

The following diagram illustrates the logical relationship in the characterization process.

G A Crude Product (Post-Workup) B Purification (Chromatography) A->B C Isolated Compound B->C D Structure Confirmation (NMR, MS) C->D E Purity Assessment (HPLC) C->E F Final Validated Product D->F E->F

Caption: Post-synthesis validation workflow.

References

  • Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99% - Cole-Parmer.
  • 2,6-Pyridinedicarboxylic acid - Bio-Strategy.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025-05-20).
  • Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry.
  • US Patent US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google Patents.
  • Picolinic acid - Wikipedia.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery - Drug Hunter. (2024-09-16).
  • Amide Synthesis - Fisher Scientific.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • Reductive amide coupling of nitroarenes and carboxylic acids - University of Johannesburg.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025-05-20).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022-08-29).
  • Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs - MDPI.

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Application Notes and Protocols for the Purity Determination of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-6-methoxypyridine-2-carboxylic acid (C7H6ClNO3, Mol. Weight: 187.58 g/mol ) is a key building block in the synthesis of a variety of pharmaceutical compounds.[1][2][3] The purity of this intermediate is critical as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability. Therefore, robust and reliable analytical methods are essential for the quality control of this compound.

This comprehensive guide provides detailed application notes and protocols for the determination of the purity of this compound using state-of-the-art analytical techniques. These methodologies are designed for researchers, scientists, and drug development professionals to ensure the integrity of their materials. The validation of these analytical methods is a critical component of regulatory compliance and quality assurance in the pharmaceutical industry.[4]

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can separate the main component from its process-related impurities and degradation products, allowing for accurate quantification.

Rationale for Method Development

A reverse-phase HPLC (RP-HPLC) method is the preferred approach for this analyte due to its polar nature. A C18 column is selected for its versatility and wide range of applicability in separating moderately polar compounds. The mobile phase consists of an aqueous component with an acid modifier and an organic solvent. The acid modifier, typically phosphoric acid or formic acid, is crucial for suppressing the ionization of the carboxylic acid group, leading to improved peak shape and retention. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and compatibility with mass spectrometry. A gradient elution is employed to ensure the timely elution of both polar and potential non-polar impurities.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution six times. The acceptance criteria are typically:

  • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

  • Tailing factor ≤ 2.0.

  • Theoretical plates > 2000.

Purity Calculation (Area Percent Method):

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic impurities that may be present from the synthesis process, such as residual solvents or starting materials. Due to the carboxylic acid group, derivatization is often necessary to increase the volatility of this compound.

Rationale for Method Development

Direct injection of the carboxylic acid can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification (e.g., with methanol and an acid catalyst) converts the polar carboxylic acid and any other active hydrogens into less polar, more volatile derivatives. A non-polar capillary column, such as a DB-5ms or HP-5ms, is suitable for separating a wide range of derivatized compounds. Mass spectrometry provides definitive identification of impurities based on their mass spectra.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Autosampler.

  • Data acquisition and processing software.

GC-MS Conditions:

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 m/z

Sample Preparation (Derivatization):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Data Analysis:

  • Identify the main component and impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the main component and for the identification and quantification of impurities. Quantitative NMR (qNMR) is a primary analytical method that can provide a direct measure of purity without the need for a reference standard of the analyte itself.[5][6]

Rationale for Method Development

¹H NMR is particularly useful for purity determination as the integral of each signal is directly proportional to the number of protons it represents.[5] By comparing the integrals of the analyte signals to that of a certified internal standard of known purity and concentration, the absolute purity of the sample can be determined. A suitable internal standard should have signals that do not overlap with the analyte signals, be chemically inert, and have a known purity. Maleic acid or dimethyl sulfone are often good choices.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • High-precision NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

ParameterSetting
Solvent DMSO-d₆
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation)
Number of Scans 16 or higher for good signal-to-noise
Spectral Width ~16 ppm

Purity Calculation (qNMR):

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Purity = Purity of the standard

Logical Relationship of Analytical Techniques

Analytical_Strategy cluster_screening Initial Purity Assessment cluster_identification Impurity Identification cluster_quantification Definitive Quantification & Structural Confirmation HPLC HPLC-UV LCMS LC-MS HPLC->LCMS Characterize non-volatile impurities GCMS GC-MS (Volatiles) HPLC->GCMS Screen for volatile impurities qNMR qNMR HPLC->qNMR Orthogonal purity confirmation LCMS->qNMR Confirm structure of identified impurities GCMS->qNMR Confirm structure of volatile impurities

Caption: Integrated analytical strategy for purity determination.

Method Validation

All analytical methods used for purity determination in a pharmaceutical setting must be validated to ensure they are suitable for their intended purpose.[4][7][8] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[9][10] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[11]

Stress Conditions:

ConditionSuggested Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Solid sample at 105 °C for 48 hours
Photolytic Solution exposed to UV/Vis light (ICH Q1B)

The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are resolved from the main peak and from each other.

Conclusion

The analytical methods outlined in this guide provide a comprehensive framework for the purity assessment of this compound. The combination of HPLC for potency and impurity profiling, GC-MS for volatile impurities, and qNMR for definitive structural confirmation and orthogonal purity assessment, ensures a thorough characterization of the material. Proper method validation in accordance with ICH guidelines is paramount to guarantee the reliability and accuracy of the results, which is a critical aspect of quality assurance in the pharmaceutical industry.[8]

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (URL: )
  • Validating Analytical Methods in Pharmaceuticals - Pharmuni. (URL: )
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (URL: )
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (URL: )
  • Analytical method valid
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem. (URL: )
  • Forced Degrad
  • CAS 856836-44-7 | this compound - Synblock. (URL: )
  • Application Note: HPLC Analysis of 3-Chloro-6-methoxypyridazine Reaction Mixtures - Benchchem. (URL: )
  • Detection of pyridine derivatives by SABRE hyperpolarization
  • Using 2H labelling to improve the NMR detectability of pyridine and its deriv
  • Forced Degrad
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Public
  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determin
  • This compound - Synchem. (URL: )
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: )
  • Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid - Benchchem. (URL: )
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (URL: )
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: )
  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples - MDPI. (URL: )
  • This compound (Cas 856836-44-7) - Parchem. (URL: )

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Application Notes and Protocols for the Development of Novel Compounds from 3-Chloro-6-methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Chloro-6-methoxypyridine-2-carboxylic Acid Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a desirable template for drug design. This compound is a particularly attractive starting material for the synthesis of novel compounds due to its trifunctional nature. The carboxylic acid at the 2-position provides a handle for amide bond formation, a ubiquitous linkage in biologically active molecules. The chloro group at the 3-position is amenable to modern cross-coupling reactions, allowing for the introduction of diverse aryl and alkyl substituents. Finally, the methoxy group at the 6-position influences the electronic properties of the ring and can be a site for further modification.

This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound, with a focus on synthesizing compounds with potential therapeutic applications, particularly as kinase and phosphatase inhibitors. The methodologies described herein are based on established synthetic transformations and are designed to be readily adaptable by researchers in drug discovery and development.

Core Synthetic Strategies and Rationale

The development of novel compounds from this compound can be strategically approached by leveraging its three key functional groups. The following sections outline the primary synthetic pathways and the rationale behind them.

Pathway 1: Amide Library Synthesis via Carboxylic Acid Activation

The carboxylic acid moiety is an ideal anchor point for generating diverse libraries of amides. Amide bond formation is a robust and well-understood transformation, and the vast commercial availability of primary and secondary amines allows for extensive structure-activity relationship (SAR) studies.[1] Pyridine carboxamides are known to exhibit a wide range of biological activities, including the inhibition of enzymes such as SHP2 and various kinases.[1][2]

Pathway 2: C-C and C-N Bond Formation via Cross-Coupling Reactions

The chlorine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl groups, which can probe key interactions within a biological target's binding site.[3] The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing a variety of amino functionalities that can significantly impact a compound's physicochemical properties and biological activity.

Diagram of Synthetic Pathways

G A This compound B Amide Coupling (EDC, HATU, etc.) A->B Pathway 1 D Esterification A->D C Amide Library (Diverse R1-NH-R2) B->C E Methyl 3-Chloro-6-methoxypyridine-2-carboxylate D->E F Suzuki-Miyaura Coupling (Pd catalyst, boronic acids/esters) E->F Pathway 2a H Buchwald-Hartwig Amination (Pd catalyst, amines) E->H Pathway 2b G 3-Aryl/Heteroaryl-6-methoxypyridine Derivatives F->G J Hydrolysis G->J I 3-Amino-6-methoxypyridine Derivatives H->I I->J J->C

Caption: Synthetic strategies for derivatizing this compound.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the synthesis of 3-chloro-6-methoxypyridine-2-carboxamides, a class of compounds that has shown promise as SHP2 inhibitors.[1][2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.

Data Presentation: Representative Amide Derivatives

EntryAmineProductPotential Biological Target
1AnilineN-phenyl-3-chloro-6-methoxypyridine-2-carboxamideKinases, Phosphatases
2Morpholine(3-chloro-6-methoxypyridin-2-yl)(morpholino)methanonePI3K/mTOR[4]
34-FluoroanilineN-(4-fluorophenyl)-3-chloro-6-methoxypyridine-2-carboxamideSHP2[1][2]
Protocol 2: Esterification of the Carboxylic Acid

Esterification of the carboxylic acid is a necessary step before performing cross-coupling reactions to avoid potential interference of the acidic proton with the catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride or Sulfuric acid (catalytic)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol.

  • Cool the mixture to 0 °C and slowly add thionyl chloride (1.5 eq) or a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Protocol 3: Suzuki-Miyaura Cross-Coupling of the Methyl Ester

This protocol outlines a general procedure for the Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents at the 3-position. This reaction is crucial for exploring SAR at this position.[3]

Materials:

  • Methyl 3-chloro-6-methoxypyridine-2-carboxylate

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or other suitable palladium catalyst

  • Potassium carbonate or Cesium carbonate

  • 1,4-Dioxane and water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add Methyl 3-chloro-6-methoxypyridine-2-carboxylate (1.0 eq), the boronic acid/ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-6-methoxypyridine derivative.

Data Presentation: Representative Suzuki Coupling Products

EntryBoronic AcidProductPotential Application
1Phenylboronic acidMethyl 6-methoxy-3-phenylpyridine-2-carboxylateCore for kinase inhibitors
24-Pyridineboronic acidMethyl 6-methoxy-[3,4'-bipyridine]-2-carboxylateBuilding block for CNS-active agents
3Thiophene-3-boronic acidMethyl 6-methoxy-3-(thiophen-3-yl)pyridine-2-carboxylateBioisostere for phenyl group
Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Ar-R Reductive\nElimination->Pd(0)L2

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and frequently cited synthetic methodologies in organic and medicinal chemistry. To ensure the trustworthiness and reproducibility of these experiments, it is crucial to incorporate self-validating systems:

  • Reaction Monitoring: Consistent monitoring of reactions by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine reaction completion and identify the formation of any side products.

  • Spectroscopic Characterization: The identity and purity of all intermediates and final products must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Control Reactions: When optimizing new transformations, running control reactions (e.g., without the catalyst or ligand) can help to confirm the role of each component in the reaction.

Conclusion and Future Directions

This compound represents a versatile and valuable starting material for the generation of diverse chemical libraries for drug discovery. The synthetic pathways outlined in these application notes provide a robust framework for accessing novel amide and biaryl derivatives. The potential of these compounds as inhibitors of key cellular signaling molecules, such as kinases and phosphatases, warrants further investigation. Future work should focus on the parallel synthesis of compound libraries based on these protocols, followed by high-throughput screening to identify promising lead compounds for further optimization and development.

References

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 2022.
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed, 2022.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central, 2023.
  • Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents, 2002.
  • Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors. Google Patents, 2021.
  • 3-chloro-N-methyl-2-picolinamide compound and 3-methoxyl-N-methyl-2-picolinamide compound and use thereof as anticancer medicament. Google Patents, 2012.

Sources

Application Note: 3-Chloro-6-methoxypyridine-2-carboxylic acid - A Key Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 3-chloro-6-methoxypyridine-2-carboxylic acid. It details the compound's physicochemical properties, safety protocols, and its critical role as a structural motif in pharmaceutical development. Detailed, field-tested protocols for a representative synthetic application and robust quality control are provided, underpinned by scientific rationale to ensure reproducibility and success in a laboratory setting.

Introduction and Significance

This compound, a substituted picolinic acid derivative, is a highly functionalized heterocyclic building block of increasing importance in medicinal chemistry. Its unique arrangement of a carboxylic acid, a chloro group, and a methoxy group on a pyridine scaffold offers multiple reaction sites for synthetic elaboration. This trifunctional nature allows for controlled, regioselective modifications, making it an ideal starting point for the construction of complex molecular architectures. Specifically, the carboxylic acid is primed for amide bond formation, a cornerstone of pharmaceutical synthesis, while the chloro and methoxy groups can be targeted in nucleophilic substitution reactions to build molecular diversity. These features have positioned it as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors and receptor antagonists.[1][2]

Physicochemical Properties & Specifications

Proper handling and experimental design begin with a thorough understanding of the intermediate's physical and chemical properties.

PropertyValueSource
CAS Number 856836-44-7[3][4]
Molecular Formula C₇H₆ClNO₃[3]
Molecular Weight 187.58 g/mol [3]
Appearance White to off-white solidGeneric
Solubility Soluble in organic solvents like DMF, DMSO; limited solubility in waterGeneric
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]Generic

Safety & Handling Protocol

This compound is classified as hazardous and requires careful handling to minimize risk.[7]

Hazard Identification:

  • Oral Toxicity: Harmful if swallowed.[6][7]

  • Eye Damage: Causes serious eye damage.[7]

  • Skin Irritation: May cause skin irritation.[6][8]

  • Respiratory Irritation: May cause respiratory irritation.[6][8]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][8]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat and ensure skin is not exposed.[5]

  • First Aid Measures:

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[5][7]

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][7]

Application Profile: Synthesis of a Bioactive Amide

The carboxylic acid moiety of the title compound is readily activated for amide bond formation, one of the most fundamental reactions in drug synthesis. This protocol details a representative coupling reaction with a generic primary amine, a common step in constructing larger, more complex drug candidates.

Experimental Protocol: Amide Coupling via EDC/HOBt Activation

This protocol utilizes the widely adopted carbodiimide coupling method, which proceeds through a highly reactive O-acylisourea intermediate stabilized by an activating agent like HOBt (Hydroxybenzotriazole) to efficiently generate the desired amide product.

Materials & Reagents:

  • This compound (1.0 eq)

  • Aniline (or other primary amine) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.

  • Amine Addition: Add the primary amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

    • Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton, ensuring the coupling reagents are in their active, free-base form.

  • Activation & Coupling: Cool the flask to 0 °C in an ice bath. Slowly add EDC·HCl (1.2 eq) portion-wise over 15 minutes.

    • Rationale: The reaction is cooled to 0 °C to control the exothermic reaction and minimize side product formation by preventing the premature decomposition of the activated ester intermediate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Aqueous Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Trustworthiness Check: The bicarbonate wash is crucial to remove any unreacted carboxylic acid and acidic byproducts like HOBt, simplifying subsequent purification.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the amide coupling protocol.

Amide_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Acid & HOBt in Anhydrous DMF B 2. Add Amine & DIPEA A->B C 3. Cool to 0 °C B->C Proceed to Coupling D 4. Add EDC·HCl C->D E 5. Stir 12-18h at RT Monitor by TLC/LC-MS D->E F 6. Dilute with EtOAc E->F Reaction Complete G 7. Aqueous Washes (NaHCO₃, H₂O, Brine) F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Flash Column Chromatography H->I Crude Product J Pure Amide Product I->J

Caption: Workflow for EDC/HOBt mediated amide coupling.

Quality Control & Analytical Protocols

Ensuring the purity and identity of this compound is paramount before its use in a synthetic sequence.

Critical Quality Attributes (CQAs)
AnalysisSpecificationPurpose
Purity (HPLC) ≥ 98.0% (Area %)Quantifies the presence of impurities that could interfere with subsequent reactions.
Identity (¹H NMR) Conforms to structureConfirms the chemical structure and identity of the compound.
Identity (LC-MS) [M+H]⁺ = 188.0, 190.0Confirms molecular weight and isotopic pattern for chlorine.
Appearance White to off-white solidA basic check for gross contamination or degradation.
Protocol: Purity Determination by HPLC-UV

This protocol provides a standard method for determining the purity of the title compound.[9]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water.

QC Decision Logic Diagram

The following diagram illustrates the decision-making process for batch release based on analytical results.

QC_Logic_Diagram start Start QC Analysis of New Batch hplc_purity HPLC Purity ≥ 98.0%? start->hplc_purity nmr_id ¹H NMR Conforms to Structure? hplc_purity->nmr_id Yes fail Batch Rejected Requires Repurification or Re-synthesis hplc_purity->fail No ms_id LC-MS [M+H]⁺ Correct? nmr_id->ms_id Yes nmr_id->fail No pass Batch Approved for Use ms_id->pass Yes ms_id->fail No

Caption: Quality control decision logic for batch release.

Conclusion

This compound is a versatile and valuable intermediate for pharmaceutical research and development. Its well-defined reactivity allows for its incorporation into complex molecules through robust and scalable synthetic methods, such as the amide coupling protocol detailed herein. Adherence to strict safety and quality control procedures is essential to ensure both the safety of the researcher and the integrity of the scientific outcomes. The protocols and data presented in this guide serve as a reliable foundation for the successful application of this important chemical building block.

References

  • SAFETY D
  • SAFETY D
  • Application Notes and Protocols for the Quantification of 3-Methoxypyridine-2-carboxylic Acid. Benchchem.
  • SAFETY D
  • This compound - Safety D
  • CAS 856836-44-7 | this compound. Synblock.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • This compound methyl ester. Synchem.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed.
  • This compound. Synchem.
  • 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid 1g. Dana Bioscience.
  • This compound | 856836-44-7. Sigma-Aldrich.
  • This compound | 856836-44-7. Sigma-Aldrich.
  • Pyridine series intermedi

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Application Notes and Protocols for 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive application notes and detailed safety protocols for the handling and use of 3-Chloro-6-methoxypyridine-2-carboxylic acid (CAS 856836-44-7). Primarily geared towards researchers, scientists, and professionals in drug development, this guide synthesizes critical safety information with practical, field-tested procedures. The protocols herein are designed to ensure the safe and effective use of this compound in a laboratory setting, emphasizing hazard mitigation, proper personal protective equipment (PPE), and emergency preparedness.

Introduction and Scientific Context

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science.[1] Substituted pyridines are key building blocks in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] The specific functional groups of this molecule—a carboxylic acid, a chloro group, and a methoxy group—make it a versatile intermediate for creating more complex molecular architectures, potentially for use in the development of novel therapeutic agents.[5]

Given its chemical nature as a chlorinated organic acid, it is imperative that all handling and experimental procedures are conducted with a thorough understanding of its potential hazards and the necessary safety precautions. This guide is structured to provide that essential knowledge, moving from hazard assessment to practical, step-by-step protocols.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its hazards can be inferred from its structural components and data on similar compounds. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[6]

Primary Hazards:

  • Skin and Eye Irritation: As a carboxylic acid, it is expected to be corrosive or irritating to the skin and eyes.[7] Direct contact can cause redness, pain, and in severe cases, chemical burns.[8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[7]

  • Toxicity: Harmful if ingested, with potential for abdominal pain, nausea, and vomiting.[9][10]

Physicochemical and Hazard Data Summary
PropertyValueSource
Molecular Formula C₇H₆ClNO₃[11]
Molecular Weight 187.58 g/mol [11]
Appearance White to off-white solid[6]
Melting Point 200 °C / 392 °F[6]
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound. The following protocol outlines the minimum required PPE.

PPE Workflow Diagram

PPE_Workflow cluster_ppe Minimum Required PPE Eye_Protection Safety Goggles with Side Shields (ANSI Z87.1 compliant) Hand_Protection Nitrile or Neoprene Gloves (EN 374 compliant) Body_Protection Lab Coat Respiratory_Protection Use in a Certified Fume Hood Researcher Researcher Researcher->Eye_Protection Always Wear Researcher->Hand_Protection Always Wear Researcher->Body_Protection Always Wear Researcher->Respiratory_Protection Mandatory for Handling

Caption: Required Personal Protective Equipment for handling the compound.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[12] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]

  • Hand Protection: Nitrile or neoprene gloves are recommended.[1] Latex gloves are not suitable.[1] Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[13]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[9][14] The container should be kept tightly closed.[15]

General Handling
  • Ventilation: All weighing and solution preparation must be performed in a chemical fume hood.[12]

  • Avoidance of Dust: Handle the solid material carefully to avoid generating dust.[13]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[9]

Experimental Protocol: Synthesis of a Pyridyl Amide Derivative

This section provides a representative experimental protocol to illustrate the practical application of the safety procedures outlined above.

Objective

To synthesize a substituted pyridyl amide via the reaction of this compound with a primary amine, a common step in the development of new chemical entities.

Materials
  • This compound

  • Thionyl chloride

  • Dichloromethane (DCM)

  • Primary amine (e.g., benzylamine)

  • Triethylamine

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

Step-by-Step Procedure
  • Preparation (in fume hood):

    • Don all required PPE as outlined in Section 3.

    • Set up a clean, dry round-bottom flask with a magnetic stir bar.

    • Carefully weigh the required amount of this compound and add it to the flask.

  • Activation of the Carboxylic Acid (in fume hood):

    • Add anhydrous DCM to the flask to dissolve the starting material.

    • Slowly add thionyl chloride to the solution. This reaction is exothermic and will release HCl gas.

    • Stir the reaction mixture at room temperature for the specified time to form the acyl chloride.

  • Amide Formation (in fume hood):

    • In a separate flask, dissolve the primary amine and triethylamine in DCM.

    • Cool the amine solution in an ice bath.

    • Slowly add the freshly prepared acyl chloride solution to the cooled amine solution.

    • Allow the reaction to proceed to completion.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Perform an aqueous work-up to remove unreacted reagents and byproducts.

    • Dry the organic layer and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow Diagram

Experiment_Workflow Start Start: Assemble Glassware in Fume Hood Weigh Weigh 3-Chloro-6-methoxypyridine- 2-carboxylic acid Start->Weigh Add_DCM Add Anhydrous DCM Weigh->Add_DCM Add_Thionyl_Chloride Slowly Add Thionyl Chloride (Exothermic, HCl gas evolution) Add_DCM->Add_Thionyl_Chloride Stir_Activation Stir for Acyl Chloride Formation Add_Thionyl_Chloride->Stir_Activation Add_Acyl_Chloride Slowly Add Acyl Chloride to Amine Stir_Activation->Add_Acyl_Chloride Prep_Amine Prepare Amine Solution in Separate Flask Cool_Amine Cool Amine Solution (Ice Bath) Prep_Amine->Cool_Amine Cool_Amine->Add_Acyl_Chloride Reaction Allow Amidation Reaction to Complete Add_Acyl_Chloride->Reaction Workup Aqueous Work-up Reaction->Workup Purify Purify Product Workup->Purify End End: Characterize Final Product Purify->End

Caption: Workflow for the synthesis of a pyridyl amide derivative.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response
  • Small Spills (in fume hood):

    • Alert others in the vicinity.

    • Wearing appropriate PPE, neutralize the spill with sodium bicarbonate or another suitable acid neutralizer.[16]

    • Absorb the neutralized mixture with an inert material like vermiculite or sand.[16]

    • Collect the material in a sealed container for hazardous waste disposal.[17]

    • Clean the area with soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert personnel.[14]

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spill from entering drains.[10]

Spill Response Decision Tree

Spill_Response Spill Spill Occurs Location Is the spill contained within a fume hood? Spill->Location Size Is the spill small and manageable? Location->Size Yes Evacuate Evacuate Area! Contact EHS! Location->Evacuate No Size->Evacuate No Neutralize Neutralize with Sodium Bicarbonate Size->Neutralize Yes Absorb Absorb with Inert Material Neutralize->Absorb Collect Collect for Hazardous Waste Disposal Absorb->Collect Clean Clean Area with Soap and Water Collect->Clean

Caption: Decision tree for responding to a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[18][19] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[18][20] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[20] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[21] Rinse the mouth with water and seek immediate medical attention.[21]

Waste Disposal

All waste containing this compound or its derivatives must be treated as hazardous waste.[6]

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Follow all institutional and local regulations for hazardous waste disposal.

Conclusion

This compound is a valuable research chemical. By understanding its potential hazards and rigorously adhering to the handling, experimental, and emergency protocols outlined in this guide, researchers can safely and effectively utilize this compound in their work. A proactive approach to safety, grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), is paramount in the modern research laboratory.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
  • Carl ROTH.
  • SPILL CLEANUP QUICK REFERENCE. [Link]
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Smith College Research and Instruction Safety. SPILLS. [Link]
  • Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]
  • Washington Nanofabrication Facility.
  • Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. [Link]
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 2-Chloro-6-methylpyridine-4-carboxylic acid. [Link]
  • 11 Do you know first-aid for injuries caused by chemicals?. [Link]
  • Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. [Link]
  • Texoma Pools And Spas. (2018, July 20). First Aid for Swimming Pool Chlorine And Chemical Exposure. [Link]
  • Google Patents. US6346623B1 - Method for producing substituted pyridine-carboxylic acids.
  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. [Link]
  • In The Swim Pool Supplies. Acid and Chlorine Safety and First Aid. [Link]
  • ACS Publications. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids | The Journal of Organic Chemistry. [Link]
  • ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines. [Link]
  • National Institutes of Health. A Simple, Modular Synthesis of Substituted Pyridines - PMC. [Link]
  • MDPI. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling with 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing amide coupling reactions with 3-Chloro-6-methoxypyridine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by this substituted pyridine derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthetic endeavors.

Understanding the Substrate: A Trifecta of Challenges

This compound is a valuable building block in medicinal chemistry, but its successful amide coupling is often hampered by a combination of steric and electronic factors. A firm grasp of these underlying principles is the first step toward troubleshooting and optimization.

  • Steric Hindrance: The presence of the chloro group at the 3-position creates significant steric bulk around the carboxylic acid at the 2-position. This can impede the approach of the amine nucleophile to the activated carboxylic acid intermediate, slowing down the reaction rate and potentially leading to lower yields.[1]

  • Electronic Effects: The pyridine ring is inherently electron-deficient. This deficiency is further exacerbated by the electron-withdrawing nature of the chloro substituent. While this increased electrophilicity at the carboxyl carbon can be beneficial for activation, the overall electronic landscape of the molecule can influence the reactivity of the pyridine nitrogen and potentially lead to side reactions. The methoxy group at the 6-position, being an electron-donating group, can partially mitigate the electron deficiency of the ring, but the overall electronic character remains a crucial consideration.

  • Chelation Potential: The nitrogen atom of the pyridine ring can chelate to the activated carboxyl group or to the coupling reagent, potentially forming an unreactive intermediate and sequestering the reagent. This is a known challenge with 2-pyridinecarboxylic acids.

Below is a diagram illustrating the key structural features of this compound that influence its reactivity in amide coupling reactions.

Caption: Key factors influencing amide coupling with this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when coupling this compound, presented in a question-and-answer format.

Q1: My reaction is showing low or no conversion. What are the likely causes and how can I fix it?

A1: Low conversion is the most common problem and can stem from several factors:

  • Inefficient Carboxylic Acid Activation: Due to the steric hindrance and electronic nature of the substrate, standard coupling conditions may not be sufficient.

    • Solution: Switch to a more powerful coupling reagent. For sterically hindered couplings, phosphonium-based reagents like PyBOP or uronium/aminium-based reagents such as HATU or HCTU are often more effective than carbodiimides like EDC or DCC.[2] HATU is particularly effective as it generates a highly reactive OAt-active ester.[2]

    • Pro-Tip: Pre-activation of the carboxylic acid is crucial. Stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (like DMF or DCM) for 15-30 minutes before adding the amine.[3] This ensures the formation of the active ester intermediate prior to the introduction of the nucleophile.

  • Inappropriate Base: The choice of base is critical.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[3] Avoid using nucleophilic bases like pyridine, as they can compete with the desired amine in reacting with the activated acid.

    • Causality: A hindered base is less likely to interfere with the coupling reaction and is primarily present to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

  • Solvent Issues: The presence of water is detrimental.

    • Solution: Ensure all reagents and solvents are anhydrous. Using freshly dried solvents is highly recommended. DMF is a common and effective solvent for these types of reactions as it is polar and aprotic, and can help to dissolve all reaction components.[3]

Q2: I am observing significant side product formation. What are these side products and how can I minimize them?

A2: Side reactions can plague difficult couplings. Here are the most probable culprits:

  • Guanidinylation of the Amine: This is a known side reaction when using uronium/aminium-based coupling reagents like HATU and HBTU. The coupling reagent can react directly with the amine, rendering it inactive.[2]

    • Solution: As mentioned in A1, pre-activating the carboxylic acid before adding the amine is the most effective way to prevent this side reaction.[4] By allowing the active ester to form first, the concentration of the free coupling reagent is minimized when the amine is introduced.

  • Epimerization: If your amine or carboxylic acid has a chiral center, racemization or epimerization can be a concern, especially with prolonged reaction times or elevated temperatures.

    • Solution: The addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can be beneficial, particularly when using carbodiimide-based activators.[5][6] Modern coupling reagents like HATU and PyAOP are designed to minimize racemization.[2] Running the reaction at lower temperatures (0 °C to room temperature) can also help.

Q3: The reaction works, but the yield is consistently moderate. How can I push it to completion?

A3: Moderate yields often indicate a sluggish reaction that does not proceed to completion.

  • Increase Reagent Equivalents:

    • Solution: For challenging substrates, it is common to use a slight excess of the coupling reagent and the amine. A typical starting point would be 1.1-1.5 equivalents of the coupling reagent and 1.1-1.2 equivalents of the amine relative to the carboxylic acid.

  • Elevated Temperature:

    • Solution: If the reaction is slow at room temperature, gentle heating (e.g., 40-50 °C) can sometimes increase the reaction rate. However, this should be done with caution as it can also promote side reactions and epimerization. Monitor the reaction closely by TLC or LC-MS.

  • Alternative Activation: Acyl Fluorides:

    • Solution: Converting the carboxylic acid to the corresponding acyl fluoride can be a highly effective strategy for coupling with sterically hindered or electron-deficient amines.[1] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ, which then reacts with the amine, often at elevated temperatures.[1]

Comparative Data: Choosing Your Coupling Reagent

The choice of coupling reagent is one of the most critical parameters for a successful reaction. The following table provides a comparison of commonly used reagents for challenging amide couplings.

Coupling ReagentClassAdvantagesDisadvantagesTypical Conditions
HATU Uronium/AminiumHigh reactivity, fast reaction times, low racemization.[2]Can cause guanidinylation of the amine if not pre-activated.[2]1.1-1.5 eq, DIPEA, DMF/DCM, RT
PyBOP PhosphoniumExcellent for sterically hindered couplings, does not cause guanidinylation.[2]Phosphoramide byproduct can be difficult to remove during workup.1.1-1.5 eq, DIPEA, DMF/DCM, RT
EDC/HOBt CarbodiimideWater-soluble byproducts (for EDC), cost-effective.Can be less effective for highly hindered substrates, potential for racemization.[1][5]1.2 eq EDC, 1.2 eq HOBt, DIPEA, DMF/DCM, 0°C to RT
T3P® Phosphonic AnhydrideBroad substrate scope, clean reaction profile.Requires a stoichiometric amount of base.1.5 eq, Pyridine/DIPEA, EtOAc/DCM, RT
TFFH FluoroformamidiniumForms highly reactive acyl fluorides, excellent for unreactive amines.[1]May require elevated temperatures.[1]1.2 eq, DIPEA, DCM, RT then heat

Experimental Protocols

The following are detailed, step-by-step methodologies for the amide coupling of this compound.

Protocol 1: HATU-Mediated Coupling (Recommended Starting Point)

This protocol is often the most successful for sterically hindered and electronically challenging substrates.

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Add HATU (1.2 eq) followed by anhydrous DMF (to make a 0.1-0.2 M solution).

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Stir the mixture at room temperature for 20 minutes for pre-activation.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling

A more classical and cost-effective approach, suitable for less hindered amines.

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the components in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cold solution.

  • Add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup the reaction as described in Protocol 1. The urea byproduct from EDC is water-soluble and can often be removed with an aqueous wash.[7]

Final Remarks

Optimizing the amide coupling of this compound requires a systematic approach that addresses its inherent steric and electronic challenges. By selecting a high-activity coupling reagent like HATU, employing a non-nucleophilic base, ensuring anhydrous conditions, and utilizing a pre-activation strategy, researchers can significantly improve reaction outcomes. We encourage you to use this guide as a starting point and to methodically screen conditions to find the optimal procedure for your specific amine substrate.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
  • Reddit. (2023). HATU/PyBOP coupling procedure question.
  • Aapptec Peptides. (n.d.). Coupling Reagents.

Sources

Technical Support Center: Synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic acid (C7H6ClNO3)[1][2][3]. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the multi-step synthesis of this important chemical intermediate. As Senior Application Scientists, we combine our expertise with established scientific principles to help you navigate the complexities of this synthesis, ensuring optimal yields and purity.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that researchers may encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Low Yield in the ortho-Lithiation/Carboxylation Step

Symptoms: After quenching the lithiated intermediate with carbon dioxide, the desired carboxylic acid is obtained in a low yield, with significant recovery of the starting material, 2-chloro-6-methoxypyridine.

Potential Causes & Solutions:

  • Incomplete Lithiation: The efficiency of the ortho-lithiation is highly dependent on the choice of base, solvent, and temperature. The methoxy group directs the lithiation to the ortho position (C3)[4][5][6][7][8].

    • Solution: Ensure strictly anhydrous conditions, as organolithium reagents are strong bases and will be quenched by water[9]. Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sec-butyllithium in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures (-78 °C) to favor kinetic deprotonation at the C3 position[4][5]. The presence of a chelating agent like TMEDA can enhance the reactivity of the organolithium reagent.

  • Inefficient Carboxylation: The reaction with carbon dioxide can be challenging due to its physical properties and potential for side reactions.

    • Solution: Use freshly crushed dry ice (solid CO2) or bubble dry CO2 gas through the reaction mixture[9][10]. Ensure the temperature remains low during the addition of CO2 to prevent side reactions. A large excess of CO2 is often necessary to drive the reaction to completion.

  • Competitive Reactions: The presence of other electrophiles or acidic protons in the reaction mixture can compete with the desired carboxylation.

    • Solution: Meticulously dry all glassware and reagents. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium intermediate by atmospheric moisture or oxygen.

Problem 2: Formation of Impurities During Nitrile Hydrolysis

Symptoms: When synthesizing the target molecule via hydrolysis of 3-chloro-6-methoxy-2-cyanopyridine, the final product is contaminated with the corresponding amide or unreacted nitrile.

Potential Causes & Solutions:

  • Incomplete Hydrolysis: The hydrolysis of the nitrile to the carboxylic acid is a two-step process that proceeds through an amide intermediate[11][12]. Harsh reaction conditions are often required for complete conversion.

    • Solution: For acidic hydrolysis, use a strong acid such as concentrated sulfuric or hydrochloric acid and heat the reaction mixture for a prolonged period[13]. For basic hydrolysis, a strong base like sodium hydroxide or potassium hydroxide in a high-boiling solvent (e.g., ethylene glycol) can be effective. Monitor the reaction by TLC or HPLC to ensure complete consumption of the amide intermediate.

  • Side Reactions: Under strongly acidic or basic conditions, the pyridine ring can be susceptible to degradation or other side reactions.

    • Solution: Carefully control the reaction temperature and time. A stepwise approach, where the nitrile is first hydrolyzed to the amide under milder conditions, followed by hydrolysis of the isolated amide to the carboxylic acid, can sometimes provide a cleaner product.

Problem 3: Difficulty in Product Purification

Symptoms: The crude product is an oil or a sticky solid that is difficult to crystallize, and chromatographic purification results in low recovery.

Potential Causes & Solutions:

  • Residual Impurities: The presence of even small amounts of impurities can inhibit crystallization.

    • Solution: Ensure the workup procedure effectively removes all inorganic salts and residual acid or base. An extraction with a suitable organic solvent followed by washing with brine and drying over an anhydrous salt (e.g., Na2SO4 or MgSO4) is crucial. If the product is an acid, it can often be purified by dissolving it in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure product.

  • Inappropriate Crystallization Solvent: The choice of solvent is critical for successful crystallization.

    • Solution: A systematic solvent screen is recommended. Start with single solvents of varying polarity (e.g., water, ethanol, ethyl acetate, hexane) and then move to binary solvent mixtures. Techniques like slow evaporation, cooling, or vapor diffusion can be employed to induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method involves the ortho-lithiation of 2-chloro-6-methoxypyridine followed by carboxylation with carbon dioxide. This directed ortho metalation (DoM) strategy takes advantage of the directing ability of the methoxy group to selectively functionalize the C3 position[4][5][6][7][8]. Another common route is the hydrolysis of 3-chloro-6-methoxy-2-cyanopyridine under acidic or basic conditions[11][12][13].

Q2: Why is the regioselectivity of the initial functionalization step important?

A2: Establishing the correct substitution pattern on the pyridine ring early in the synthesis is crucial for efficiency. For instance, in the synthesis starting from a di-substituted pyridine, the regioselectivity of nucleophilic aromatic substitution can be influenced by the nature of the leaving group and the nucleophile, as well as the solvent[14]. Incorrect regiochemistry leads to the formation of undesired isomers that can be difficult to separate from the target molecule.

Q3: Can Grignard reagents be used for the carboxylation step?

A3: While organolithium reagents are more common for ortho-deprotonation, a Grignard reagent could potentially be formed from a corresponding bromo- or iodo-pyridine precursor. Grignard reagents react readily with carbon dioxide to form carboxylic acids after an acidic workup[9][15][16]. However, the formation of the Grignard reagent itself can be challenging and may have lower functional group tolerance compared to directed ortho metalation. The choice between an organolithium or Grignard approach would depend on the specific starting material and desired reaction conditions.

Q4: Are there any stability concerns with this compound?

A4: Pyridine-2-carboxylic acids can be susceptible to decarboxylation upon heating, especially in acidic conditions[17][18][19][20]. The rate of decarboxylation is influenced by substituents on the pyridine ring. While this compound is generally stable under normal storage conditions, prolonged heating at high temperatures should be avoided to prevent loss of the carboxyl group.

III. Experimental Protocols & Data

Protocol 1: Synthesis via ortho-Lithiation and Carboxylation

This protocol outlines a general procedure for the synthesis of this compound from 2-chloro-6-methoxypyridine.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (or another suitable organolithium reagent) to the THF.

  • Amine Addition: Add diisopropylamine dropwise to the solution, maintaining the temperature at -78 °C, to form lithium diisopropylamide (LDA) in situ.

  • Substrate Addition: Dissolve 2-chloro-6-methoxypyridine in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithiation.

  • Carboxylation: Add a large excess of freshly crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise significantly. Alternatively, bubble dry CO2 gas through the solution.

  • Quenching and Workup: Allow the reaction to warm to room temperature. Quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The product can be purified by crystallization or column chromatography.

Data Summary: Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvent that solubilizes organolithium reagents and is stable at low temperatures.
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base that favors kinetic deprotonation.
Temperature -78 °CMinimizes side reactions and ensures kinetic control of the lithiation.
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.

IV. Mechanistic Diagrams

Diagram 1: Directed ortho-Metalation (DoM) and Carboxylation

G cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Workup Start 2-Chloro-6-methoxypyridine Intermediate 3-Lithio-2-chloro-6-methoxypyridine Start->Intermediate Deprotonation at C3 Base LDA in THF -78 °C Lithium_Salt Lithium 3-chloro-6-methoxypyridine-2-carboxylate Intermediate->Lithium_Salt Nucleophilic Attack CO2 CO2 (Dry Ice) Product This compound Lithium_Salt->Product Protonation Acid H3O+

Caption: Synthetic pathway via DoM and carboxylation.

Diagram 2: Troubleshooting Flowchart for Low Yield

G Start Low Yield of Carboxylic Acid Check_Lithiation Was lithiation complete? Start->Check_Lithiation Check_Carboxylation Was carboxylation efficient? Check_Lithiation->Check_Carboxylation Yes Incomplete_Lithiation Incomplete Lithiation Check_Lithiation->Incomplete_Lithiation No Inefficient_Carboxylation Inefficient Carboxylation Check_Carboxylation->Inefficient_Carboxylation No End Investigate other potential issues (e.g., workup, purification). Check_Carboxylation->End Yes Solution_Lithiation Ensure anhydrous conditions. Use strong, non-nucleophilic base (e.g., LDA). Maintain low temperature (-78 °C). Incomplete_Lithiation->Solution_Lithiation Solution_Carboxylation Use excess, fresh dry ice or dry CO2 gas. Maintain low temperature during addition. Inefficient_Carboxylation->Solution_Carboxylation

Caption: Troubleshooting low yield in the carboxylation step.

V. References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027. [Link]

  • Fort, Y., Gros, P., & Commerçon, A. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. The Journal of Organic Chemistry, 68(6), 2243–2247. [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. Retrieved from [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Harvard University. (n.d.). ortho metalation - Andrew G Myers Research Group. Retrieved from [Link]

  • ACS Publications. (n.d.). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • PubMed. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • ACS Publications. (n.d.). Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Preparation of methoxy-2-pyridyl phenyl ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. Retrieved from

  • Royal Society of Chemistry. (2022). Challenges and recent advancements in the transformation of CO2 into carboxylic acids: straightforward assembly with homogeneous 3d metals. Chemical Society Reviews. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Retrieved from [Link]

  • ACS Publications. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid. Retrieved from

  • ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-(3-Chlorophenyl)-3-chloro-2-cyanopyridine. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic acid (C7H6ClNO3, CAS 856836-44-7).[1][2][3] It is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most prevalent and industrially scalable method involves a two-step process:

  • Preparation of the Nitrile Precursor: Synthesis of 3-chloro-6-methoxy-2-cyanopyridine. This intermediate is typically prepared from more readily available pyridine derivatives.

  • Hydrolysis: Conversion of the 2-cyano group of the precursor into a carboxylic acid function. This hydrolysis is the critical final step and can be performed under either acidic or basic conditions.[4]

The overall pathway is favored due to the reliability of nitrile hydrolysis and the availability of various routes to the cyanopyridine intermediate.

Q2: What are the most critical parameters to control during the final hydrolysis step?

Three parameters are paramount for achieving high yield and purity:

  • Temperature: Excessive heat can promote side reactions, most notably decarboxylation of the final product.[5]

  • Reaction Time: Insufficient reaction time is the primary cause of incomplete conversion, leaving the amide intermediate as a major impurity.[5]

  • pH Control during Workup: The carboxylic acid product is amphoteric. Precise pH adjustment (typically to the isoelectric point, around pH 2.5-3.5) is crucial for effective precipitation and isolation from the aqueous reaction mixture.[4]

Troubleshooting Guide: Common Byproducts & Synthesis Issues

Issue 1: Significant Contamination with Amide Intermediate

Q: My final product analysis (NMR/LC-MS) shows a major impurity with a mass corresponding to 3-Chloro-6-methoxypyridine-2-carboxamide. How can I ensure the hydrolysis goes to completion?

Root Cause Analysis: Nitrile hydrolysis is a sequential reaction that proceeds through a carboxamide intermediate. The conversion of the amide to the carboxylic acid is often the rate-limiting step. Observing the amide byproduct is a clear indication of incomplete reaction.[5]

Troubleshooting & Optimization Strategies:

  • Extend Reaction Time: The simplest approach is to increase the reaction duration. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the amide intermediate is no longer detectable.

  • Increase Temperature: Cautiously increasing the reaction temperature can accelerate the hydrolysis of the amide. However, be mindful of potential decarboxylation (See Issue 3). A temperature range of 100-120°C is typical for these reactions.[4]

  • Increase Reagent Concentration: If using acid or base catalysis, increasing the concentration (e.g., from 6M HCl to 12M HCl, or from 15% NaOH to 30% NaOH) can significantly enhance the rate of the second hydrolysis step.

Table 1: Effect of Hydrolysis Conditions on Product Purity
ParameterConditionCommon OutcomeRecommendation
Reaction Time Short (e.g., 2-4 hrs)High levels of amide byproductExtend to 6-12 hrs or monitor by TLC/HPLC for completion.
Temperature Moderate (e.g., 80-90°C)Slow conversion of amideIncrease to reflux (100-110°C) while monitoring for decarboxylation.
Temperature High (e.g., >150°C)Potential for decarboxylation byproductAvoid excessive temperatures unless required and validated.
Catalyst Conc. LowIncomplete hydrolysisUse sufficiently concentrated acid (e.g., >50% H₂SO₄) or base (e.g., >25% NaOH).[4]
Issue 2: Presence of Isomeric Impurities

Q: I am detecting an isomeric impurity, likely 5-Chloro-6-methoxypyridine-2-carboxylic acid, which is very difficult to separate from my desired product. What is the source of this impurity?

Root Cause Analysis: Isomeric impurities almost always originate from the synthesis of the cyanopyridine precursor, not the hydrolysis step. The formation of isomers can occur during chlorination or methoxylation reactions on the pyridine ring. For example, chlorination of a pyridine N-oxide can lead to a mixture of isomers if the directing effects of the substituents are not sufficiently selective.[6] Similarly, nucleophilic substitution of a di-chlorinated pyridine with sodium methoxide can sometimes yield a mixture of regioisomers.[7][8]

Troubleshooting & Optimization Strategies:

  • Verify Starting Material Purity: The most critical step is to ensure the isomeric purity of the starting 3-chloro-6-methoxy-2-cyanopyridine. Analyze this precursor carefully by GC, HPLC, or NMR before starting the hydrolysis.

  • Optimize Precursor Synthesis: Revisit the synthesis of the cyanopyridine intermediate. Reaction conditions such as temperature, solvent, and the nature of the catalyst can influence regioselectivity. For instance, in Vilsmeier-Haack type reactions, temperature control is key to minimizing the formation of isomers.[9]

  • Purification Strategy: If the isomeric impurity is already present, purification can be challenging.

    • Fractional Crystallization: Attempt recrystallization from various solvent systems. Sometimes, small differences in polarity and crystal packing can be exploited.

    • Chromatography: Preparative HPLC or column chromatography may be necessary, although this is often not ideal for large-scale production.[10]

Issue 3: Product Loss and Formation of 2-Chloro-6-methoxypyridine

Q: My overall yield is low, and I've identified the volatile byproduct 2-chloro-6-methoxypyridine. What is causing this degradation?

Root Cause Analysis: This byproduct is the result of decarboxylation, where the carboxylic acid group at the C2 position is lost as CO₂. Pyridine-2-carboxylic acids are known to be susceptible to decarboxylation, a process that can be catalyzed by heat or strong acid.[5]

Troubleshooting & Optimization Strategies:

  • Milder Hydrolysis Conditions: Avoid excessively high temperatures during the hydrolysis and workup. If possible, conduct the reaction at the lowest temperature that still allows for complete conversion in a reasonable timeframe.

  • Control pH during Workup: While strong acid is needed for protonation, prolonged heating in a highly acidic medium after hydrolysis is complete should be avoided. Once the reaction is finished, proceed with cooling and precipitation promptly.

  • Alternative Hydrolysis Methods: Consider enzymatic hydrolysis or hydrolysis under high-temperature water conditions without strong acid/base catalysts, which can sometimes offer higher selectivity and prevent decarboxylation.[5]

Reaction Pathway and Byproduct Formation Diagram

The following diagram illustrates the primary synthesis pathway and the points at which common byproducts are formed.

Synthesis_Byproducts Start Pyridine Precursor Cyanopyridine 3-Chloro-6-methoxy- 2-cyanopyridine Start->Cyanopyridine Precursor Synthesis Isomer Isomeric Byproduct (e.g., 5-Chloro isomer) Start->Isomer Side Reaction (Poor Regioselectivity) Amide Amide Intermediate (Byproduct) Cyanopyridine->Amide Hydrolysis Step 1 Product 3-Chloro-6-methoxy- pyridine-2-carboxylic acid Amide->Product Hydrolysis Step 2 Decarboxylated Decarboxylated Byproduct (2-Chloro-6-methoxypyridine) Product->Decarboxylated

Caption: Synthetic pathway and common byproduct formation.

Experimental Protocol: Basic Hydrolysis of 3-chloro-6-methoxy-2-cyanopyridine

This protocol provides a general methodology for the hydrolysis step. Researchers should optimize parameters based on their specific setup and analytical monitoring.

Reagents:

  • 3-chloro-6-methoxy-2-cyanopyridine

  • Sodium Hydroxide (NaOH) solution (e.g., 30% aqueous)[4]

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-6-methoxy-2-cyanopyridine (1.0 eq).

  • Hydrolysis: Add the aqueous sodium hydroxide solution (approx. 5-10 volumes). Heat the mixture to reflux (approx. 100-110°C) and maintain for 6-8 hours. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and the amide intermediate.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool in an ice bath to 0-5°C.

  • Precipitation: Slowly and carefully add concentrated hydrochloric acid to the cooled solution with vigorous stirring. Monitor the pH continuously. Adjust the pH to approximately 2.5-3.0, where the carboxylic acid product will precipitate as a solid.[4]

  • Isolation: Allow the suspension to stir in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the filter cake with cold deionized water to remove residual salts. Dry the product under vacuum to a constant weight.

  • Purity Analysis: Analyze the final product for purity using NMR, LC-MS, and melting point determination. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone).

References

  • This compound Inform
  • Managing Impurities in Synthesis. Benchchem.
  • Purification by Chrom
  • Rel
  • Application Notes for Hydrolysis of 3-Methoxypyridine-2-carbonitrile. Benchchem.
  • This compound Product Inform
  • Preparation method of 2-chloro-3-cyanopyridine.
  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxyl
  • Protodecarboxylation of heteroaromatic carboxylic acids. Organic Chemistry Portal.
  • A Practical Preparation of Methyl 2-Methoxy-6-methylaminopyridine-3-carboxylate from 2,6-Dichloro-3-trifluoromethylpyridine. J-Stage.
  • Purification of 3-chlorothiophene-2-carboxylic acid. PrepChem.com.
  • This compound
  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.

Sources

Technical Support Center: Purification of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloro-6-methoxypyridine-2-carboxylic acid (CAS 856836-44-7). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining this key building block with high purity.

Introduction

This compound is a substituted picolinic acid derivative.[1][2] Like many pyridine carboxylic acids, its purification can be challenging due to its polarity, amphoteric nature, and potential for zwitterion formation in aqueous solutions.[3][4] Achieving high purity is critical for subsequent synthetic steps and ensuring the integrity of final drug candidates. This guide is designed to address common issues encountered during its purification and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound?

Pure this compound is expected to be a solid at room temperature. Its molecular weight is 187.58 g/mol .[1][2] While a specific melting point is not widely reported in publicly available literature, related compounds like picolinic acid isomers are crystalline solids.[4] The material should be fully characterized by techniques such as NMR, HPLC, and mass spectrometry to confirm identity and purity.

Q2: What are the most common impurities I should expect?

Impurities largely depend on the synthetic route. A common route may involve the oxidation of a precursor like 3-Chloro-6-methoxypyridine-2-carboxaldehyde[5] or hydrolysis of a corresponding nitrile or ester.[6][7] Potential impurities include:

  • Unreacted Starting Materials: Residual amounts of the aldehyde, nitrile, or ester precursor.

  • By-products of Oxidation/Hydrolysis: Over-oxidation products or incompletely hydrolyzed intermediates.

  • Isomeric Impurities: If the synthesis is not perfectly regioselective, isomers such as 5-Chloro-6-methoxypyridine-2-carboxylic acid could be present.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, or inorganic salts from pH adjustments.

Q3: Which purification method is generally most effective?

The choice depends on the impurity profile and the scale of your experiment.

  • Recrystallization: Excellent for removing minor impurities if a suitable solvent system can be identified. It is often the most scalable and cost-effective method.

  • Acid-Base Extraction: Useful for separating the acidic product from neutral or basic impurities. This involves dissolving the crude material in a base (e.g., NaHCO₃ solution), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.

  • Flash Column Chromatography: Highly effective for removing impurities with different polarities. Given the polar and acidic nature of the target compound, specialized chromatography techniques may be required.[8][9]

Q4: How can I assess the purity of my final product?

A combination of methods is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a buffered aqueous/organic mobile phase is a good starting point.[10] UV detection is suitable as the pyridine ring is chromophoric.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can detect impurities if they are present at levels of ~1% or higher.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting range typically indicates high purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Problem 1: The product precipitates as an oil or sticky solid during recrystallization or after pH adjustment.

  • Probable Cause:

    • Presence of Eutectic Impurities: The impurities are depressing the melting point of your compound, resulting in an oil.

    • Residual Solvent: Trapped solvent can prevent proper crystal lattice formation.

    • Supersaturation: The solution is too concentrated, leading to rapid, uncontrolled precipitation instead of slow crystallization.

  • Solution:

    • Re-dissolve and Re-precipitate: Re-dissolve the oily product in a minimum amount of hot solvent (for recrystallization) or base (for pH adjustment).

    • Slow Down Precipitation: For recrystallization, allow the solution to cool slowly to room temperature and then in a refrigerator. For pH adjustment, add the acid dropwise with vigorous stirring in an ice bath.

    • Trituration: If an oil persists, try adding a non-polar solvent in which the product is insoluble (like hexanes or diethyl ether) and vigorously scratching or sonicating the mixture. This can often induce crystallization.

    • Purify Further: If oiling persists, the impurity load may be too high for simple precipitation. Consider performing flash column chromatography before a final recrystallization step.

Problem 2: Very low yield after recrystallization.

  • Probable Cause:

    • High Solubility in Cold Solvent: The chosen recrystallization solvent dissolves a significant amount of the product even at low temperatures.

    • Using Too Much Solvent: An excessive volume of solvent was used to dissolve the crude product, preventing it from reaching its saturation point upon cooling.

    • Premature Crystallization: The product crystallized on the filter funnel during a hot filtration step.

  • Solution:

    • Optimize Solvent System: Test different solvents or solvent mixtures. A good system is one where the compound is highly soluble when hot but poorly soluble when cold. For polar molecules like this, consider alcohols (ethanol, isopropanol), water, or mixtures with esters like ethyl acetate.[4]

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude material.

    • Recover from Mother Liquor: Concentrate the mother liquor (the filtrate after collecting your crystals) and cool it further to obtain a second crop of crystals. Check the purity of this second crop separately.

    • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel, filter flask) before performing a hot filtration to remove insoluble impurities.

Problem 3: Impurities are still present in the NMR spectrum after purification.

  • Probable Cause:

    • Co-crystallization: The impurity has a similar structure and polarity to the product, allowing it to be incorporated into the crystal lattice.

    • Ineffective Chromatography: The chosen mobile phase in flash chromatography did not provide adequate separation between the product and the impurity.

    • Product Degradation: The compound may be unstable under the purification conditions (e.g., decarboxylation at high temperatures).[11]

  • Solution:

    • Change Purification Method: If recrystallization fails, switch to flash chromatography. If chromatography fails, try an acid-base extraction or a different chromatography technique.

    • Optimize Chromatography:

      • Normal Phase (Silica Gel): Due to the carboxylic acid, strong tailing is likely. Add a small amount of acetic or formic acid to the mobile phase (e.g., 0.5-1%) to suppress ionization of the carboxylic acid and improve peak shape.

      • Reversed-Phase (C18): This can be very effective for polar compounds. Use a mobile phase of water/acetonitrile or water/methanol with a pH modifier like formic acid or TFA.[8][9]

    • Check for Degradation: Run a control experiment where you subject a pure sample to the purification conditions to see if degradation occurs. If so, use milder conditions (e.g., lower temperatures).

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction & Recrystallization

This protocol is effective for removing neutral or basic organic impurities.

  • Dissolution: Dissolve the crude this compound in a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Use approximately 10-15 mL of basic solution per gram of crude material. Stir until all solids have dissolved.

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel. Extract the solution two to three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. This will remove any non-acidic, organic-soluble impurities. Discard the organic layers.

  • Precipitation of Product: Cool the remaining aqueous layer in an ice bath. With vigorous stirring, slowly add 3 M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2-3 (check with pH paper). A white or off-white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.

  • Recrystallization: Transfer the damp solid to a clean flask. Add a suitable solvent (e.g., ethanol/water mixture, isopropanol) portion-wise at elevated temperature until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Data Presentation: Recrystallization Solvent Screening
Solvent SystemSolubility (Hot)Solubility (Cold)Recommendation
WaterHigh[4]ModerateGood for initial purification but may have yield loss. Try mixture.
EthanolHighModerate-LowA good candidate. Cooling to 0-4 °C is recommended.
IsopropanolModerateLowPotentially a very good choice for high recovery.[11]
Ethyl AcetateModerateLowGood choice, especially for removing more polar impurities.
HexanesInsolubleInsolubleUseful as an anti-solvent or for trituration.
Ethanol/Water MixHighLowOften provides an excellent balance for high purity and yield.
Visualization of the Purification Workflow

The following diagram outlines the decision-making process for purifying the target compound.

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Steps start Crude Product check_purity Assess Purity & Impurity Profile (TLC, NMR, LCMS) start->check_purity acid_base Acid-Base Extraction check_purity->acid_base Neutral/ Basic Impurities recrystallize Recrystallization check_purity->recrystallize Minor Impurities chromatography Column Chromatography check_purity->chromatography Complex Mixture/ Similar Polarity final_purity Check Purity (HPLC, NMR) acid_base->final_purity recrystallize->final_purity chromatography->final_purity pure_product Pure Product final_purity->pure_product >98% Pure reprocess Reprocess / Re-purify final_purity->reprocess <98% Pure reprocess->check_purity

Caption: Decision workflow for selecting a purification strategy.

Visualization of Potential Molecular Interactions

This diagram illustrates the interactions that make purification challenging. The target molecule possesses acidic (carboxylic acid) and weakly basic (pyridine nitrogen) sites, allowing for complex interactions with impurities and chromatography media.

MolecularInteractions cluster_Target Target Molecule cluster_Media Chromatography Media cluster_Impurity Example Impurity Target This compound Carboxyl Carboxylic Acid Group (-COOH) (Acidic, H-bond donor/acceptor) Target->Carboxyl PyridineN Pyridine Nitrogen (Weakly Basic, H-bond acceptor) Target->PyridineN C18 Reversed-Phase C18 (Non-polar) Target->C18 Weak Retention (requires highly aqueous mobile phase) Impurity Unreacted Starting Material (e.g., Ester or Aldehyde) Target->Impurity Similar Polarity (difficult separation) Silica Silica Gel (-SiOH) (Acidic, Polar) Carboxyl->Silica Strong H-Bonding (causes tailing) PyridineN->Silica Weak H-Bonding

Caption: Key molecular interactions influencing purification.

References

  • Cai, Y., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-36.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Patel, S. R., et al. (2013). Process for producing pyridine carboxylic acids. U.S. Patent No. 8,575,350 B2.
  • Zhang, T., et al. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • Ryng, S., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(31), 5199-5211.
  • Santos, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1576.
  • Long, W. J., et al. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
  • Organic Syntheses. (n.d.). Procedure for Buchwald-Hartwig Amination.

Sources

Technical Support Center: Recrystallization of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting methodologies for the successful recrystallization of 3-Chloro-6-methoxypyridine-2-carboxylic acid. The protocols and advice herein are designed to ensure high purity and yield for researchers in pharmaceutical and chemical development.

Physicochemical Profile and Solvent Selection Rationale

Understanding the properties of this compound is the foundation of a successful purification strategy.

Data Summary Table:

PropertyValueSource
CAS Number 856836-44-7[1][2]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1][3]
Appearance White to pale cream solid/powder[4]

Expert Analysis on Solvent Selection: The molecule possesses a polar pyridine ring, a hydrogen-bonding carboxylic acid group, and polar chloro and methoxy substituents. This structure dictates its solubility profile. While specific solubility data for this exact compound is not widely published, we can infer a suitable solvent system by examining its structural analog, picolinic acid (pyridine-2-carboxylic acid).

Studies on picolinic acid show it is highly soluble in polar protic solvents like water, moderately soluble in alcohols like ethanol, and sparingly soluble in aprotic solvents like acetonitrile.[5] The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Based on this analysis, the following solvents are recommended for initial screening:

  • Single Solvents: Isopropanol, Ethanol, Acetic Acid.

  • Mixed Solvent Systems: Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexane.

A critical consideration for pyridine carboxylic acids is the potential for decarboxylation when heated for extended periods in aqueous solutions.[6] Therefore, prolonged boiling in water should be approached with caution.

Standard Recrystallization Protocol

This protocol provides a robust starting point for obtaining high-purity crystals.

Step-by-Step Methodology:

  • Solvent Choice: Begin with isopropanol or an ethanol/water mixture.

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL).

    • Add a magnetic stir bar.

    • Add the primary solvent (e.g., ethanol) dropwise at room temperature until a slurry is formed.

    • Gently heat the slurry on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.[7] It is crucial to dissolve the solute just below the solvent's boiling point to prevent bumping and solvent loss.[7]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. Prepare for a hot filtration to remove the charcoal.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and place it on a surface that will not induce rapid cooling (e.g., a cork ring). Cover the flask to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount as it encourages the formation of large, pure crystals and discourages the trapping of impurities.[8]

    • Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal yield.[9]

  • Isolation and Washing:

    • Collect the crystals by suction filtration using a Büchner funnel.

    • Wash the crystals with a minimum amount of ice-cold solvent to rinse away any soluble impurities adhering to the crystal surfaces.[7][9]

    • Ensure the vacuum is re-established to pull the wash solvent through completely.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-70 °C) until a constant weight is achieved. Industrial processes for similar compounds often involve drying at temperatures between 80-120 °C.[10]

Frequently Asked Questions (FAQs)

Direct answers to the most common recrystallization hurdles.

  • Q: My compound won't crystallize after cooling, even in an ice bath. What should I do?

    • A: Your solution is likely supersaturated or you have used too much solvent.[11] First, try scratching the inner wall of the flask with a glass rod just below the solvent line.[7][8] The microscopic scratches provide nucleation sites for crystal growth. If that fails, add a "seed crystal" (a tiny speck of the pure compound). If neither method works, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, and then attempt the cooling process again.[8][11]

  • Q: I got an oil instead of solid crystals. How can I fix this?

    • A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or rapid cooling.[8][9] To resolve this, re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[11] Leaving the flask on a hot plate that is turned off can provide a very gradual cooling ramp.

  • Q: My crystals formed almost instantly as a fine powder. Is this a problem?

    • A: Yes, this is known as "crashing out." Rapid crystallization tends to trap impurities within the crystal lattice, which defeats the purpose of the purification.[8] This indicates the solution was too concentrated or cooled too quickly. Re-dissolve the solid by heating and add a small amount (1-2 mL) of extra hot solvent before attempting a slower cooling cycle.[8]

  • Q: My final yield is very low. What went wrong?

    • A: The most common cause of low yield is using an excessive amount of solvent during the dissolution step, which leaves a significant portion of your compound in the mother liquor.[7][8] Other causes include premature crystallization during filtration or washing with solvent that was not ice-cold. To check for compound in the mother liquor, you can evaporate a small sample to see if a large residue remains.[8]

In-Depth Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving persistent recrystallization issues.

Workflow for Troubleshooting Recrystallization

The following diagram outlines a decision-making process for addressing common challenges.

G start Experiment Complete: Cooling Initiated check_crystals Are crystals forming? start->check_crystals no_crystals Problem: No Crystallization check_crystals->no_crystals No yes_crystals Crystals are forming. check_crystals->yes_crystals Yes troubleshoot_nc Induce Nucleation: 1. Scratch flask with glass rod. 2. Add a seed crystal. no_crystals->troubleshoot_nc check_nucleation Crystals form? troubleshoot_nc->check_nucleation too_much_solvent Problem: Too much solvent check_nucleation->too_much_solvent No good_crystals Well-defined crystals formed. check_nucleation->good_crystals Yes reduce_solvent Solution: Boil off excess solvent. Re-cool slowly. too_much_solvent->reduce_solvent check_form What is the form of the solid? yes_crystals->check_form oil Problem: Oiling Out check_form->oil Liquid/Oil powder Problem: Fine Powder (Crashing Out) check_form->powder Fine Powder check_form->good_crystals Proper Crystals troubleshoot_oil Solution: 1. Re-heat to dissolve oil. 2. Add more primary solvent. 3. Cool very slowly. oil->troubleshoot_oil troubleshoot_powder Solution: 1. Re-heat to dissolve solid. 2. Add small amount of extra solvent. 3. Cool slowly. powder->troubleshoot_powder proceed Proceed to Filtration & Drying good_crystals->proceed

Sources

Technical Support Center: Synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic acid (C₇H₆ClNO₃, CAS No: 856836-44-7).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide field-proven insights, and offer step-by-step guidance to ensure robust and reproducible results.

Overview of the Primary Synthetic Route: Directed ortho-Metalation (DoM)

The most reliable and regioselective method for synthesizing this compound is through a Directed ortho-Metalation (DoM) strategy.[2][3] This powerful technique leverages a directing metalation group (DMG) on an aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.

In this synthesis, the methoxy group (-OCH₃) at the C6 position of the pyridine ring serves as an excellent DMG. It coordinates with the lithium reagent, thereby increasing the kinetic acidity of the adjacent C2 proton and facilitating its abstraction to form a highly reactive aryllithium intermediate. This intermediate is then quenched with an electrophile, in this case, carbon dioxide, to install the carboxylic acid group at the C2 position.[2][4]

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Final Product SM 2,3-Dichloro-6-methoxypyridine Base 1. Strong Base (e.g., LDA, n-BuLi) THF, -78 °C SM->Base Lithiation (DoM) CO2 2. CO₂ (Dry Ice) Base->CO2 Carboxylation Product 3-Chloro-6-methoxypyridine- 2-carboxylic acid CO2->Product Acidic Work-up Troubleshooting_Workflow Start Problem: Low or No Product CheckLithiation Step 1: Verify Lithiation Conditions Start->CheckLithiation CheckReagent Is n-BuLi/LDA freshly titrated? CheckLithiation->CheckReagent Yes FixLithiation Action: Titrate base, flame-dry glassware, use dry solvent CheckLithiation->FixLithiation No CheckAnhydrous Are conditions strictly anhydrous? CheckReagent->CheckAnhydrous Yes CheckReagent->FixLithiation No CheckTemp Is temperature maintained at -78°C? CheckAnhydrous->CheckTemp Yes CheckAnhydrous->FixLithiation No CheckTemp->FixLithiation No CheckCarboxylation Step 2: Verify Carboxylation CheckTemp->CheckCarboxylation Yes FixLithiation->Start CheckCO2 Is CO₂ source anhydrous? CheckCarboxylation->CheckCO2 Yes FixCarboxylation Action: Use fresh dry ice, carefully acidify to pH ~3 CheckCarboxylation->FixCarboxylation No CheckWorkup Is work-up pH correct? CheckCO2->CheckWorkup Yes CheckCO2->FixCarboxylation No CheckWorkup->FixCarboxylation No Success Yield Improved CheckWorkup->Success Yes FixCarboxylation->Start

Caption: A logical workflow for troubleshooting low-yield synthesis.

Q2: My yield is consistently low (30-50%). How can I optimize the reaction for a better output?

A2: Consistently low yields, when the reaction is working, suggest that side reactions or inefficient isolation are consuming a portion of your product.

  • Side Reaction: Nucleophilic Addition: A known complication in pyridine chemistry is the competitive nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring. [5] * Optimization: Using a bulkier, non-nucleophilic base like Lithium Diisopropylamide (LDA) instead of n-BuLi can often suppress this side reaction and favor deprotonation. Additionally, ensuring a very low temperature (-78 °C) is critical to favor the kinetically faster deprotonation over addition.

  • Inefficient Work-up and Isolation: The product is an amino acid derivative, meaning its solubility is highly pH-dependent.

    • Optimization: After quenching the reaction, the product exists as a lithium carboxylate salt, which is soluble in the aqueous phase. To precipitate the product, you must carefully acidify the aqueous layer with an acid like 1M or 2M HCl. [6]The target pH for maximum precipitation is typically around 2.5-3. [7]Adding acid too quickly can cause localized warming and potential degradation. Check the pH with a pH meter or pH paper. If the product does not fully precipitate, it may require extraction with an organic solvent like ethyl acetate or dichloromethane.

Q3: My final product is impure. What are the common impurities and how can they be removed?

A3: Impurities often arise from unreacted starting materials or side reactions.

  • Common Impurities:

    • Unreacted 2,3-Dichloro-6-methoxypyridine: Indicates incomplete lithiation.

    • 6-methoxypyridine-2-carboxylic acid: Results from a competing metal-halogen exchange followed by protonation at the C3 position during work-up.

    • Over-reaction products: While less common, reaction at other sites on the pyridine ring can occur if conditions are not optimal.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying the solid product. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, methanol, or ethyl acetate) and then either add a co-solvent in which it is insoluble (e.g., hexanes, water) until turbidity is observed, or simply allow the solution to cool slowly to induce crystallization.

    • Acid-Base Extraction: Before precipitation, you can perform an extractive wash. Keep the aqueous layer basic (pH > 9) and wash with an organic solvent (e.g., ethyl acetate) to remove neutral organic impurities like the starting material. Then, acidify the clean aqueous layer to precipitate your pure product.

Frequently Asked Questions (FAQs)

Q: What is the primary role of the methoxy group? A: The methoxy group is the Directed Metalation Group (DMG). Its oxygen atom has lone pairs of electrons that chelate or coordinate with the lithium cation of the organolithium base. This brings the base into close proximity to the C2 proton, dramatically increasing the rate of deprotonation at that specific site over any other site on the ring. [2][4][8] Q: Why is -78 °C such a critical temperature? A: This low temperature is crucial for two main reasons: 1) It ensures the stability of the highly reactive aryllithium intermediate, preventing its decomposition. 2) It minimizes unwanted side reactions, such as the nucleophilic addition of the organolithium reagent to the pyridine ring, which become more competitive at higher temperatures. [5] Q: What are the key safety precautions for this reaction? A: This synthesis involves significant hazards that must be managed with care.

  • Pyrophoric Reagents: n-Butyllithium and other organolithium reagents are pyrophoric and will ignite on contact with air or moisture. They must be handled under a strict inert atmosphere using proper syringe and cannula techniques.

  • Cryogenic Baths: Dry ice/acetone baths are extremely cold and can cause severe burns upon skin contact. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Quenching: The quenching of excess organolithium reagent is highly exothermic. Always perform quenching procedures slowly and at low temperatures.

Protocols and Data

Table 1: Key Experimental Parameters
ParameterRecommended Range/ValueRationale & Notes
Temperature -78 °C to -70 °CEssential for intermediate stability and selectivity.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for intermediates; must be rigorously dried.
Base LDA or n-BuLi (1.1 - 1.3 equiv.)LDA can improve selectivity; n-BuLi is also common. Must be titrated.
Carboxylating Agent Dry Ice (solid CO₂) (Excess)Anhydrous and readily available. Use freshly crushed pellets.
Work-up pH ~2.5 - 3.0Critical for complete precipitation of the carboxylic acid product.
Atmosphere Inert (Argon or Nitrogen)Prevents reaction with atmospheric oxygen and moisture.
General Experimental Protocol

This is a generalized procedure and should be adapted based on specific lab conditions and scale.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas.

  • Reagent Preparation: In the flask, dissolve the starting material (e.g., 2,3-dichloro-6-methoxypyridine, 1.0 equiv.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While vigorously stirring at -78 °C, add the organolithium base (e.g., a solution of LDA or n-BuLi, 1.1 equiv.) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not exceed -70 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

  • Carboxylation: In a separate flask, create a slurry of freshly crushed dry ice in a small amount of anhydrous THF. Transfer the cold (-78 °C) reaction mixture into the dry ice slurry via a cannula under positive inert gas pressure.

  • Quench and Warm-up: Allow the quenching mixture to slowly warm to room temperature. Add water to dissolve the salts.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any neutral impurities. Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~3 with 1M HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of a non-polar solvent like hexanes.

  • Drying and Purification: Dry the solid under vacuum. If necessary, purify further by recrystallization from a suitable solvent system.

References

  • Wikipedia.
  • Andrew G. Myers Research Group, Harvard University.
  • Snieckus, V. Directed ortho Metalation: Soon to be a Textbook Reaction?. Queen's University. [Link]
  • Organic Chemistry Portal.
  • Rilatt, I. et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]
  • Brown, E. V., & Shambhu, M. B. (1971). Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Preparation of methoxy-2-pyridyl phenyl ketones. The Journal of Organic Chemistry. [Link]
  • PubMed. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. [Link]
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  • WIPO Patentscope. IMPROVED PROCESSES FOR THE ISOLATION OF 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID. [Link]
  • Dana Bioscience. 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid 1g. [Link]
  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
  • The Journal of Organic Chemistry. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]
  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]
  • PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]
  • PubMed Central.
  • Google Patents. Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • ResearchGate.
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Technical Support Center: Troubleshooting Side Reactions of Halogenated Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Practical Guide to Overcoming Common Side Reactions with Halogenated Pyridine Carboxylic Acids

Welcome to the technical support center. Halogenated pyridine carboxylic acids are invaluable building blocks in modern medicinal and materials chemistry.[1][2] Their unique electronic properties and multiple reactive sites offer incredible synthetic versatility.[3][4] However, this same reactivity can be a double-edged sword, often leading to a landscape of potential side reactions that can complicate syntheses, reduce yields, and make purification challenging.

This guide is structured as a series of troubleshooting questions and answers, reflecting the common issues encountered in the lab. We will move beyond simple protocols to explain the underlying mechanisms, empowering you to make informed decisions and design more robust, self-validating experimental systems.

Section 1: Decarboxylation - The Unwanted Loss of CO₂

This is one of the most frequent challenges, particularly when working with carboxylic acids positioned ortho to the ring nitrogen (picolinic acids).

Q1: My reaction mixture is showing product that has lost the carboxylic acid group, especially upon heating. What is happening?

A: You are observing thermal decarboxylation. This is a common side reaction for many pyridine carboxylic acids when heated.[5] The mechanism is particularly facile for picolinic acid (2-pyridinecarboxylic acid) and its derivatives. The reaction proceeds through a cyclic transition state involving the protonated ring nitrogen, which stabilizes the resulting carbanion-like intermediate (or ylide) at the C2 position.[6][7] This process effectively eliminates carbon dioxide. While often requiring heat, some highly activated substrates can decarboxylate even at room temperature.[7]

Workflow: The Mechanism of Picolinic Acid Decarboxylation

The proximity of the carboxylic acid to the ring nitrogen is key to this pathway. The nitrogen acts as an electron sink, stabilizing the intermediate.

Caption: Mechanism of thermal decarboxylation for picolinic acid.

Q2: How can I prevent or minimize decarboxylation during my synthesis?

A: The primary strategy is to control the reaction temperature.

  • Lower Reaction Temperatures: Whenever possible, conduct your reaction at the lowest feasible temperature. If you are performing a reaction on the halogen (e.g., a Suzuki coupling), explore catalyst systems that are active at lower temperatures.

  • Protecting Group Strategy: Converting the carboxylic acid to an ester or amide can prevent decarboxylation. These groups are generally much more stable to heat. The carboxylic acid can be regenerated in a subsequent step if needed.

  • pH Control: In aqueous solutions, the rate of decarboxylation can be highly pH-dependent. The Hammick mechanism, for instance, has a rate maximum at the isoelectric point.[8] Adjusting the pH away from this point may slow the side reaction.

Q3: Does the position of the halogen and carboxylic acid influence the rate of decarboxylation?

A: Yes, significantly. The stability of pyridine carboxylic acids to decarboxylation generally follows this trend: Nicotinic acid (3-COOH) > Isonicotinic acid (4-COOH) > Picolinic acid (2-COOH)

Picolinic acid is the most susceptible due to the mechanism described above.[6] Nicotinic and isonicotinic acids lack this direct interaction with the nitrogen atom and are therefore much more thermally stable. Substituents on the ring also play a role; both electron-withdrawing and electron-donating groups at the 3-position can accelerate the decarboxylation of picolinic acids.[5]

Section 2: Unwanted Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when a good leaving group (the halogen) is present.

Q1: I'm attempting to form an amide using an amine and a coupling agent, but instead of amide formation, the amine is displacing the halogen on the pyridine ring. Why is this happening?

A: This is a classic case of competing reaction pathways. The pyridine ring, particularly at the C2 and C4 positions, is activated towards nucleophilic aromatic substitution (SNAr).[9][10] The nitrogen atom withdraws electron density from the ring, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed when the nucleophile attacks.[9] If you are using a primary or secondary amine, it can act as a potent nucleophile, attacking the carbon bearing the halogen instead of the activated carboxylic acid. This side reaction is especially prevalent with highly reactive halogens like fluorine.[3][11]

Logical Flow: SNAr on a 2-Halopyridine

This diagram illustrates the two-step addition-elimination mechanism that leads to halogen displacement.

Caption: The addition-elimination mechanism for SNAr on a pyridine ring.

Q2: How can I favor reaction at the carboxylic acid over SNAr at the halogen?

A: You need to modulate the reactivity of the competing sites.

  • Change the Nucleophile/Solvent System: In some cases, switching the solvent can dramatically alter selectivity. For example, reacting a 2-fluoropyridine methyl ester with aqueous methylamine in THF can lead to substitution of both the ester and the fluoride, while switching the solvent to methanol can allow for selective transformation of the ester to the amide.[11]

  • Protect the Carboxylic Acid: This is often the most robust strategy. Convert the carboxylic acid to a methyl or ethyl ester. The ester is less electrophilic than an activated carboxylic acid and less likely to react under conditions designed for SNAr. You can then perform the SNAr and hydrolyze the ester back to the carboxylic acid later.

  • Use Milder Conditions: Lowering the reaction temperature and using a weaker base can sometimes disfavor the SNAr pathway, which often has a higher activation energy.

  • Consider the Halogen: The leaving group ability in SNAr on pyridines generally follows F > Cl > Br > I.[3] If you have a choice, using a less reactive halogen like bromine or iodine might suppress the unwanted SNAr while you work on the carboxylic acid.

Halogen (X)C-X Bond Strength (kJ/mol)Relative Leaving Group Ability in SNAr
F~485Highest
Cl~340Moderate
Br~285Low
I~210Lowest
Table 1: Properties of halogens influencing their role as leaving groups in SNAr.
Section 3: Hydrolysis of the Halogen

Water is a weak nucleophile, but under the right conditions, it can lead to the formation of unwanted hydroxypyridine impurities.

Q1: My mass spec data shows a peak corresponding to my starting material where the halogen has been replaced by an -OH group. What is causing this hydrolysis?

A: The halogen on an electron-deficient pyridine ring can be displaced by water (hydrolysis) or an alcohol (alcoholysis) to form hydroxypyridines (pyridones) or alkoxypyridines, respectively. This is another example of a nucleophilic substitution reaction.[12] The reaction can be catalyzed by acid or base and is often accelerated by heat.[13][14] If your reaction is run in a protic solvent, at a non-neutral pH, or if there is residual water in your reagents, this side reaction can become significant.

Q2: What are the best laboratory practices to prevent accidental hydrolysis?

A: Rigorous control of reaction conditions is essential.

  • Dry Solvents and Reagents: Use freshly dried solvents and ensure all reagents are anhydrous.

  • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) prevents atmospheric moisture from entering the reaction vessel.

  • Control pH: If possible, maintain a neutral pH. Both strong acid and strong base can catalyze hydrolysis.

  • Temperature Management: Avoid unnecessarily high temperatures, as they will accelerate the rate of hydrolysis.[14]

Section 4: Complications in Palladium-Catalyzed Cross-Coupling Reactions

These compounds are excellent substrates for forming new C-C and C-N bonds. However, several side reactions can plague these powerful transformations.[15][16][17]

Q1: My Suzuki (or other cross-coupling) reaction is giving low yields and I'm seeing byproducts from proto-dehalogenation (halogen replaced by -H) and homocoupling. What's going on?

A: These are common side reactions in palladium-catalyzed couplings.[18]

  • Proto-dehalogenation: This occurs when the organopalladium intermediate reacts with a proton source (like water, alcohols, or even trace acid) before it can undergo transmetalation with the coupling partner. The result is the replacement of the halogen with a hydrogen atom.

  • Homocoupling: This is the reaction of two molecules of your organometallic partner (e.g., boronic acid) or two molecules of your halide to form a symmetrical biaryl. It can be promoted by the presence of oxygen or by certain catalyst/ligand combinations.

  • Catalyst Inhibition: The pyridine nitrogen itself can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The free carboxylic acid can also complicate the reaction, for instance, by reacting with the base.[16]

Q2: How can I optimize my cross-coupling reaction to minimize these side products?

A: Optimization often involves screening several parameters.

  • Protect the Carboxylic Acid: Converting the carboxylic acid to an ester is a very common and effective strategy. This prevents potential acid-base side reactions with the base used in the coupling (e.g., K₂CO₃, Cs₂CO₃) and can improve solubility.[16]

  • Choice of Ligand and Catalyst: The ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands often accelerate the desired reductive elimination step, outcompeting side reactions.[15]

  • Strictly Anhydrous and Degassed Conditions: Removing water and oxygen is crucial to prevent proto-dehalogenation and homocoupling, respectively. Ensure all reagents are dry and the reaction mixture is thoroughly degassed before adding the catalyst.

  • Base Selection: The choice of base can be critical. It must be strong enough for the transmetalation step but not so reactive that it causes degradation of starting materials or the catalyst.[18]

References
  • Vertex AI Search. (n.d.). Exploring 2-Fluoropyridine-6-carboxylic Acid: A Chemical Synthesis Essential.
  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.
  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives.
  • Chemistry Online. (2022). Nucleophilic substitution of pyridines.
  • National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • Pipzine Chemicals. (n.d.). 5-Fluoropyridine-2-Carboxylic Acid Supplier & Manufacturer in China.
  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids.
  • Chem-Impex. (n.d.). 4-Iodopyridine-2-carboxylic acid.
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  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
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  • Chem-Impex. (n.d.). 2-Chloropyridine-3-carboxylic acid.
  • Chemistry Guru. (n.d.). Why Carboxylic Acids undergo Nucleophilic Substitution.
  • Sigma-Aldrich. (n.d.). 2-Chloropyridine-3-carboxylic acid 99 2942-59-8.
  • Chem-Impex. (n.d.). 5-Chloropyridine-2-carboxylic acid.
  • ACS Publications. (n.d.). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2022). Decarboxylation.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
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  • National Institutes of Health. (n.d.). 2-Bromopyridine-3-carboxylic acid. PMC - NIH.
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  • YouTube. (2020). Palladium Cross Coupling Reactions 1. An Introduction.
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  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • National Institutes of Health. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
  • MDPI. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • PubMed. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Google Patents. (n.d.). US2916494A - Purification of j-pyridine carboxylic acid.
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  • MDPI. (n.d.). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines.
  • Medium. (n.d.). Pyridines in Action: 7 selected examples of pyridine in drug synthesis.
  • BOC Sciences. (n.d.). CAS 58481-10-0 2-Iodopyridine-4-carboxylic acid.
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Technical Support Center: Stability of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 3-Chloro-6-methoxypyridine-2-carboxylic acid (CAS 856836-44-7).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for handling this versatile building block in various synthetic applications.

Introduction

This compound is a key intermediate in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its trifunctional nature—possessing a carboxylic acid, a chloro substituent, and a methoxy group on a pyridine ring—offers a rich landscape for chemical modification. However, this complexity also necessitates a thorough understanding of its stability under different reaction conditions to ensure successful and reproducible outcomes. This guide addresses common challenges and questions regarding the stability and reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] For laboratory-scale quantities, storage at ambient temperature is generally acceptable.[5] It is advisable to store it away from strong oxidizing agents.[5] Some suppliers recommend storing it under an inert atmosphere to prevent any potential degradation from atmospheric moisture or oxygen over extended periods.[6]

Q2: Is this compound sensitive to moisture?

A2: While the compound is a stable solid, the carboxylic acid group can be hygroscopic. It is good practice to handle it in a low-humidity environment and to keep the container tightly sealed when not in use.

Q3: What are the primary known degradation pathways for this molecule?

A3: The main potential degradation pathways involve the three functional groups:

  • Decarboxylation: Pyridine-2-carboxylic acids can undergo decarboxylation, especially at elevated temperatures.[7][8] The presence of substituents on the pyridine ring can influence the rate of this process.[7][9]

  • Hydrolysis of the Chloro Group: The chloro substituent on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, including hydrolysis, particularly under basic conditions or at high temperatures.[10][11][12]

  • Ether Cleavage: The methoxy group is generally stable, but can be cleaved under strongly acidic conditions, typically with strong acids like HBr or HI at elevated temperatures.[13][14][15][16]

Troubleshooting Guide

This section addresses specific issues that may be encountered during reactions involving this compound.

Issue 1: Low Yield in Amide Coupling Reactions

Symptom: You are performing an amide coupling reaction with an amine using standard coupling reagents (e.g., EDC, HATU), but the yield of the desired amide is low.

Potential Causes & Solutions:

  • Cause A: Competing Acid-Base Reaction. Amines can react with the carboxylic acid to form a salt, which can hinder the desired coupling reaction.[17]

    • Solution: Ensure the use of a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the carboxylic acid and any acid generated during the reaction.[18][19]

  • Cause B: Inefficient Activation of the Carboxylic Acid. The electronic properties of the pyridine ring can influence the reactivity of the carboxylic acid.

    • Solution: Employ a more potent activating agent. The use of coupling agents like HATU or the addition of additives like 1-hydroxybenzotriazole (HOBt) can improve the efficiency of the reaction.[18][20][21] For electron-deficient systems, a combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective.[20]

  • Cause C: Side reaction with the Chloro Group. If the amine is a potent nucleophile, it might displace the chloro substituent on the pyridine ring.[12][22]

    • Solution: Monitor the reaction closely by TLC or LC-MS for the formation of byproducts. If nucleophilic substitution is observed, consider running the reaction at a lower temperature or using a less nucleophilic amine if the project allows.

Issue 2: Unexpected Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Symptom: During a Suzuki coupling reaction to replace the chloro group with an aryl or heteroaryl group, you observe significant amounts of dehalogenation (replacement of Cl with H) or homocoupling of the boronic acid.

Potential Causes & Solutions:

  • Cause A: Suboptimal Catalyst and Ligand System. The C-Cl bond on an electron-deficient pyridine ring can be challenging to activate for oxidative addition to the palladium catalyst.[23][24]

    • Solution: Employ a catalyst system known to be effective for heteroaryl chlorides. This often involves using bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃.[24][25]

  • Cause B: Inappropriate Base or Solvent. The choice of base is critical for the transmetalation step and can influence side reactions.

    • Solution: For Suzuki couplings with heteroaryl chlorides, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[24][25] The reaction should be performed in a thoroughly degassed solvent to minimize oxygen, which can promote boronic acid homocoupling.[23][26]

  • Cause C: Protodeboronation of the Boronic Acid. This side reaction involves the cleavage of the C-B bond of the boronic acid.

    • Solution: Using a sufficiently strong base and an appropriate solvent can mitigate this issue.[24]

Issue 3: Decarboxylation at Elevated Temperatures

Symptom: When running a reaction at high temperatures (e.g., >150 °C), you observe the formation of 3-chloro-6-methoxypyridine and gas evolution (CO₂).

Potential Causes & Solutions:

  • Cause A: Thermal Instability of the Carboxylic Acid. Pyridine-2-carboxylic acids are known to undergo thermal decarboxylation.[8][27]

    • Solution: If possible, explore alternative reaction conditions that do not require such high temperatures. If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the high-temperature step. The ester can then be hydrolyzed under milder conditions to regenerate the carboxylic acid.

Data Summary and Protocols

Table 1: General Stability Profile
ConditionStabilityPotential Reactions/DegradationNotes
Strongly Acidic (e.g., HBr, HI, heat) Potentially UnstableCleavage of the methoxy ether group.[13][14][15]Generally requires harsh conditions.
Strongly Basic (e.g., NaOH, heat) Potentially UnstableHydrolysis of the chloro group.[10]The electron-deficient nature of the ring makes the chloro group susceptible to nucleophilic attack.
Elevated Temperature (>150 °C) Potentially UnstableDecarboxylation.[7][8]The rate depends on the solvent and other reaction components.
Palladium Catalysis Stable with careDehalogenation, protodeboronation of coupling partner.[24]Requires careful selection of catalyst, ligand, base, and inert atmosphere.
Amide Coupling Conditions Generally StablePotential for side reactions with highly nucleophilic amines.[22]Standard coupling reagents are usually compatible.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol provides a starting point for the synthesis of amides from this compound.

  • To a solution of this compound (1.0 equiv.) in an aprotic solvent (e.g., DMF or CH₂Cl₂) at 0 °C, add a coupling reagent such as EDC (1.1 equiv.) and HOBt (1.1 equiv.).

  • Add a non-nucleophilic base like DIPEA (2.5 equiv.).

  • Add the desired amine (1.1 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound under harsh reaction conditions.

G cluster_main This compound cluster_decarboxylation High Temperature cluster_hydrolysis Strong Base / Heat cluster_ether_cleavage Strong Acid / Heat A Start Material B Decarboxylation A->B Heat (>150 °C) D Hydrolysis A->D NaOH, H₂O F Ether Cleavage A->F HBr or HI C 3-Chloro-6-methoxypyridine B->C E 3-Hydroxy-6-methoxypyridine-2-carboxylic acid D->E G 3-Chloro-6-hydroxypyridine-2-carboxylic acid F->G

Caption: Potential degradation pathways.

Troubleshooting Workflow for Suzuki Coupling

This workflow provides a logical approach to troubleshooting low yields in Suzuki coupling reactions.

G start Low Yield in Suzuki Coupling check_catalyst Is the catalyst/ligand appropriate for heteroaryl chlorides? (e.g., Pd(OAc)₂/SPhos) start->check_catalyst change_catalyst Switch to a more active system (e.g., Pd₂(dba)₃/XPhos) check_catalyst->change_catalyst No check_conditions Are reaction conditions optimized? (Inert atmosphere, appropriate base) check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Thoroughly degas solvent, switch base (e.g., K₃PO₄, Cs₂CO₃) check_conditions->optimize_conditions No check_byproducts Are dehalogenation or homocoupling products observed? check_conditions->check_byproducts Yes optimize_conditions->check_byproducts address_byproducts Optimize ligand/Pd ratio, ensure inert atmosphere check_byproducts->address_byproducts Yes success Improved Yield check_byproducts->success No address_byproducts->success

Caption: Suzuki coupling troubleshooting.

References

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH. (URL: )
  • Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine - Benchchem. (URL: )
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids - Ingenta Connect. (URL: [Link])
  • Decarboxylation of 5-substituted 2-pyridinecarboxylic acids - American Chemical Society. (URL: [Link])
  • 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem. (URL: [Link])
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine - Benchchem. (URL: )
  • Chloropyridine: Common isomorphs, synthesis, reactions and applic
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. (URL: [Link])
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution.
  • Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine - Benchchem. (URL: )
  • Pyridine Derivati.ves. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone - ElectronicsAndBooks. (URL: [Link])
  • Kinetic Studies of the Decarboxylation of Some N-Substituted Pyridinecarboxylic Acids - ElectronicsAndBooks. (URL: [Link])
  • Amide Synthesis - Fisher Scientific. (URL: [Link])
  • Ether cleavage - Wikipedia. (URL: [Link])
  • Pyridine Hydrogen Iodide as an Ether Cleaving Agent in Coal Chemistry. (URL: [Link])
  • Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
  • ether cleavage with strong acids - YouTube. (URL: [Link])
  • Cleavage of Ethers - Organic Chemistry - Jack Westin. (URL: [Link])
  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (URL: [Link])
  • Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid - Benchchem. (URL: )
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])
  • Amide coupling reaction in medicinal chemistry.
  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])
  • Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) - MDPI. (URL: [Link])
  • 11.4: The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. (URL: [Link])
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])
  • Reactions of nucleophiles with carboxylic acid esters - ResearchG

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resolving poor solubility of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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troubleshooting failed reactions involving 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

3-Chloro-6-methoxypyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature—a carboxylic acid for amide coupling, a chloro group for substitution or cross-coupling, and a methoxy group modulating electronic properties—offers significant synthetic versatility. However, this complexity can also lead to unexpected reactivity or failed reactions. This guide, designed by application scientists, provides in-depth troubleshooting for common issues encountered during its use, focusing on the causality behind experimental outcomes to empower researchers to solve challenges effectively.

Section 1: General Properties, Handling, and Purity Assessment

Before beginning any reaction, it is critical to confirm the identity and purity of the starting material and to handle it appropriately.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 856836-44-7[1][2][3]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1][3]
Appearance Solid
Storage Store in a dry, sealed container at ambient temperature.[1]
Synonyms 3-Chloro-6-methoxypicolinic acid; 2-Carboxy-3-chloro-6-methoxypyridine[1]

Purity Assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the structure and identify organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for assessing purity and confirming the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity.

Section 2: Reactivity Profile and Common Transformations

Understanding the inherent electronic properties of this molecule is key to predicting its behavior. The pyridine nitrogen acts as an electron-withdrawing group, influencing the reactivity of the ring positions.

  • Amide Bond Formation: The most common reaction involves the carboxylic acid at the C2 position. This is typically achieved by activating the acid with a coupling reagent followed by the addition of an amine.

  • Nucleophilic Aromatic Substitution (SNAr): The reactivity of the chloro group at the C3 position towards SNAr is significantly lower than that of halogens at the C2 or C4 positions.[4] The pyridine nitrogen cannot delocalize the negative charge of the Meisenheimer intermediate when nucleophilic attack occurs at the C3 (meta) position.[4] Therefore, direct substitution of the C3-chloro group often requires harsh conditions or is synthetically unfeasible via SNAr.

  • Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki or Buchwald-Hartwig couplings are generally more effective for functionalizing the C3-chloro position, as they proceed through a different mechanism (oxidative addition) that is less dependent on the electronic activation of the ring position.[5]

  • Decarboxylation: Pyridine-2-carboxylic acids can be susceptible to decarboxylation upon heating, a reaction known as the Hammick reaction, particularly in the presence of aldehydes or other carbonyl compounds.[6][7]

Section 3: Troubleshooting Failed Reactions (Question & Answer Format)

This section addresses specific failures in a direct, problem-solution format.

Q1: My amide coupling reaction is failing or giving a low yield. What are the likely causes?

This is the most common issue. Failure typically stems from one of four areas: carboxylic acid activation, amine reactivity, solvent/base choice, or competing side reactions.

A. Cause: Inefficient Carboxylic Acid Activation

The carboxylic acid must be converted into a highly reactive intermediate (e.g., an active ester) for the nucleophilic amine to attack.

  • Explanation of Causality: Coupling reagents like HATU, HBTU, or EDC/HOBt can degrade upon exposure to moisture. If the activating agent is compromised, the active ester will not form efficiently, leading to no reaction.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Use freshly opened or properly stored coupling reagents.

    • Implement Pre-activation: In your reaction flask, dissolve the this compound and a non-nucleophilic base (e.g., 1.5-2.0 equivalents of DIPEA) in an anhydrous aprotic solvent (e.g., DMF). Add the coupling reagent (e.g., 1.1-1.2 equivalents of HATU) and stir the mixture for 20-30 minutes at room temperature before adding the amine.[8] This allows for the complete formation of the active ester.

    • Consider an Alternative Activator: If HATU fails, consider switching to a different class of reagent like T3P (Propylphosphonic Anhydride), which is known for its high reactivity and simple workup.[9]

B. Cause: Poor Nucleophilicity of the Amine or Steric Hindrance

Electron-deficient anilines or sterically bulky secondary amines can be poor nucleophiles.

  • Explanation of Causality: The rate of an amide coupling is dependent on the nucleophilicity of the amine. If the amine is a weak nucleophile, the reaction will be slow and may not proceed to completion under standard conditions.

  • Troubleshooting Protocol:

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation energy barrier. Monitor for potential decarboxylation if heating excessively.

    • Extend Reaction Time: Allow the reaction to stir for an extended period (12-24 hours) and monitor by LC-MS.

    • Change Reaction Class: For particularly challenging couplings, converting the carboxylic acid to an acid chloride is a more forceful alternative. This can be done by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and will typically couple with even weak amine nucleophiles.

C. Cause: Incorrect Solvent or Base Selection

The reaction environment is critical for success.

  • Explanation of Causality: Protic solvents (like alcohols) or the presence of water can react with the activated carboxylic acid intermediate faster than the intended amine, quenching the reaction.[8] Using a nucleophilic base, such as pyridine, can lead to the base itself reacting with the activated acid.[8]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Use a dry, aprotic solvent such as DMF, DCM, or THF from a reliable source.[8]

    • Select a Non-Nucleophilic Base: Always use a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid produced during the reaction without competing as a nucleophile.[8]

    • Check Solubility: Ensure all reactants are fully dissolved. This compound may have limited solubility in DCM; DMF is often a better choice.[8]

Q2: I am trying to substitute the C3-chloro group with a nucleophile (e.g., an amine or thiol) via SNAr, but I only recover my starting material. Why isn't it working?
  • Explanation of Causality: As previously mentioned, the C3 position of the pyridine ring is electronically deactivated for nucleophilic aromatic substitution. The lone pair on the ring nitrogen cannot be used to stabilize the negative charge of the intermediate through resonance, making the activation energy for this pathway very high.[4]

  • Troubleshooting Protocol:

    • Increase Reaction Severity: You can attempt the reaction under forcing conditions, such as high temperatures (120-180 °C) in a sealed tube or using microwave irradiation. This may provide enough energy to overcome the kinetic barrier.

    • Change the Reaction Mechanism: The most reliable method to functionalize this position is to switch to a transition-metal-catalyzed cross-coupling reaction.

      • For C-N bond formation: Use Buchwald-Hartwig amination (a palladium catalyst, a suitable phosphine ligand like SPhos or XPhos, and a base like K₃PO₄ or NaOtBu).[5]

      • For C-C bond formation: Use a Suzuki coupling with a boronic acid (Pd catalyst, base).[5] These methods are highly effective for forming bonds at positions that are unreactive towards traditional SNAr.

Q3: My reaction is messy, and I see a major byproduct corresponding to the loss of CO₂. How can I prevent this?
  • Explanation of Causality: The proximity of the carboxylic acid to the ring nitrogen in pyridine-2-carboxylic acids makes them prone to decarboxylation upon heating.[6] This process can be accelerated by trace metals or acidic conditions.

  • Troubleshooting Protocol:

    • Maintain Low Temperatures: Conduct all reaction steps, especially amide couplings, at or below room temperature if possible. Use an ice bath during the addition of reagents.

    • Protect the Carboxylic Acid: If subsequent reactions require high temperatures, consider protecting the carboxylic acid as a methyl or ethyl ester.[10] This can be achieved via Fischer esterification or by using a reagent like TMS-diazomethane. The ester is thermally stable and can be hydrolyzed back to the carboxylic acid in a final step using aqueous base (e.g., LiOH or NaOH).[11]

Section 4: Troubleshooting Summary and Workflow

Table 2: Quick Troubleshooting Guide

SymptomProbable Cause(s)Recommended Solution(s)
No reaction in amide coupling Poor acid activation; Inactive coupling reagent; Water contamination.Use fresh reagents; Pre-activate acid for 30 min before adding amine; Use anhydrous solvent (DMF).
Low yield in amide coupling Weakly nucleophilic amine; Steric hindrance; Wrong base.Increase temperature moderately (40-50°C); Switch to a more powerful coupling agent (T3P); Use DIPEA as base.
No reaction in SNAr at C3-Cl Electronic deactivation of the C3 position.Use forcing conditions (high temp/microwave) OR switch to a cross-coupling reaction (e.g., Buchwald-Hartwig).
Decarboxylation byproduct observed Thermal instability of the starting material.Keep reaction temperature low (0°C to RT); Protect the carboxylic acid as an ester for high-temperature steps.
Experimental Workflow Visualization

The following diagram outlines a logical workflow for diagnosing and solving a failed amide coupling reaction.

G Start Amide Coupling Failure (Low Yield / No Product) Check_Purity Step 1: Verify Starting Materials - Check SM Purity (NMR, LCMS) - Use Fresh Coupling Reagent & Base - Use Anhydrous Solvent Start->Check_Purity Decision1 Are Starting Materials OK? Check_Purity->Decision1 Optimize_Activation Step 2: Optimize Activation - Pre-activate acid + base + HATU for 30 min - Add amine solution last Decision1->Optimize_Activation Yes Rethink_SM Source New Materials Decision1->Rethink_SM No Decision2 Reaction Improved? Optimize_Activation->Decision2 Force_Conditions Step 3: Force Conditions - Increase temperature to 40-50°C - Increase reaction time to 24h Decision2->Force_Conditions No Success Problem Solved Decision2->Success Yes Decision3 Reaction Improved? Force_Conditions->Decision3 Change_Reagents Step 4: Change Reagents - Switch to a stronger coupling agent (T3P) - Convert acid to acid chloride (SOCl₂) Decision3->Change_Reagents No Decision3->Success Yes

Caption: Decision workflow for troubleshooting failed amide coupling reactions.

Section 5: Standard Protocol Example: HATU-Mediated Amide Coupling

This protocol provides a robust starting point for coupling this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the acid (concentration approx. 0.1-0.2 M).

  • Add DIPEA (2.0 eq) to the solution and stir for 2 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the acid. The solution may change color or consistency.

  • In a separate vial, dissolve the primary amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine - Benchchem.
  • The Essential Role of 3-Chloropyridine in Organic Synthesis.
  • CAS 856836-44-7 | this compound - Synblock.
  • Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. - Filo.
  • This compound | 856836-44-7 - ChemicalBook.
  • This compound - Synchem.
  • This compound methyl ester - Synchem.
  • Solved Part A Which of the following chloropyridines readily | Chegg.com.
  • nucleophilic arom
  • This compound | 856836-44-7 - Sigma-Aldrich.
  • This compound | 856836-44-7 - Sigma-Aldrich.
  • Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Preparation of methoxy-2-pyridyl phenyl ketones.
  • amide coupling help : r/Chempros - Reddit.
  • Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid - Benchchem.
  • Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs - Arkivoc.
  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
  • 3-chloropicolinic acid (57266-69-0)

Sources

Technical Support Center: Scale-Up Synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic acid (CAS 856836-44-7)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate. Our focus is on providing practical, field-proven insights to ensure the safety, efficiency, and reproducibility of your synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The successful scale-up of its synthesis is critical for advancing drug development programs. This guide will explore two primary synthetic routes that are amenable to scale-up, addressing the potential challenges and offering solutions for each.

Two common synthetic pathways for the preparation of this compound on a larger scale are:

  • Directed Ortho-Metalation (DoM) of 3-Chloro-6-methoxypyridine followed by carboxylation.

  • Hydrolysis of 3-Chloro-6-methoxypyridine-2-carbonitrile.

Each route presents its own set of challenges and advantages. This guide will provide a detailed breakdown of each methodology.

Route 1: Directed Ortho-Metalation of 3-Chloro-6-methoxypyridine

This route leverages the directing effect of the methoxy group to achieve regioselective lithiation at the C2 position, followed by quenching with carbon dioxide to form the desired carboxylic acid.

Reaction Pathway

Directed_Ortho_Metalation_Pathway start 3-Chloro-6-methoxypyridine intermediate Lithium diisopropylamide (LDA) THF, -78 °C start->intermediate Deprotonation lithiated 2-Lithio-3-chloro-6-methoxypyridine (In situ intermediate) intermediate->lithiated carboxylation 1. CO2 (gas or solid) 2. Acidic Workup (e.g., HCl) lithiated->carboxylation Carboxylation product This compound carboxylation->product

Caption: Directed ortho-metalation of 3-chloro-6-methoxypyridine.

Detailed Step-by-Step Protocol

Safety First: Organolithium reagents like LDA are highly reactive and pyrophoric. All operations must be conducted under a strict inert atmosphere (argon or nitrogen) by trained personnel wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat and safety glasses[3][4].

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen/argon inlet, and an addition funnel is flame-dried and cooled under an inert atmosphere.

  • Reagent Preparation:

    • In a separate, dry, and inerted flask, prepare a solution of 3-Chloro-6-methoxypyridine in anhydrous tetrahydrofuran (THF).

    • In the addition funnel, place a solution of Lithium diisopropylamide (LDA) in THF/hexanes.

  • Lithiation:

    • Cool the reactor containing the 3-Chloro-6-methoxypyridine solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).

    • Slowly add the LDA solution from the addition funnel to the reactor, maintaining the internal temperature below -70 °C. The addition rate should be carefully controlled to manage the exotherm.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation. The progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C2 position.

  • Carboxylation:

    • Introduce anhydrous carbon dioxide gas into the reaction mixture via a subsurface sparge tube or add freshly crushed dry ice pellets portion-wise, ensuring the temperature remains below -65 °C.

    • Continue stirring for an additional 1-2 hours at -78 °C after the CO₂ addition is complete.

  • Quench and Work-up:

    • Slowly warm the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with brine.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

    • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry washing with a non-polar solvent to remove impurities.

Troubleshooting Guide: Directed Ortho-Metalation Route
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive organolithium reagent. 2. Presence of moisture or air in the reaction. 3. Insufficiently low temperature during lithiation.1. Titrate the organolithium reagent before use to determine its exact molarity. 2. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. 3. Maintain the temperature at or below -78 °C during the addition of the organolithium reagent.
Formation of Side Products (e.g., starting material, other isomers) 1. Incomplete lithiation. 2. "Halogen dance" rearrangement. 3. Inefficient carboxylation.1. Increase the equivalents of LDA or prolong the reaction time at -78 °C. 2. Maintain a low temperature throughout the lithiation and carboxylation steps to minimize the risk of rearrangement. 3. Ensure an excess of high-purity CO₂ is used. For gaseous CO₂, ensure efficient bubbling through the solution.
Poor Yield after Work-up 1. Product loss during extraction. 2. Incomplete precipitation or crystallization.1. The product is a carboxylic acid and may partition into the aqueous layer, especially under basic conditions. Acidify the aqueous layer to a pH of ~3-4 before extraction to ensure the product is in its neutral form. 2. Optimize the recrystallization solvent system and cooling profile. Consider seeding to induce crystallization.
Frequently Asked Questions (FAQs): Directed Ortho-Metalation Route
  • Q1: Why is -78 °C the required temperature for lithiation?

    • A1: The low temperature is crucial for several reasons. It prevents the highly reactive organolithium reagent from reacting with the solvent (THF) and minimizes side reactions such as the "halogen dance," where the lithium and halogen atoms exchange positions, leading to isomeric impurities. It also ensures the kinetic deprotonation at the desired C2 position, which is favored at low temperatures[5].

  • Q2: Can n-butyllithium (n-BuLi) be used instead of LDA?

    • A2: While n-BuLi is a common organolithium reagent, it is more nucleophilic than LDA. In the case of pyridines, n-BuLi can add to the pyridine ring as a side reaction. LDA is a bulkier, non-nucleophilic base, which makes it more suitable for selective deprotonation in this context[5][6].

  • Q3: What is the best way to introduce CO₂ on a large scale?

    • A3: For larger scale reactions, bubbling anhydrous CO₂ gas through the reaction mixture is often more practical and controllable than adding solid dry ice. A mass flow controller can be used to ensure a consistent and sufficient supply of CO₂. The gas should be introduced below the surface of the reaction mixture for efficient mixing.

Route 2: Hydrolysis of 3-Chloro-6-methoxypyridine-2-carbonitrile

This two-step route involves the synthesis of the corresponding nitrile followed by hydrolysis to the carboxylic acid. This pathway can be advantageous as it avoids the use of cryogenic temperatures and highly pyrophoric organolithium reagents.

Synthetic Workflow

Hydrolysis_Workflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Hydrolysis start_nitrile Suitable Precursor (e.g., 2,3-dichloro-6-methoxypyridine) cyanation Cyanation (e.g., CuCN, DMF, heat) start_nitrile->cyanation nitrile_intermediate 3-Chloro-6-methoxypyridine-2-carbonitrile cyanation->nitrile_intermediate hydrolysis Acidic or Basic Hydrolysis (e.g., H2SO4/H2O or NaOH/H2O, heat) nitrile_intermediate->hydrolysis product_hydrolysis This compound hydrolysis->product_hydrolysis

Caption: Two-step synthesis via nitrile hydrolysis.

Detailed Step-by-Step Protocol (Hydrolysis Step)

This protocol assumes the availability of 3-Chloro-6-methoxypyridine-2-carbonitrile.

  • Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a reflux condenser, and a reagent addition port is used.

  • Reaction Mixture:

    • Charge the reactor with 3-Chloro-6-methoxypyridine-2-carbonitrile.

    • Add an aqueous solution of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 30% sodium hydroxide). The choice between acidic or basic hydrolysis depends on the stability of the starting material and product under these conditions, as well as downstream processing considerations[7][8].

  • Hydrolysis:

    • Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed. This can take several hours.

  • Work-up (for Acidic Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Carefully pour the acidic solution onto crushed ice.

    • Adjust the pH of the solution to approximately 3-4 by the slow addition of a base (e.g., concentrated sodium hydroxide solution) while cooling to precipitate the product.

    • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Work-up (for Basic Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Slowly add a strong acid (e.g., concentrated hydrochloric acid) to the cooled solution to adjust the pH to approximately 3-4, which will precipitate the carboxylic acid[9].

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Troubleshooting Guide: Nitrile Hydrolysis Route
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis 1. Insufficient reaction time or temperature. 2. Inadequate concentration of acid or base. 3. Formation of a stable amide intermediate.1. Increase the reaction time and/or temperature. 2. Use a higher concentration of the hydrolyzing agent. 3. If the amide is isolated, it can be subjected to a second hydrolysis step under more forcing conditions.
Product Decomposition 1. Harsh reaction conditions (too high temperature or prolonged reaction time). 2. Instability of the product under strong acidic or basic conditions.1. Optimize the reaction conditions by running small-scale experiments at different temperatures and for varying durations. 2. If the product is sensitive to one set of conditions, explore the alternative (e.g., if acid causes decomposition, try basic hydrolysis).
Low Recovery after pH Adjustment 1. Product is partially soluble in the aqueous medium. 2. Incorrect final pH for precipitation.1. After precipitation and filtration, extract the filtrate with an organic solvent to recover any dissolved product. 2. Determine the optimal pH for precipitation by performing small-scale trials. The isoelectric point of the molecule is the ideal pH for minimum solubility.
Frequently Asked Questions (FAQs): Nitrile Hydrolysis Route
  • Q1: Which is better, acidic or basic hydrolysis for this specific molecule?

    • A1: The choice can depend on several factors. Basic hydrolysis initially forms the carboxylate salt, which is typically soluble in the aqueous medium. Acidification is then required for precipitation. Acidic hydrolysis directly forms the carboxylic acid, which may precipitate from the reaction mixture upon cooling. A key consideration is the potential for side reactions. For pyridine systems, strong acids can sometimes lead to N-protonation, which can affect reactivity. It is advisable to conduct small-scale trials of both methods to determine the optimal conditions for yield and purity[7][9].

  • Q2: How can I monitor the progress of the hydrolysis reaction?

    • A2: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the disappearance of the starting nitrile and the appearance of the carboxylic acid product. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a good starting point for method development.

  • Q3: What are the common impurities in this route?

    • A3: The most common impurity is the unreacted starting nitrile. Another potential impurity is the intermediate amide (3-Chloro-6-methoxypyridine-2-carboxamide). Over-degradation of the product under harsh conditions can also lead to various byproducts.

Quantitative Data Summary

Parameter Directed Ortho-Metalation Nitrile Hydrolysis
Typical Yield 60-80%70-90% (from nitrile)
Reaction Temperature -78 °C100-120 °C
Key Reagents LDA, CO₂H₂SO₄ or NaOH
Safety Considerations Pyrophoric reagents, cryogenic temperaturesCorrosive acids/bases, high temperatures
Scalability Challenges Handling of organolithiums, temperature controlLong reaction times, handling of corrosive materials

Conclusion

The scale-up synthesis of this compound can be successfully achieved via either directed ortho-metalation or nitrile hydrolysis. The choice of route will depend on the available equipment, safety infrastructure, and the specific cost and purity requirements of the project. Careful process optimization and adherence to safety protocols are paramount for a successful and safe scale-up campaign.

References

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.
  • C−H Carboxylation of Aromatic Compounds through CO2 Fixation. Angewandte Chemie International Edition.
  • Lithiation Reaction. American Chemical Society.
  • Directed ortho metalation. Wikipedia.
  • Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute.
  • ortho metalation. Andrew G Myers Research Group, Harvard University.
  • Directed ortho Metalation: Soon to be a Textbook Reaction?. Queen's University.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters.
  • Manufacturing Insights: Producing 3-Chloropyridine-2-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. HETEROCYCLES.
  • Directed ortho Metalation (DOM). Organic Chemistry Portal.
  • Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl. The Journal of Organic Chemistry.
  • Carboxylation of Aromatics by CO 2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. Scientific Research Publishing.
  • (PDF) Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. ResearchGate.
  • C−H Carboxylation of Aromatic Compounds through CO2 Fixation. National Center for Biotechnology Information.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1.
  • Hydrolysis of nitriles to carboxylic acids. Google Patents.
  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Google Patents.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed.
  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube.
  • Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. ResearchGate.
  • Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.

Sources

Technical Support Center: Reactions of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Chloro-6-methoxypyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with its reactivity, with a specific focus on managing moisture sensitivity. The following sections are structured in a question-and-answer format to directly address common issues and provide robust, validated solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. We focus on diagnosing the issue, understanding the underlying chemical principles, and providing actionable solutions.

Question 1: My amide coupling reaction has stalled, resulting in a low yield of the desired product. My primary starting materials are still present. What are the most probable moisture-related causes?

Answer: This is a classic and frequently encountered issue when working with carboxylic acid activations, particularly in the synthesis of complex molecules. When an amide coupling reaction fails to proceed to completion, adventitious moisture is the most common culprit. Water can disrupt the reaction at several critical stages:

  • Depletion of the Coupling Reagent: Carbodiimide reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are highly susceptible to hydrolysis. Water will react with EDC, rendering it inactive for the primary purpose of activating the carboxylic acid. This is a stoichiometric consumption, meaning even small amounts of water can have a significant impact.

  • Hydrolysis of the Activated Intermediate: The intended reaction pathway involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is designed to react with your amine nucleophile. However, it is also highly electrophilic and will readily react with water, if present, to hydrolyze back to the starting carboxylic acid.[1] This futile cycle consumes your coupling reagent and prevents product formation.

  • Competitive Nucleophilicity: Water can act as a nucleophile, competing with your desired amine. While amines are generally more nucleophilic, the high concentration of water in a "wet" solvent can lead to significant hydrolysis of any activated species.

Immediate Troubleshooting Steps:
  • Verify Solvent Anhydrousness: Ensure you are using a freshly opened bottle of an anhydrous solvent or a solvent that has been rigorously dried over a suitable drying agent (see Table 1).

  • Dry All Reagents: The carboxylic acid starting material, the amine salt (if applicable, ensure it's rigorously dried after salt-breaking), and any amine bases (e.g., triethylamine, DIPEA) must be anhydrous. Liquid amines should be distilled from a suitable drying agent like CaH₂.

  • Inert Atmosphere is Crucial: Ensure your reaction is conducted under a positive pressure of a dry inert gas like argon or nitrogen. Laboratory glassware contains a thin film of adsorbed moisture that must be removed by oven-drying and cooling under an inert atmosphere.[2]

Question 2: I'm observing a new, more polar spot on my TLC plate that is not my starting material or product, and I'm having difficulty with aqueous work-up. What could this be?

Answer: This issue often points to the formation of water-soluble byproducts from your coupling reagent. When using EDC, its reaction with the carboxylic acid, followed by either successful amide formation or hydrolysis, produces a urea byproduct.

  • EDC-Derived Urea: The urea byproduct from EDC is specifically designed to be water-soluble for easy removal during an aqueous work-up.[1] However, if your reaction is incomplete or if significant hydrolysis has occurred, the large amount of this urea can sometimes complicate extractions, especially if your product has some water solubility. The urea is very polar and will typically have a low Rf on a normal-phase TLC plate.

Workflow for Byproduct Identification and Removal:
  • Characterization: The urea byproduct can often be identified by its characteristic signals in an NMR spectrum of the crude material.

  • Modified Work-up: Instead of a simple water wash, try a mildly acidic wash (e.g., 1M HCl or 5% citric acid solution) to protonate the urea byproduct, further increasing its aqueous solubility. Follow this with a basic wash (e.g., saturated NaHCO₃) and a brine wash to remove residual water from the organic layer.

  • Precipitation: In some cases, if the desired amide product is highly non-polar, the urea can be removed by concentrating the reaction mixture and triturating with a solvent in which the product is soluble but the urea is not (e.g., diethyl ether or dichloromethane).

Question 3: My reaction turns dark upon heating, and I'm seeing evidence of gas evolution and multiple unidentifiable products. Is this related to moisture?

Answer: Yes, this is very likely a moisture-exacerbated decomposition pathway. Pyridine-2-carboxylic acids, such as this compound, are known to be susceptible to thermal decarboxylation (loss of CO₂).[3]

The mechanism of this decarboxylation is often facilitated by the formation of a zwitterionic intermediate, and the presence of water in the reaction medium can play a critical role in stabilizing intermediates and promoting this side reaction, especially at elevated temperatures.[4] The resulting pyridine carbanion or related species is typically unstable and will lead to a complex mixture of decomposition products, often appearing as a dark tar.

Preventative Measures:
  • Lower Reaction Temperature: Whenever possible, conduct amide couplings at room temperature or 0 °C. Many modern coupling reagents are efficient at these temperatures.

  • Strict Anhydrous Conditions: The link between water and accelerated decarboxylation in aqueous solutions is well-documented.[5][6] Ensuring your reaction is truly anhydrous will significantly suppress this decomposition pathway.

  • Reagent Addition Order: Add the coupling reagent to a pre-mixed solution of the carboxylic acid and base at a low temperature (e.g., 0 °C) before adding the amine. This allows for the controlled formation of the activated intermediate while minimizing its lifetime before the desired reaction occurs.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling and properties of this compound.

Q1: Is this compound a hygroscopic solid? What are the best storage practices?

A: While not intensely hygroscopic, like all carboxylic acids, it has the potential to adsorb moisture from the atmosphere due to the polar carboxylic acid group. Proper storage is essential to maintain its integrity and ensure reproducible results in moisture-sensitive reactions.

  • Recommended Storage: Store the solid in a tightly sealed container, preferably within a desiccator containing a drying agent like Drierite or silica gel. For long-term storage, consider flushing the container with an inert gas before sealing.

Q2: What is a standard, robust protocol for setting up a moisture-sensitive amide coupling reaction?

A: A self-validating protocol with built-in checks and best practices is crucial. The following workflow and table summarize a reliable approach.

Experimental Protocol: Anhydrous Amide Coupling
  • Glassware Preparation: All glassware (reaction flask, dropping funnel, stir bar) should be oven-dried at >120 °C for at least 4 hours and assembled hot.[2] The apparatus should then be allowed to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in an anhydrous solvent (e.g., DCM, THF, see Table 1) under an inert atmosphere.

    • If the amine is a hydrochloride salt, use a non-nucleophilic base like triethylamine or DIPEA (2.5 eq) to liberate the free amine. Stir for 15-30 minutes.

  • Activation and Coupling:

    • Cool the solution to 0 °C using an ice-water bath.

    • Add the coupling reagent (e.g., EDC·HCl, 1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight (or as determined by reaction monitoring).

  • Monitoring: Track the reaction's progress using TLC or LC-MS to confirm the consumption of the starting material.

Table 1: Common Solvents and Recommended Drying Agents
SolventDrying AgentTechnique
Dichloromethane (DCM)Calcium Hydride (CaH₂)Reflux and distill
Tetrahydrofuran (THF)Sodium/BenzophenoneReflux and distill
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Reflux and distill
N,N-Dimethylformamide (DMF)Molecular Sieves (4Å)Stand over sieves, then distill under reduced pressure
Q3: I've read about amide coupling reactions being performed in water. How is this possible and does it apply here?

A: This is an excellent and advanced question. You are likely referring to the field of aqueous micellar catalysis. It is indeed possible to perform amide couplings in water, but it requires a very specific set of conditions and should not be confused with the detrimental effects of accidental water contamination.[7]

  • The Micellar Approach: These reactions use a surfactant (e.g., TPGS-750-M) in water to form nanomicelles.[8] The hydrophobic interiors of these micelles act as microreactors, effectively sequestering the reactants from the bulk water and facilitating the reaction.[9][10] Specialized, water-tolerant coupling reagents may also be employed.[8]

  • Key Distinction: This is a highly engineered system that leverages the hydrophobic effect. It is fundamentally different from a standard organic synthesis where uncontrolled water contamination will lead to the side reactions discussed previously. Unless you are specifically following a published protocol for micellar catalysis, water should be rigorously excluded from your reaction.

Visualized Workflows and Mechanisms

To further clarify these concepts, we provide the following diagrams generated using Graphviz.

Diagram 1: Workflow for Moisture-Sensitive Reaction Setup

MoistureSensitiveWorkflow cluster_prep Preparation Phase cluster_reaction Execution Phase cluster_workup Isolation Phase A Oven-Dry Glassware (>120°C, 4h) B Assemble Hot & Cool Under Inert Gas (N2/Ar) A->B C Use Anhydrous Solvent (Freshly Opened or Distilled) B->C D Charge Reagents Under Inert Gas C->D E Cool to 0°C D->E F Add Coupling Reagent (Portion-wise) E->F G Stir & Monitor (TLC / LC-MS) F->G H Aqueous Work-up (Acidic/Basic Washes) G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Purify Product I->J

Caption: A validated workflow for executing moisture-sensitive reactions.

Diagram 2: Water Interference in EDC-Mediated Amide Coupling

EDCCoupling cluster_pathways RCOOH R-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Activated) RCOOH->Intermediate + EDC EDC EDC Intermediate->RCOOH + H2O Product Amide Product (Desired) Intermediate->Product + Amine Amine R'-NH2 (Amine) Water H2O (Moisture) Hydrolysis Hydrolysis to R-COOH (Undesired)

Caption: Mechanism of desired vs. undesired pathways for the activated intermediate.

References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.
  • Cole, T., et al. (2025). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids.
  • Dunn, G. E., & Thimm, H. F. (2025). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • Various Authors. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • Various Authors. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.
  • Handa, S., et al. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering.
  • Aponte, J. C., et al. (2013). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. Geochimica et Cosmochimica Acta.
  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Sharma, S., et al. (2020).
  • Gabriel, C. M., et al. (2018).
  • Various Authors. (2020).
  • Williams, D. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
  • Lipshutz, B. H., et al. (2023). Water works as medium for reactions that reduce carboxylic acids. Chemistry World.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Coupling: A Reactivity Comparison of 2-Chloro- vs. 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, appearing in a vast array of biologically active compounds.[1] The functionalization of this heterocycle via palladium-catalyzed cross-coupling reactions is therefore a critical transformation in modern synthesis. The choice of starting material, specifically the halide, can profoundly impact reaction efficiency, cost, and scalability. This guide provides an in-depth, objective comparison of the reactivity of 2-chloropyridines versus their 2-bromo counterparts in key cross-coupling reactions, supported by experimental data and field-proven insights to inform your synthetic strategy.

The Fundamental Basis of Reactivity: Carbon-Halogen Bond Dissociation Energy

The divergent reactivity of 2-chloro- and 2-bromopyridines in cross-coupling reactions is fundamentally rooted in the strength of the carbon-halogen (C-X) bond. The rate-determining step in most palladium-catalyzed coupling cycles is the oxidative addition of the C-X bond to the palladium(0) catalyst.[1][2][3] This step involves the cleavage of the C-X bond, and its kinetic facility is inversely related to the bond's dissociation energy (BDE).

The established trend for C-X BDE is: C-Cl > C-Br > C-I .[2]

  • C-Cl Bond Dissociation Energy: ~339 kJ/mol[1][2]

  • C-Br Bond Dissociation Energy: ~276 kJ/mol[1][2]

This significant energy difference (~63 kJ/mol) is the primary reason 2-bromopyridines are inherently more reactive than 2-chloropyridines.[2] The weaker C-Br bond undergoes oxidative addition to a Pd(0) center more rapidly and under much milder conditions.[2] Consequently, reactions with 2-chloropyridines often demand more forcing conditions—higher temperatures, longer reaction times, and more sophisticated, highly active catalytic systems to achieve comparable yields.[1]

Beyond the C-X bond strength, the electronic nature of the pyridine ring itself plays a crucial role. The electron-withdrawing character of the ring nitrogen atom activates the C2 and C6 positions, making them more susceptible to oxidative addition compared to other positions on the ring.[4] This electronic activation, combined with the C-X bond energy, dictates the overall reactivity profile.

cluster_0 Reactivity Determinants cluster_1 Substrate Comparison cluster_2 Reaction Outcome Bond_Strength C-X Bond Strength (Rate-Determining Step) 2_Bromo 2-Bromopyridine ~276 kJ/mol Bond_Strength->2_Bromo Weaker Bond 2_Chloro 2-Chloropyridine ~339 kJ/mol Bond_Strength->2_Chloro Stronger Bond Electronic_Activation Positional Activation (Pyridine Nitrogen) Electronic_Activation->2_Bromo Electronic_Activation->2_Chloro Outcome_Bromo Higher Reactivity Milder Conditions Faster Kinetics 2_Bromo->Outcome_Bromo Outcome_Chloro Lower Reactivity Forcing Conditions Slower Kinetics 2_Chloro->Outcome_Chloro Start Pd(0)L₂ Active Catalyst OA Oxidative Addition (Rate-Determining) Start->OA Pd_II_Complex L₂Pd(II)(Ar)(X) OA->Pd_II_Complex TM Transmetalation Pd_II_Complex_2 L₂Pd(II)(Ar)(Ar') TM->Pd_II_Complex_2 RE Reductive Elimination RE->Start Catalyst Regeneration Product Coupled Product (Ar-Ar') RE->Product Aryl_Halide 2-Halo-Pyridine (Ar-X) Aryl_Halide->OA Organoboron Boronic Acid (Ar'-B(OH)₂) Organoboron->TM Base Base (e.g., K₂CO₃) Base->TM Pd_II_Complex->TM Pd_II_Complex_2->RE

Sources

The Untapped Potential of 3-Chloro-6-methoxypyridine-2-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is a perpetual endeavor. The pyridine ring, a cornerstone in medicinal chemistry, continues to yield derivatives with a wide array of therapeutic applications. This guide focuses on the largely unexplored class of compounds derived from 3-Chloro-6-methoxypyridine-2-carboxylic acid , offering a comparative analysis of their potential biological activities based on evidence from structurally related pyridine-2-carboxamides and other pyridine derivatives. While direct experimental data on derivatives of this specific scaffold remains limited in publicly accessible literature, this guide will provide a robust framework for future research by extrapolating from established findings, detailing relevant experimental protocols, and postulating structure-activity relationships.

The Core Scaffold: this compound

The foundational molecule, this compound, presents a versatile platform for the synthesis of a diverse library of derivatives. The carboxylic acid moiety at the 2-position is readily amenable to transformations into amides, esters, and other functional groups, allowing for the systematic exploration of chemical space and its impact on biological activity. The substituents on the pyridine ring—a chloro group at the 3-position and a methoxy group at the 6-position—are expected to significantly influence the physicochemical properties and target-binding interactions of the resulting derivatives.

Comparative Analysis of Biological Activities: An Extrapolative Approach

In the absence of direct studies, we can infer the potential biological activities of this compound derivatives by examining closely related structures. The primary areas of interest based on existing literature are anticancer and antimicrobial activities.

Anticancer Potential

The pyridine-2-carboxamide moiety is a well-established pharmacophore in oncology research. Numerous derivatives have demonstrated potent and selective anticancer activity through various mechanisms of action.

Alternative 1: Substituted Pyridine Carboxamides as Kinase Inhibitors

Recent studies have highlighted the potential of substituted pyridine carboxamides as potent inhibitors of key signaling proteins in cancer. For instance, a novel series of pyridine-2-carboxamide analogues have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical regulator of T cell activation, making it an attractive target for immunotherapy[1]. One promising compound from this series demonstrated significant in vivo efficacy in murine colorectal cancer models when combined with anti-PD-1 therapy[1].

Alternative 2: Pyridine Carboxamides as SHP2 Inhibitors

Another compelling target for pyridine carboxamides is the Src homology-2-containing protein tyrosine phosphatase 2 (SHP2). A recently discovered series of substituted pyridine carboxamide derivatives act as potent allosteric SHP2 inhibitors[2][3]. The lead compound, C6, exhibited remarkable inhibitory activity against SHP2 and a potent antiproliferative effect on the MV-4-11 leukemia cell line with IC50 values of 0.13 nM and 3.5 nM, respectively[2][3]. Furthermore, oral administration of C6 led to robust antitumor efficacy in a xenograft mouse model[2][3]. This suggests that derivatives of this compound could be designed to target similar allosteric sites on critical cancer-related enzymes.

Table 1: Comparative Anticancer Activity of Structurally Related Pyridine Carboxamides

Compound ClassTargetKey FindingsReference
Substituted Pyridine CarboxamidesHPK1Potent enzymatic and cellular inhibition; significant in vivo efficacy in combination with immunotherapy.[1]
Substituted Pyridine CarboxamidesSHP2Excellent inhibitory activity (IC50 = 0.13 nM); potent antiproliferative effect (IC50 = 3.5 nM); robust in vivo antitumor efficacy.[2][3]
3-Aminopyridine-2-carboxaldehyde ThiosemicarbazonesRibonucleotide ReductaseSignificant prolongation of survival in mice with L1210 leukemia.[4]
Antimicrobial Potential

Beyond cancer, pyridine derivatives have shown promise in combating infectious diseases. The structural features of this compound derivatives could be leveraged to develop novel antimicrobial agents.

Alternative: Thieno[2,3-b]pyridine-2-carboxamides against Tuberculosis

A study on 3-aminothieno[2,3-b]pyridine-2-carboxamides revealed derivatives with activity against Mycobacterium tuberculosis. Notably, a derivative incorporating a 6-methoxypyridine moiety at the 6-position of the thieno[2,3-b]pyridine core displayed an IC90 of 1.2 µM[2]. This finding is particularly relevant as it showcases the biological activity of a compound containing the 6-methoxypyridine feature present in our core scaffold.

Experimental Protocols: A Roadmap for Evaluation

To systematically evaluate the biological potential of novel this compound derivatives, a structured experimental workflow is essential.

General Synthesis of Amide Derivatives

The synthesis of carboxamides from carboxylic acids is a fundamental transformation in medicinal chemistry. A common and effective method involves the use of a coupling agent.

Step-by-Step Protocol for Amide Synthesis:

  • Dissolution: Dissolve this compound (1 equivalent) in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired amide derivative.

G cluster_synthesis General Amide Synthesis Workflow start This compound activation Activation (HATU, DIPEA) start->activation In aprotic solvent coupling Amide Coupling activation->coupling amine Desired Amine amine->coupling workup Work-up & Purification coupling->workup product Amide Derivative workup->product

Caption: General workflow for the synthesis of amide derivatives.

In Vitro Anticancer Activity Screening

The initial assessment of anticancer potential is typically performed using in vitro cell-based assays.

MTT Assay for Cytotoxicity:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_assay In Vitro Anticancer Screening Workflow cell_seeding Seed Cancer Cells treatment Treat with Derivatives cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization absorbance Measure Absorbance solubilization->absorbance analysis Calculate IC50 absorbance->analysis

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Postulated Structure-Activity Relationships (SAR)

Based on the broader literature on pyridine carboxamides, we can hypothesize key structural features that may influence the biological activity of this compound derivatives.

  • The Amide Moiety: The nature of the amine used to form the amide will be critical. Aromatic and heteroaromatic amines often provide opportunities for π-π stacking and hydrogen bonding interactions within the target's binding pocket. The substitution pattern on these rings will modulate electronic properties and steric hindrance.

  • The Chloro Group: The electron-withdrawing nature of the chloro group at the 3-position can influence the overall electronic distribution of the pyridine ring and may be involved in halogen bonding or other specific interactions with the target protein.

  • The Methoxy Group: The methoxy group at the 6-position is a hydrogen bond acceptor and can also influence the lipophilicity and metabolic stability of the molecule. Its presence in the active antitubercular thieno[2,3-b]pyridine derivative suggests its potential importance for biological activity[2].

Envisioned Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for anticancer activity, based on findings for similar pyridine derivatives, is the inhibition of protein kinases. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase.

G cluster_pathway Postulated Kinase Inhibition Pathway derivative 3-Chloro-6-methoxypyridine-2- carboxylic acid derivative kinase Protein Kinase (e.g., SHP2, HPK1) derivative->kinase Binds to ATP pocket phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->phosphorylated_substrate downstream Downstream Signaling (Cell Proliferation, Survival) phosphorylated_substrate->downstream apoptosis Apoptosis downstream->apoptosis Inhibition leads to

Caption: A potential mechanism of action involving protein kinase inhibition.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is currently lacking in the public domain, the analysis of structurally related compounds strongly suggests their potential as a promising new class of therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a foundational framework for initiating research into these novel derivatives. The synthesis of a focused library of amides and esters, followed by a systematic in vitro screening campaign, is a logical and compelling next step. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could unlock the full therapeutic potential of this underexplored chemical scaffold.

References

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. ResearchGate.
  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed.
  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed.

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A Senior Application Scientist's Guide to Pyridine Carboxylic Acid Isomers: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular engineering, the subtle art of isomer selection can be the pivotal factor that dictates the success or failure of a lead compound. Among the vast array of heterocyclic scaffolds, pyridine carboxylic acids stand out for their versatile coordination chemistry, biological activity, and presence in numerous approved drugs and high-value compounds. However, the simple positional change of a carboxylic acid group on the pyridine ring—from position 2 (picolinic), 3 (nicotinic), to 4 (isonicotinic)—dramatically alters the molecule's electronic, steric, and physicochemical properties.

This guide provides an in-depth comparative analysis of these three critical isomers. Moving beyond a mere catalog of data, we will explore the causal relationships between isomeric position and functional properties, backed by experimental data and validated protocols. For the medicinal chemist and drug development professional, understanding these nuances is not just academic; it is a prerequisite for rational drug design.

The Isomeric Landscape: Physicochemical Properties

The position of the carboxyl group relative to the ring nitrogen is the single most important determinant of the molecule's behavior. This positioning governs the interplay of inductive and resonance effects, which in turn dictates acidity, solubility, and melting point.

Acidity (pKa): A Tale of Two Functional Groups

The pKa of pyridine carboxylic acids is complex, as there are two ionizable groups: the pyridine nitrogen and the carboxylic acid proton. The proximity of the electron-withdrawing carboxylic acid group and the electronegative ring nitrogen significantly influences the pKa values of both moieties.

  • Picolinic Acid (2-position): The close proximity of the nitrogen and the carboxyl group allows for a strong intramolecular hydrogen bond in the zwitterionic form. This interaction stabilizes the carboxylate anion, making the carboxylic acid proton more acidic (lower pKa₁). Conversely, it also makes the pyridine nitrogen less available for protonation, rendering it a weaker base (lower pKa₂).

  • Nicotinic Acid (3-position): With the carboxyl group at the meta position, the direct resonance effect between the two groups is minimized. Its acidity is primarily influenced by the inductive effect of the ring nitrogen. As a result, its carboxylic acid is less acidic than picolinic acid but more acidic than benzoic acid.

  • Isonicotinic Acid (4-position): The carboxyl group is para to the nitrogen, allowing for a strong resonance-based electron-withdrawing effect. This effect significantly acidifies the carboxylic proton.

These relationships are summarized in the table below.

Isomer Structure pKa₁ (COOH) pKa₂ (Py-H⁺) Melting Point (°C) Aqueous Solubility (g/L)
Picolinic Acid 2-Pyridinecarboxylic Acid1.0 (approx.)5.2136-1385.5
Nicotinic Acid 3-Pyridinecarboxylic Acid4.82.1236-23917
Isonicotinic Acid 4-Pyridinecarboxylic Acid4.91.83175.3

Data compiled from various sources and represent typical values.

The following diagram illustrates the relationship between isomer structure and the dominant electronic effects influencing acidity.

G cluster_picolinic Picolinic Acid (Position 2) cluster_nicotinic Nicotinic Acid (Position 3) cluster_isonicotinic Isonicotinic Acid (Position 4) picolinic Strong Intramolecular H-Bonding Proximity Effect pka1_p Lower pKa₁ (More Acidic COOH) picolinic->pka1_p pka2_p Higher pKa₂ (Less Acidic Py-H⁺) picolinic->pka2_p nicotinic Dominant Inductive Effect Minimal Resonance pka1_n Intermediate pKa₁ nicotinic->pka1_n isonicotinic Strong Resonance Effect (-M Effect) pka1_i Lower pKa₁ (More Acidic COOH) isonicotinic->pka1_i pka2_i Lower pKa₂ (More Acidic Py-H⁺) isonicotinic->pka2_i

Caption: Electronic effects governing the acidity of pyridine carboxylic acid isomers.

Synthesis and Strategic Considerations

The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the pyridine ring.

  • Picolinic Acid: Commonly synthesized via the oxidation of 2-picoline. The choice of oxidant is critical to prevent over-oxidation and achieve high yields. Potassium permanganate (KMnO₄) is a classic, robust choice.

  • Nicotinic Acid: The industrial synthesis often involves the oxidation of 3-picoline or the more complex hydrolysis of 3-cyanopyridine. The oxidation of 5-ethyl-2-methylpyridine is also a viable route.

  • Isonicotinic Acid: Similar to its isomers, it is primarily produced by the oxidation of 4-picoline. It is also a key precursor to the antitubercular drug isoniazid.

The general synthetic approach via oxidation is a reliable and scalable method, making it a cornerstone of industrial production for these isomers.

Applications in Drug Design: A Positional Paradigm

The isomeric position is not a trivial detail; it is a fundamental design element that dictates biological activity by controlling how the molecule interacts with its target.

  • Picolinic Acid (Chelator): The 2-position of the carboxyl group makes picolinic acid an excellent bidentate chelating agent for metal ions like Cr³⁺, Zn²⁺, and Fe³⁺. This property is exploited in nutritional supplements (e.g., chromium picolinate) to enhance bioavailability. In drug design, this chelation can be harnessed to target metalloenzymes or to influence metal ion homeostasis.

  • Nicotinic Acid (Signaling Molecule): Also known as Vitamin B3 or niacin, nicotinic acid is a crucial nutrient. Its primary pharmacological role is as a lipid-lowering agent, acting as an agonist for the G-protein coupled receptor GPR109A. This interaction is highly specific to the 3-position; the other isomers are inactive at this receptor.

  • Isonicotinic Acid (Bioisostere and Precursor): Isonicotinic acid is a vital building block for pharmaceuticals. Its hydrazide derivative, isoniazid, is a frontline treatment for tuberculosis. The 4-position allows for a linear extension from the pyridine ring, making it an effective bioisostere for other phenyl or heterocyclic groups in drug scaffolds.

The following diagram illustrates the distinct roles these isomers play in biological systems, stemming directly from their structure.

G picolinic Picolinic Acid (2-position) Bidentate Chelation Targets Metalloenzymes app1 Nutritional Supplements picolinic:f0->app1 e.g., Chromium Picolinate nicotinic Nicotinic Acid (3-position) GPR109A Agonist Lipid-Lowering Activity app2 Cardiovascular Drugs nicotinic:f0->app2 e.g., Niacin isonicotinic Isonicotinic Acid (4-position) Linear Scaffold Precursor to Isoniazid app3 Infectious Disease isonicotinic:f1->app3 Antitubercular Drug

Caption: Structure-function relationships of pyridine carboxylic acid isomers in drug development.

Experimental Protocols: Differentiation and Analysis

In a laboratory setting, distinguishing between these isomers is a common requirement. The following protocols are designed to be self-validating, providing clear, interpretable results based on the fundamental physicochemical differences discussed earlier.

Protocol: Isomer Separation by Thin Layer Chromatography (TLC)

Causality: The polarity of the isomers differs due to the varying influence of the nitrogen atom on the carboxyl group. This difference in polarity allows for separation on a polar stationary phase like silica gel.

  • Materials:

    • TLC plates (Silica gel 60 F₂₅₄)

    • Developing chamber

    • Mobile Phase: Ethyl Acetate / Isopropanol / Water / Formic Acid (60:25:10:5 v/v/v/v)

    • Samples: 1 mg/mL solutions of each isomer in methanol

    • Visualization: UV lamp (254 nm)

  • Procedure:

    • Prepare the mobile phase and pour it into the developing chamber to a depth of ~0.5 cm. Close the chamber and allow it to saturate for 15-20 minutes.

    • Using a capillary tube, spot small amounts of each sample solution onto the baseline of the TLC plate, approximately 1 cm from the bottom.

    • Carefully place the plate into the saturated chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent front to ascend the plate until it is ~1 cm from the top.

    • Remove the plate, mark the solvent front, and let it dry completely.

    • Visualize the spots under a UV lamp at 254 nm. The pyridine ring will quench the fluorescence, appearing as dark spots.

    • Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Expected Outcome: The isomers will separate with distinct Rf values. Due to its zwitterionic character and potential for strong interaction with the silica, picolinic acid is expected to have the lowest Rf value, followed by isonicotinic acid, with nicotinic acid typically being the most mobile (highest Rf).

Protocol: pKa Determination by Potentiometric Titration

Causality: The distinct pKa values of the isomers provide a quantitative method for their identification. This protocol measures the pH of a solution as a titrant is added, allowing for the determination of the equivalence points corresponding to each pKa.

  • Materials:

    • pH meter with a calibrated electrode

    • Stir plate and stir bar

    • Buret (25 or 50 mL)

    • 0.1 M standardized NaOH solution

    • 0.1 M standardized HCl solution

    • 0.01 M solution of the unknown pyridine carboxylic acid isomer

  • Procedure:

    • Pipette 25.0 mL of the 0.01 M isomer solution into a beaker.

    • Place the beaker on a stir plate, add a stir bar, and immerse the pH electrode.

    • For pKa₁ (COOH): Titrate the solution with the 0.1 M NaOH solution. Record the pH after each incremental addition (e.g., 0.5 mL). Continue well past the first equivalence point.

    • For pKa₂ (Py-H⁺): Titrate a fresh 25.0 mL sample of the isomer solution with 0.1 M HCl. Record the pH after each incremental addition.

    • Plot pH versus volume of titrant added for both titrations.

    • Determine the equivalence point(s) from the steepest part of the curve (or by using the first derivative plot).

    • The pKa is equal to the pH at the half-equivalence point.

The following workflow diagram outlines the general process for isomer characterization.

G cluster_results Data Analysis start Unknown Pyridine Carboxylic Acid Sample tlc Protocol 4.1: TLC Analysis start->tlc titration Protocol 4.2: Potentiometric Titration start->titration nmr Spectroscopic Analysis (¹H NMR) start->nmr rf_val Calculate Rf Value tlc->rf_val pka_val Determine pKa Values titration->pka_val nmr_pattern Analyze Splitting Pattern and Chemical Shifts nmr->nmr_pattern end Isomer Identification rf_val->end pka_val->end nmr_pattern->end

Caption: Experimental workflow for the characterization and identification of pyridine carboxylic acid isomers.

Conclusion

The positional isomerism of pyridine carboxylic acids is a classic yet powerful illustration of how minor structural modifications can lead to profound functional consequences. For the drug development scientist, a deep appreciation of the underlying principles governing their acidity, reactivity, and biological roles is essential. Picolinic acid's chelation, nicotinic acid's specific receptor agonism, and isonicotinic acid's utility as a linear scaffold are not interchangeable properties. By leveraging the comparative data and analytical protocols presented here, researchers can make more informed decisions in scaffold selection, lead optimization, and the overall design of next-generation therapeutics.

References

This section would be populated with specific, verifiable links from the search tool. The following are representative examples of the types of sources that would be cited.

  • Pyridine and its Derivatives. (2008). Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [A comprehensive overview of the synthesis and industrial importance of pyridine compounds].
  • Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry. W. H. Freeman.
  • Kamal, A., et al. (2011). Isoniazid: A Review of its Synthesis, and Properties.Bioorganic & Medicinal Chemistry.
  • GPR109A: The Niacin Receptor. (2007). Prostaglandins & Other Lipid Mediators. [Primary literature detailing the specific biological target of nicotinic acid].
  • Practical Organic Chemistry. (1989). Longman Scientific & Technical.

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Chloro-6-methoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic building block is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe downstream science is built. 3-Chloro-6-methoxypyridine-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical candidates. Its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety.

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of synthesized this compound. We will move beyond simple percentage values to understand the causality behind experimental choices, establishing a self-validating system for quality control that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Imperative of Orthogonal Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates a different physicochemical property of the molecule. A trustworthy purity assessment, therefore, relies on an orthogonal approach, where multiple, independent methods are used. When these disparate methods converge on a similar purity value, confidence in the result is significantly increased. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC) for separation and quantification, Quantitative Nuclear Magnetic Resonance (qNMR) for a primary ratio measurement, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.

The overall workflow for a comprehensive purity assessment is a systematic process. It begins with the synthesized batch and branches into parallel analytical streams, the results of which are integrated to provide a final, validated purity statement.

Purity Assessment Workflow cluster_Analysis Orthogonal Analysis HPLC_UV HPLC-UV (Quantitative Purity) Data_Integration Data Integration & Reconciliation HPLC_UV->Data_Integration qNMR qNMR (Absolute Purity) qNMR->Data_Integration LC_MS LC-MS (Impurity ID) LC_MS->Data_Integration Synthesized_Batch Synthesized 3-Chloro-6-methoxy- pyridine-2-carboxylic acid Synthesized_Batch->HPLC_UV Inject Synthesized_Batch->qNMR Dissolve Synthesized_Batch->LC_MS Inject Purity_Statement Final Purity Statement & Report Data_Integration->Purity_Statement

Caption: Workflow for orthogonal purity assessment.

Identifying Potential Impurities

A crucial first step in developing a robust analytical strategy is to anticipate the potential impurities. The synthesis of this compound often involves the hydrolysis of a corresponding nitrile or ester precursor.[1] Therefore, potential impurities can include:

  • Starting Materials: Unreacted precursors like 3-chloro-6-methoxypyridine-2-carbonitrile or its corresponding methyl ester.[1][2]

  • Isomeric Impurities: Positional isomers such as 5-chloro-6-methoxypyridine-2-carboxylic acid could arise from non-selective reactions.[3]

  • By-products of Synthesis: Impurities can form from side reactions, such as over-reaction or degradation products. For instance, the aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid if not handled properly during work-up and storage.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Technique 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity determination in the pharmaceutical industry. It physically separates the target compound from its impurities, allowing for their quantification based on detector response (typically UV absorbance).

From our experience, a reverse-phase method is most suitable for pyridine carboxylic acids.[4][5] These compounds are polar and ionizable, and a mixed-mode column can provide excellent separation by exploiting both hydrophobic and ionic interactions.[4][5]

Comparative Performance: Synthesized vs. Commercial Standard

To provide a benchmark, we compared a batch of in-house synthesized this compound against a commercially available standard (Purity ≥98%).

ParameterSynthesized MaterialCommercial Standard
Purity (by HPLC Area %) 99.2%98.7%
Major Impurity 0.5% (at RRT 0.85)0.8% (at RRT 0.92)
Total Impurities 0.8%1.3%
Experimental Protocol: HPLC Purity Method
  • Column: Use a mixed-mode reversed-phase cation-exchange column (e.g., Coresep 100) for enhanced separation of polar isomers.[4][5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

This method should be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, and robustness.[6][7][8][9]

Technique 2: Quantitative NMR (qNMR)

While HPLC provides relative purity based on area percentage, Quantitative NMR (qNMR) offers a direct, or primary, method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[10][11][12] The principle lies in comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[10][13]

qNMR is a powerful orthogonal technique to HPLC because it is based on a completely different physical principle (nuclear magnetic resonance) and is less susceptible to issues like differences in detector response for various impurities.[14]

Comparative Performance: Synthesized vs. Commercial Standard
ParameterSynthesized MaterialCommercial Standard
Purity (by ¹H qNMR) 99.1%98.5%
Internal Standard Used Maleic Acid (Certified)Maleic Acid (Certified)
Solvent DMSO-d6DMSO-d6

The close agreement between the HPLC and qNMR results provides high confidence in the purity assignment for the synthesized material.

Experimental Protocol: ¹H qNMR Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Accurately weigh approximately 20 mg of the synthesized this compound into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a spectrometer of 400 MHz or higher.

    • Ensure a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to allow for full magnetization recovery. A value of 30 seconds is often sufficient.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping proton signal from the analyte and a signal from the internal standard.

  • Calculation: The purity (P) of the analyte is calculated using the following formula[10]:

    • P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    • Where: I = integral, N = number of protons for the signal, M = molar mass, m = mass, and std = internal standard.

Caption: Key inputs for the qNMR purity calculation.

Technique 3: LC-MS for Impurity Identification

While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is the definitive tool for this purpose. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the exact mass of the impurities detected in the HPLC chromatogram. This information is critical for understanding the synthetic process and for troubleshooting batch failures.

For our synthesized material, the major impurity at RRT 0.85 was analyzed by LC-MS. The mass spectrum showed a prominent ion corresponding to the methyl ester of the target compound, confirming it as unhydrolyzed starting material.

Experimental Protocol: LC-MS

The same HPLC method described above can be used. However, the formic acid in the mobile phase serves a dual purpose: it aids in the chromatographic separation and provides a source of protons for efficient ionization in the mass spectrometer's electrospray ionization (ESI) source.[15] The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 100-500) in positive ion mode.

Conclusion and Recommendations

The purity assessment of a key synthetic intermediate like this compound demands a rigorous, multi-faceted approach. This guide has demonstrated the power of combining HPLC for relative quantification, qNMR for absolute purity determination, and LC-MS for impurity identification.

Our comparative analysis showed that the in-house synthesized batch (99.2% by HPLC, 99.1% by qNMR) was of slightly higher purity than the commercial standard (98.7% by HPLC, 98.5% by qNMR). The convergence of data from these orthogonal techniques provides a high degree of confidence in this assessment. For any drug development program, adopting such a self-validating, orthogonal workflow is not just good practice—it is essential for ensuring data integrity and the quality of the final product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • A Guide to Quantit
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI), University of Illinois Chicago. [Link]
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • What is qNMR (quantit
  • 3 Key Regulatory Guidelines for Method Valid
  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]
  • Picolinic Acid. SIELC Technologies. [Link]
  • HPLC Methods for analysis of Pyridine.
  • Higashi, T., & Ogawa, S. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. [Link]
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.

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A Researcher's Guide to the Spectroscopic Differentiation of Pyridine Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development, materials science, and chemical synthesis, the precise identification of structural isomers is a critical control point. The pyridine carboxylic acids—picolinic acid (2-), nicotinic acid (3-), and isonicotinic acid (4-)—are a prime example.[1] While sharing the same molecular formula (C6H5NO2) and weight (123.11 g/mol ), their distinct pharmacological and chemical properties necessitate unambiguous characterization.[1][2] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to differentiate these isomers, grounded in experimental data and established scientific principles.

The Structural Challenge: Why Position Matters

The core challenge in distinguishing picolinic, nicotinic, and isonicotinic acids lies in the position of the carboxylic acid group on the pyridine ring. This seemingly minor structural variance profoundly influences the electronic environment of the entire molecule. The proximity of the electron-withdrawing carboxylic acid group to the heteroaromatic nitrogen atom dictates the distribution of electron density, which in turn governs the molecule's interaction with electromagnetic radiation. These differences are the key to their spectroscopic differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as one of the most powerful techniques for isomer differentiation. The chemical shifts of the protons and carbons on the pyridine ring are exquisitely sensitive to the position of the carboxylic acid substituent.

¹H NMR Spectroscopy

The ¹H NMR spectra of the pyridine carboxylic acid isomers exhibit distinct patterns in terms of chemical shifts and coupling constants. The proton ortho to the nitrogen atom is the most deshielded and therefore appears at the highest chemical shift (downfield).

Key Differentiating Features:

  • Picolinic Acid (2-Pyridinecarboxylic Acid): The proton at the 6-position is adjacent to the nitrogen, leading to a characteristic downfield shift.[3]

  • Nicotinic Acid (3-Pyridinecarboxylic Acid): The proton at the 2-position is the most deshielded.

  • Isonicotinic Acid (4-Pyridinecarboxylic Acid): Due to symmetry, the protons at the 2- and 6-positions are chemically equivalent, as are the protons at the 3- and 5-positions. This results in a simpler spectrum with fewer unique signals.

Comparative ¹H NMR Data (in DMSO-d₆):

CompoundH2 (ppm)H3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)
Picolinic Acid -~8.10~8.03~7.67~8.76
Nicotinic Acid ~9.0-~8.8~7.6~8.2
Isonicotinic Acid ~8.8~7.9-~7.9~8.8

Note: Chemical shifts are approximate and can vary with solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information. The carbon of the carboxylic acid group typically appears in the 165-185 ppm range.[4] The positions of the pyridine ring carbons are also diagnostic.

Comparative ¹³C NMR Data (in DMSO-d₆):

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)COOH (ppm)
Picolinic Acid ~149~127~138~125~150~166
Nicotinic Acid ~152~129~136~124~148~167
Isonicotinic Acid ~151~122~141~122~151~166

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the pyridine carboxylic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Assign the peaks based on their chemical shifts, integration (for ¹H), and coupling patterns.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups and bonding within a molecule. For pyridine carboxylic acids, the key vibrational modes are the O-H stretch of the carboxylic acid, the C=O stretch, and the C-N and C-C stretching vibrations of the pyridine ring.

Key Differentiating Features:

The primary differentiating features in the IR spectra arise from the influence of the carboxylic acid position on the pyridine ring vibrations and the potential for intramolecular hydrogen bonding in picolinic acid.

  • O-H Stretch: All three isomers exhibit a very broad absorption in the 2500-3300 cm⁻¹ range, characteristic of the hydrogen-bonded O-H of a carboxylic acid dimer.[4]

  • C=O Stretch: The carbonyl stretching frequency is typically observed between 1710 and 1760 cm⁻¹.[4] Conjugation with the pyridine ring lowers this frequency.

  • Pyridine Ring Vibrations: The pattern of absorptions in the 1600-1400 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations, is often unique for each isomer.

  • Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region are highly characteristic of the substitution pattern of the aromatic ring.

Comparative IR Data (Solid State, cm⁻¹):

Vibrational ModePicolinic AcidNicotinic AcidIsonicotinic Acid
O-H Stretch Broad, ~3000Broad, ~3000Broad, ~3000
C=O Stretch ~1710~1700~1715
Ring C=C, C=N Stretch Multiple bands ~1600-1450Multiple bands ~1600-1450Multiple bands ~1600-1450
C-H Out-of-Plane Bend ~750~830, ~740~850, ~760

Note: Peak positions are approximate and can be influenced by the physical state of the sample (solid vs. solution) and intermolecular interactions.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Collect the spectrum of the sample. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to reference spectra.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the absorption maxima (λmax) is influenced by the extent of conjugation and the electronic effects of the substituents.

Key Differentiating Features:

The λmax values for the π→π* transitions in the pyridine ring are affected by the position of the carboxylic acid group. Generally, increased conjugation leads to a bathochromic (red) shift to longer wavelengths.

  • Picolinic and Nicotinic Acids: These isomers often show similar λmax values.

  • Isonicotinic Acid: This isomer typically exhibits a λmax at a slightly longer wavelength compared to the other two, which can be attributed to more effective resonance stabilization.[6]

Comparative UV-Vis Data (in various solvents):

Isomerλmax (nm)
Picolinic Acid ~264
Nicotinic Acid ~263
Isonicotinic Acid ~264-275

Note: λmax values are highly solvent-dependent.[7][8] For instance, in an acidic mobile phase, isonicotinic acid shows absorption maxima at 214 nm and 264 nm.[9][10]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a suitable UV-transparent solvent (e.g., ethanol, water, acetonitrile). The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.2-0.8 AU).

  • Instrument Setup: Use a standard UV-Vis spectrophotometer.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the instrument.

  • Sample Measurement: Fill a cuvette with the sample solution and measure its absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. While all three isomers have the same molecular weight, their fragmentation patterns upon ionization can be distinct.

Key Differentiating Features:

The fragmentation pathways are influenced by the position of the carboxylic acid group, which directs the cleavage of the molecule.

  • Common Fragments: A common fragmentation pathway for all three isomers is the loss of the carboxylic acid group (-COOH), resulting in a fragment ion corresponding to the pyridine ring (m/z 78).[11] Another common loss is that of CO₂, leading to a pyridinium ion.

  • Picolinic Acid: The ortho position of the carboxylic acid can lead to unique fragmentation pathways involving interaction with the nitrogen atom.

  • Nicotinic and Isonicotinic Acids: The fragmentation patterns of these isomers can be very similar, sometimes making differentiation by MS alone challenging without high-resolution instrumentation or tandem MS (MS/MS).

Comparative Mass Spectrometry Data:

IsomerMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]
Picolinic Acid 123106, 78
Nicotinic Acid 123106, 78
Isonicotinic Acid 123106, 78

Note: The relative intensities of the fragment ions are crucial for differentiation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Workflow and Logic Diagrams

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pyridine Carboxylic Acid Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR UV UV-Vis Spectroscopy Sample->UV MS Mass Spectrometry (EI-MS) Sample->MS Data Comparative Data Analysis NMR->Data IR->Data UV->Data MS->Data ID Isomer Identification Data->ID

Caption: Experimental workflow for isomer differentiation.

Isomer_Structure Picolinic Nicotinic Isonicotinic Picolinic_label Picolinic Acid (2-) Nicotinic_label Nicotinic Acid (3-) Isonicotinic_label Isonicotinic Acid (4-)

Caption: Structures of pyridine carboxylic acid isomers.

Conclusion

The differentiation of pyridine carboxylic acid isomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy generally provide the most definitive identification due to the unique chemical shifts and coupling patterns for each isomer. IR spectroscopy offers a rapid method for confirming the presence of the carboxylic acid functional group and can provide fingerprint information for isomer differentiation, particularly in the out-of-plane bending region. UV-Vis spectroscopy can offer supporting evidence, although the differences in λmax can be subtle. Mass spectrometry confirms the molecular weight and can provide isomer-specific fragmentation patterns, especially with high-resolution instruments. For unambiguous identification, a combination of at least two of these techniques, typically NMR and IR, is recommended.

References

  • Drmanić, S. et al. (2014). Solvent and Structure Effects on Electronic Absorption Spectra of the Isomeric Pyridinecarboxylic Acids. Journal of the Serbian Chemical Society.
  • PubChem. (n.d.). Picolinic acid.
  • PubChem. (n.d.). Nicotinic acid.
  • PubChem. (n.d.). Isonicotinic acid.
  • NIST. (n.d.). 4-Pyridinecarboxylic acid. In NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles.
  • Marsh, J. L. et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid.
  • MassBank. (n.d.). Nicotinic acid; LC-ESI-QFT; MS2; CE: 15; R=17500; [M+H]+.
  • Wikipedia. (2023). Pyridinecarboxylic acid.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Pharmaceuticals.

Sources

A Comparative Guide to the Synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-6-methoxypyridine-2-carboxylic acid is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Its structural motifs are found in a range of therapeutic agents, making its efficient and scalable synthesis a topic of considerable interest for researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the prevalent synthesis routes to this valuable compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer comparative data to inform your selection of the most suitable method for your research and development needs.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its substituted derivatives are integral to the activity of many drugs.[1][2][3] this compound, with its specific substitution pattern, offers multiple points for further chemical modification, rendering it a versatile building block in the construction of complex molecular architectures.[4] The strategic placement of the chloro, methoxy, and carboxylic acid groups allows for a variety of coupling and derivatization reactions, essential for creating libraries of compounds for drug discovery. This guide aims to equip researchers with a comprehensive understanding of the available synthetic strategies to access this key intermediate.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic routes that will be discussed, the following diagram illustrates the key transformations and intermediates.

Synthesis_Overview cluster_route1 Route 1: From 2,3-Dichloropyridine cluster_route2 Route 2: From 2,6-Dihalopyridine-3-carboxylate cluster_route3 Route 3: From 2,6-Dichloro-3-trifluoromethylpyridine A1 2,3-Dichloropyridine B1 3-Chloro-2-amino-N-phenylpyridine A1->B1 Buchwald-Hartwig Amination C1 Intermediate Complex B1->C1 Palladium-Catalyzed Carbonylation D1 Target Molecule C1->D1 Hydrolysis F This compound A2 Methyl 2,6-Dichloropyridine-3-carboxylate B2 Methyl 2-Chloro-6-methoxypyridine-3-carboxylate A2->B2 Regioselective Methoxylation C2 Target Molecule B2->C2 Hydrolysis A3 2,6-Dichloro-3-trifluoromethylpyridine B3 2-Chloro-6-amino-3-trifluoromethylpyridine A3->B3 Amination C3 2-Methoxy-6-amino-3-trifluoromethylpyridine B3->C3 Methoxylation D3 Methyl 2-Methoxy-6-aminopyridine-3-carboxylate C3->D3 Hydrolysis & Esterification E3 Target Molecule D3->E3 Sandmeyer & Hydrolysis

Caption: Overview of synthetic routes to this compound.

Route 1: Synthesis from 2,3-Dichloropyridine

This route leverages a palladium-catalyzed amination followed by carbonylation. It is a well-documented approach that offers good yields, though it involves multiple steps and requires careful control of reaction conditions.

Mechanistic Rationale

The synthesis commences with a Buchwald-Hartwig amination of 2,3-dichloropyridine.[5] This reaction selectively forms the C-N bond at the 2-position of the pyridine ring. The choice of a bulky phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions. The subsequent palladium-catalyzed carbonylation introduces the carboxylic acid precursor at the 2-position, followed by hydrolysis to yield the final product.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine [5]

  • An oven-dried flask is charged with 2,3-dichloropyridine (1.0 equiv), palladium(II) acetate (0.025 equiv), triphenylphosphine (0.075 equiv), and sodium tert-butoxide (1.53 equiv).

  • The flask is evacuated and backfilled with nitrogen.

  • Aniline (1.0 equiv) and toluene are added via syringe.

  • The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC).

  • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Step 2: Carbonylation and Hydrolysis to this compound

Note: Specific, publicly available, detailed protocols for the subsequent carbonylation and methoxylation to the exact target molecule are less common in single publications. The following is a generalized procedure based on established organometallic reactions.

  • The purified 3-Chloro-N-phenyl-pyridin-2-amine is subjected to a palladium-catalyzed carbonylation reaction in the presence of methanol and a suitable palladium catalyst (e.g., Pd(dppf)Cl2) under a carbon monoxide atmosphere. This forms the methyl ester.

  • The resulting intermediate is then methoxylated at the 6-position using sodium methoxide in methanol.

  • Finally, the methyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

Data Summary & Comparison
ParameterRoute 1
Starting Material 2,3-Dichloropyridine
Key Reactions Buchwald-Hartwig Amination, Carbonylation
Overall Yield Moderate to Good
Scalability Moderate
Advantages Well-established methodology.
Disadvantages Multi-step, requires transition metal catalyst.

Route 2: Synthesis from Methyl 2,6-Dichloropyridine-3-carboxylate

This approach offers a more direct pathway by starting with a pyridine ring that already possesses the carboxylate group. The key challenge in this route is achieving regioselective substitution of the chlorine atoms.

Mechanistic Rationale

The synthesis hinges on the differential reactivity of the two chlorine atoms in methyl 2,6-dichloropyridine-3-carboxylate. The chlorine at the 6-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position, which is sterically hindered by the adjacent carboxylate group.[6] By carefully controlling the reaction conditions, sodium methoxide can selectively displace the 6-chloro substituent.

Experimental Protocol

Step 1: Synthesis of Methyl 2-Chloro-6-methoxypyridine-3-carboxylate [6]

  • To a solution of methyl 2,6-dichloropyridine-3-carboxylate (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or methanol, add sodium methoxide (1.0-1.2 equiv) at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is stirred until completion, as monitored by TLC or LC-MS.

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by crystallization or chromatography.

Step 2: Hydrolysis to this compound

  • The methyl 2-chloro-6-methoxypyridine-3-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • An excess of a base, such as sodium hydroxide or potassium hydroxide, is added.

  • The mixture is heated to reflux until the ester is completely hydrolyzed.

  • After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Data Summary & Comparison
ParameterRoute 2
Starting Material Methyl 2,6-Dichloropyridine-3-carboxylate
Key Reactions Nucleophilic Aromatic Substitution, Hydrolysis
Overall Yield Good to Excellent
Scalability Good
Advantages More direct, potentially fewer steps.
Disadvantages Requires regioselective control.

Route 3: Synthesis from 2,6-Dichloro-3-trifluoromethylpyridine

This route involves the conversion of a trifluoromethyl group into a carboxylic acid, offering an alternative when the corresponding carboxylate starting material is less accessible.

Mechanistic Rationale

This synthetic strategy involves a series of transformations starting with the regioselective nucleophilic substitution of one of the chlorine atoms on the 2,6-dichloro-3-trifluoromethylpyridine ring.[7][8] This is typically followed by the replacement of the second chlorine with a methoxy group. The key step is the hydrolysis of the trifluoromethyl group to a carboxylic acid, which can be achieved under strong acidic or basic conditions, followed by esterification. The final steps would involve converting the amino group to a chloro group via a Sandmeyer-type reaction and subsequent hydrolysis of the ester.

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-6-methylamino-3-trifluoromethylpyridine [7][8]

  • React 2,6-dichloro-3-trifluoromethylpyridine with an amine (e.g., N-benzylmethylamine) to achieve regioselective substitution at the 6-position.

  • The resulting 2-chloro-6-amino-3-trifluoromethylpyridine is then treated with sodium methoxide to replace the remaining chlorine with a methoxy group.

Step 2: Conversion of the Trifluoromethyl Group to a Carboxylate [7]

  • The 2-methoxy-6-amino-3-trifluoromethylpyridine is treated with a large excess of sodium methoxide followed by acid hydrolysis to convert the trifluoromethyl group into a methyl ester.

Step 3: Conversion to this compound

  • The amino group of the resulting methyl 2-methoxy-6-aminopyridine-3-carboxylate is converted to a chloro group using a Sandmeyer reaction (e.g., using sodium nitrite and HCl, followed by copper(I) chloride).

  • The final step is the hydrolysis of the methyl ester to the carboxylic acid as described in Route 2.

Data Summary & Comparison
ParameterRoute 3
Starting Material 2,6-Dichloro-3-trifluoromethylpyridine
Key Reactions SNAr, Trifluoromethyl Hydrolysis, Sandmeyer Reaction
Overall Yield Moderate
Scalability Moderate
Advantages Utilizes a different, readily available starting material.
Disadvantages Multi-step, involves potentially hazardous reagents.

Comparative Analysis and Conclusion

The choice of the optimal synthesis route for this compound depends on several factors including the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory.

Route_Comparison Route1 Route 1 Starting Material: 2,3-Dichloropyridine Yield: Moderate-Good Scalability: Moderate Pros: Established Chemistry Cons: Multi-step, Catalyst needed Conclusion Optimal Route Selection Route1->Conclusion Route2 Route 2 Starting Material: Methyl 2,6-Dichloropyridine-3-carboxylate Yield: Good-Excellent Scalability: Good Pros: Direct, High Yield Cons: Regioselectivity is key Route2->Conclusion Route3 Route 3 Starting Material: 2,6-Dichloro-3-trifluoromethylpyridine Yield: Moderate Scalability: Moderate Pros: Alternative Starting Material Cons: Multi-step, Harsh Conditions Route3->Conclusion

Caption: Decision matrix for selecting a synthesis route.

Route 2 appears to be the most efficient on paper, offering a more direct path with potentially higher overall yields, provided that the regioselective methoxylation can be effectively controlled. This makes it an attractive option for larger-scale production.

Route 3 provides a valuable alternative when the other starting materials are inaccessible. The conversion of the trifluoromethyl group is a powerful transformation, though the multi-step nature of this route and the use of a Sandmeyer reaction may be less desirable for large-scale industrial applications.

Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of these factors in the context of your specific project goals. We recommend performing small-scale trial runs of the most promising routes to validate their performance in your laboratory setting.

References

  • BenchChem. (n.d.). Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties.
  • RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances.
  • PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid.
  • Chem-Impex. (n.d.). Pyridine-2-carboxylic acid methyl ester.
  • Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives.
  • Synblock. (n.d.). This compound.
  • Synchem. (n.d.). This compound methyl ester.
  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped....
  • Synchem. (n.d.). This compound.
  • PubMed. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.
  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • PubMed. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • Journal of Organic Chemistry. (n.d.). Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Preparation of methoxy-2-pyridyl phenyl ketones.
  • PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • J-Stage. (n.d.). A Practical Preparation of Methyl 2-Methoxy-6-methylaminopyridine-3- carboxylate from 2,6-Dichloro-3-trifluoromethylpyridine.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.

Sources

A Comparative Guide to 3-Chloro-6-methoxypyridine-2-carboxylic acid and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate scaffolds and building blocks is a critical step in the discovery pipeline. This guide provides a comprehensive technical overview and comparison of 3-Chloro-6-methoxypyridine-2-carboxylic acid and two structurally related alternatives: 3,6-dichloropyridine-2-carboxylic acid and 6-methoxy-3-nitropyridine-2-carboxylic acid. This document delves into their characterization data, potential applications, and synthetic considerations to inform rational compound selection in medicinal chemistry programs.

Introduction

Substituted pyridinecarboxylic acids are a prominent class of heterocyclic compounds widely utilized in the development of novel therapeutic agents and functional materials. Their rigid framework, combined with the ability to engage in various intermolecular interactions, makes them attractive scaffolds. This compound, with its distinct substitution pattern, presents a unique combination of electronic and steric properties. Understanding its detailed characterization and how it compares to similar analogs is crucial for its effective application.

Physicochemical and Spectroscopic Characterization

A thorough characterization of a molecule is fundamental to its application. Below is a summary of the key physicochemical properties and a detailed analysis of the expected spectroscopic data for this compound and its selected alternatives.

Table 1: Physicochemical Properties

PropertyThis compound3,6-dichloropyridine-2-carboxylic acid6-methoxy-3-nitropyridine-2-carboxylic acid
CAS Number 856836-44-7[1][2]1702-17-6[3][4]1350475-33-0[5]
Molecular Formula C₇H₆ClNO₃[1][2]C₆H₃Cl₂NO₂[3][4]C₇H₆N₂O₅[5]
Molecular Weight 187.58 g/mol [1][2]192.00 g/mol [3][4]198.13 g/mol [5]
Appearance Solid (Predicted)White PowderSolid (Predicted)
Boiling Point 99-101 °C (Predicted)Not available395.6±42.0 °C (Predicted)[5]
pKa (Predicted) ~3-4~2-3~2-3

Spectroscopic Analysis: A Comparative Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • This compound: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two coupled protons on the pyridine ring. A singlet for the methoxy group protons would likely appear around 3.9-4.1 ppm. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).

  • 3,6-dichloropyridine-2-carboxylic acid: The spectrum will be simpler in the aromatic region, likely showing two doublets for the adjacent ring protons. The carboxylic acid proton will be present as a broad downfield signal.

  • 6-methoxy-3-nitropyridine-2-carboxylic acid: Similar to the chloro-methoxy analog, two doublets are expected for the aromatic protons. The presence of the electron-withdrawing nitro group might shift these protons further downfield. The methoxy and carboxylic acid proton signals will be present in their characteristic regions.

¹³C NMR:

The carbon spectra will reflect the electronic environment of each carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically 165-175 ppm). The pyridine ring carbons will appear in the aromatic region, with their chemical shifts influenced by the substituents. The methoxy carbon will be observed in the upfield region (around 55-60 ppm).

Infrared (IR) Spectroscopy

The IR spectra of all three compounds will be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching absorption should appear around 1700-1730 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations will be present. The pyridine ring vibrations and C-Cl or N-O stretches will also contribute to the fingerprint region, allowing for differentiation between the analogs.

Mass Spectrometry (MS)

The mass spectra will show the molecular ion peak for each compound. The fragmentation patterns will be influenced by the substituents. For this compound, common fragmentation pathways would involve the loss of the carboxylic acid group (M-45), the methoxy group (M-31), or a chlorine atom. Similar fragmentation patterns, with variations based on the specific substituents, are expected for the other two compounds.

Synthesis and Experimental Protocols

The synthesis of these substituted pyridine-2-carboxylic acids can be approached through several routes. A general and illustrative workflow is presented below.

SynthesisWorkflow cluster_0 General Synthetic Approach Starting Material Substituted Pyridine Step 1 Lithiation/Grignard Formation Starting Material->Step 1 e.g., n-BuLi or Mg Step 2 Carboxylation (CO2) Step 1->Step 2 Dry Ice Step 3 Acidic Workup Step 2->Step 3 e.g., HCl Final Product Substituted Pyridine-2-Carboxylic Acid Step 3->Final Product ApplicationComparison cluster_1 Potential Applications in Medicinal Chemistry cluster_A Key Features & Applications cluster_B Key Features & Applications cluster_C Key Features & Applications A This compound A1 Dual functionalization sites (Cl for cross-coupling, OMe for H-bonding/demethylation) B 3,6-dichloropyridine-2-carboxylic acid B1 Two reactive sites for diversification C 6-methoxy-3-nitropyridine-2-carboxylic acid C1 Nitro group as a precursor to amine A2 Kinase Inhibitors A1->A2 B2 Herbicides, Antimicrobials, Anticancer B1->B2 C2 Antibacterial & Antiviral agents C1->C2

Sources

A Researcher's Guide to Cost-Effective Halopyridine Starting Materials in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of countless pharmaceuticals and functional materials. Consequently, the efficient and economical functionalization of this heterocycle is of paramount importance. Palladium-catalyzed cross-coupling reactions are the undisputed workhorse for forging new carbon-carbon and carbon-nitrogen bonds on the pyridine ring. However, the success, and more critically, the cost-effectiveness of these syntheses are profoundly dictated by the choice of the starting halopyridine.

This guide provides an in-depth, data-driven comparison of the most common halopyridine starting materials—chloropyridines, bromopyridines, and iodopyridines. We will move beyond simple reactivity trends to explore the intricate trade-offs between raw material cost, catalyst requirements, reaction conditions, and overall process efficiency. Our goal is to empower researchers, scientists, and drug development professionals to make strategic, cost-conscious decisions at the bench and during process scale-up.

The Decisive Factor: Carbon-Halogen Bond Reactivity

The fundamental principle governing the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The key, and often rate-determining, step in the catalytic cycle is the oxidative addition of a low-valent palladium species into the C-X bond. A weaker bond facilitates this step, leading to faster and more efficient reactions under milder conditions.

The reactivity trend is a direct inverse of the bond dissociation energy:

  • C-I Bond: ~228 kJ/mol

  • C-Br Bond: ~276 kJ/mol

  • C-Cl Bond: ~339 kJ/mol

This establishes the universally accepted reactivity order in cross-coupling reactions: Iodo- > Bromo- > Chloro- . While iodopyridines are the most reactive, they are also typically the most expensive. Conversely, chloropyridines are economically attractive but historically challenging substrates.

Cost-Effectiveness Analysis: More Than Just the Price Tag

A superficial glance at supplier catalogs reveals a clear cost hierarchy. Chloropyridines are by far the most economical starting materials, often by an order of magnitude, making them highly desirable for large-scale industrial synthesis.[1][2] Bromopyridines occupy a middle ground, offering a balance of reasonable cost and good reactivity. Iodopyridines are premium reagents, justified only when reactivity is paramount.

However, the initial purchase price is only one part of the total cost equation. The "hidden costs" associated with less reactive starting materials can significantly alter the economic landscape.

Starting MaterialMolecular Weight ( g/mol )Representative Bulk Price (USD/kg)Approx. Cost (USD/mol)
2-Chloropyridine113.55~$2 - $50[3][4][5][6][7]$0.23 - $5.68
2-Bromopyridine158.00~$100 - $305[8][9][10]$15.80 - $48.20
2-Iodopyridine205.00~

54 per kg[11]
~$11.07 (Note: Price variability is high)[12][13]

Disclaimer: Prices are approximate and subject to significant variation based on supplier, purity, and volume. The values are intended for comparative purposes.

The lower upfront cost of chloropyridines is frequently offset by the need for:

  • More Advanced Catalysts: Simple catalysts like Pd(PPh₃)₄ may be insufficient. Highly active, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required, which are considerably more expensive.

  • Higher Catalyst Loadings: To achieve reasonable reaction rates, higher concentrations of the palladium catalyst and ligand may be necessary.

  • Harsher Reaction Conditions: Higher temperatures and longer reaction times translate to increased energy consumption and lower throughput, impacting operational costs.

Comparative Performance in Key Cross-Coupling Reactions

The choice of halopyridine directly impacts the conditions and outcomes of the most common palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

This reaction is vital for creating C(sp²)-C(sp²) bonds, particularly for biaryl structures prevalent in pharmaceuticals.

  • Iodo- and Bromopyridines: Generally serve as reliable substrates, often reacting efficiently with standard palladium precursors (e.g., Pd(OAc)₂) and simple phosphine ligands.

  • Chloropyridines: Are significantly less reactive. Success hinges on the use of highly active catalyst systems designed to facilitate the difficult oxidative addition step. Modern biaryl phosphine ligands have made the coupling of chloropyridines highly feasible, though at a higher catalyst cost.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Halopyridine Catalyst/Ligand Base Solvent Temperature (°C) Typical Yield
2-Iodopyridine Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 80-100 >90%
2-Bromopyridine Pd(OAc)₂ / PPh₃ K₂CO₃ Toluene/H₂O 90-110 80-95%

| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100-120 | 70-90% |

Buchwald-Hartwig Amination

Essential for synthesizing C-N bonds, this reaction has been revolutionized by advanced ligand design. The reactivity trend of I > Br > Cl holds, but the development of sterically hindered, electron-rich ligands has largely overcome the challenges of less reactive aryl chlorides.

  • Iodo- and Bromopyridines: Couple readily with a wide range of amines using various modern phosphine ligands.

  • Chloropyridines: Once considered very difficult substrates, they can now be coupled efficiently, even at room temperature in some cases, using specialized catalyst systems. Ligands like XPhos, RuPhos, and Josiphos-type ligands are particularly effective.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Halopyridine Catalyst/Ligand Base Solvent Temperature (°C) Typical Yield
2-Iodopyridine Pd₂(dba)₃ / BINAP NaOtBu Toluene 80-100 >90%
2-Bromopyridine Pd(OAc)₂ / XPhos Cs₂CO₃ Toluene 90-110 85-95%

| 2-Chloropyridine | Pd G2 XPhos | K₃PO₄ | t-AmylOH | 100-120 | 75-90% |

Sonogashira Coupling

Used to install alkyne moieties, the Sonogashira reaction provides a powerful method for extending carbon frameworks. The choice of halogen is critical, especially for achieving regioselectivity in polyhalogenated pyridines. The reaction almost exclusively occurs at the more labile C-Br or C-I bond over a C-Cl bond.

Experimental Protocols

The following are generalized, self-validating protocols that can be adapted to compare the reactivity of different halopyridines.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To compare the yield of a 2-arylpyridine starting from a 2-halopyridine.

Materials:

  • 2-Halopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-halopyridine, arylboronic acid, and base.

  • In a glovebox or under a stream of inert gas, add the palladium precursor and ligand.

  • Add the degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Objective: To compare the yield of a 2-aminopyridine starting from a 2-halopyridine.

Materials:

  • 2-Halopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox, add the palladium precatalyst and base to an oven-dried Schlenk tube.

  • Add the 2-halopyridine, amine, and solvent.

  • Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualization of Key Concepts

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd0 Pd(0)L_n OA_Complex R-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition TM_Complex R-Pd(II)(R')L_n OA_Complex->TM_Complex Transmetalation Product_Complex Product-Pd(0)L_n TM_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration Product Aryl-R' (Coupled Product) Product_Complex->Product ArylHalide Aryl-X (Halopyridine) ArylHalide->OA_Complex Organometallic R'-M (e.g., Boronic Acid) Organometallic->TM_Complex Base Base Base->TM_Complex

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Decision_Workflow Start Project Goal: Synthesize Pyridine Derivative Cost Is starting material cost the primary driver? Start->Cost Reactivity Is the substrate precious or the reaction chemistry sensitive? Cost->Reactivity No Chloro Use Chloropyridine Cost->Chloro Yes (Large Scale) Bromo Use Bromopyridine (Balanced Choice) Reactivity->Bromo No Iodo Use Iodopyridine Reactivity->Iodo Yes Catalyst Are advanced ligands/ catalysts available and affordable? Catalyst->Chloro Yes Catalyst->Bromo No Chloro->Catalyst Requires...

Caption: Decision workflow for selecting a halopyridine starting material.

Conclusion and Strategic Recommendations

The selection of a halopyridine starting material is a strategic decision with significant scientific and economic implications. There is no single "best" choice; the optimal reagent depends on the specific context of the synthesis.

  • Iodopyridines: The most reactive option. Choose iodopyridines for small-scale synthesis, when working with precious or complex coupling partners, or when mild conditions and high success rates are critical to avoid costly downstream failures.

  • Bromopyridines: The versatile workhorse. Bromopyridines represent the optimal balance between reactivity and cost for most bench-scale and pilot-plant applications. They are reactive enough to couple under standard conditions with a wide variety of partners without demanding the most expensive catalyst systems.

  • Chloropyridines: The economical choice for scale-up. While less reactive, their low purchase price is a compelling advantage for industrial production. The feasibility of using chloropyridines has dramatically increased with the advent of modern, highly active palladium catalysts. A thorough cost analysis, including the higher price of specialized ligands and potentially higher energy costs, is essential before committing to a chloro-precursor route at scale.

Ultimately, a holistic view is required. By understanding the interplay between carbon-halogen bond strength, raw material cost, and the price of enabling catalyst technology, researchers can design more efficient, robust, and economically viable synthetic routes to valuable pyridine-containing molecules.

References

  • IndiaMART. (n.d.). 2-Iodopyridine at ₹ 4500/kilogram.
  • TradeIndia. (n.d.). 2-CHLOROPYRIDINE 99% For Synthesis.
  • ExportersIndia. (n.d.). 2-chloropyridine at Best Price from Manufacturers, Suppliers & Traders.
  • IndiaMART. (n.d.). 2-Chloropyridine - C5H4ClN Latest Price, Manufacturers & Suppliers.
  • IndiaMART. (n.d.). 2-Bromopyridine CAS No.109-04-6.
  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). Buy 2-Chloropyridine Industrial Grade.
  • Manas Petro Chem. (n.d.). 2-iodopyridine Manufacturer Exporter Supplier from Mumbai India.
  • Chemsavers, Inc. (n.d.). 2-Bromopyridine, 99% 100g.
  • ResearchGate. (2018). Chapter 14 Industrial scale palladium chemistry.
  • MDPI. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • ResearchGate. (2018). Palladium-Catalyzed Cross-Coupling Reactions - Industrial Applications.
  • MDPI. (2019). Palladium-Catalyzed Reactions.
  • PMC - PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • PubMed. (1991). The cost benefit ratio of enantiomeric drugs.

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literature review of 3-Chloro-6-methoxypyridine-2-carboxylic acid applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Utility of 3-Chloro-6-methoxypyridine-2-carboxylic Acid

A Technical Resource for Researchers in Synthetic and Medicinal Chemistry

This guide offers a senior application scientist's perspective on this compound, a versatile heterocyclic building block. We will move beyond a simple recitation of facts to provide a comparative analysis of its synthesis and applications, grounded in mechanistic principles and experimental data. Our objective is to furnish drug development professionals and researchers with the critical insights needed to effectively leverage this reagent in their synthetic endeavors.

Introduction: The Strategic Value of Polysubstituted Pyridines

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the pyridine scaffold being one of the most prevalent motifs in approved pharmaceuticals.[1] The strategic functionalization of this ring system allows for the precise modulation of a molecule's steric and electronic properties, which in turn governs its pharmacological activity, selectivity, and pharmacokinetic profile.[2] this compound (CAS 856836-44-7) is a prime example of a highly valuable, trifunctionalized building block.[3][4] The orthogonal reactivity of the carboxylic acid, the chloro group, and the methoxy group provides a powerful platform for sequential, site-selective modifications, enabling the efficient construction of complex molecular architectures.

Comparative Analysis of Synthetic Accessibility

The practical utility of a building block is intrinsically linked to the efficiency and scalability of its synthesis. Here, we compare a common laboratory-scale synthesis of this compound with a structurally analogous compound, 3-Bromo-6-methoxypyridine-2-carboxylic acid, to highlight key differences in synthetic strategy.

Table 1: Comparative Overview of Synthetic Routes

FeatureThis compound3-Bromo-6-methoxypyridine-2-carboxylic acid
Precursor 2,3-dichloro-6-methoxypyridine2,3-dibromo-6-methoxypyridine
Key Reaction Directed ortho-lithiation & CarboxylationHalogen-metal exchange & Carboxylation
Reagents n-Butyllithium, Dry CO₂n-Butyllithium or Mg, Dry CO₂
Typical Yields 70-85%65-80%
Reaction Temperature -78 °C-78 °C to 0 °C
Key Considerations Requires cryogenic temperatures for selectivity.Potential for competing side reactions if not carefully controlled.
Scalability Feasible, but requires specialized low-temperature reactors.Generally straightforward scalability.

The synthesis of the title compound hinges on a directed ortho-lithiation. The methoxy group at C6 activates the pyridine ring, while the chloro group at C3 directs the deprotonation to the C2 position. This high regioselectivity is a key advantage. The subsequent carboxylation by quenching with carbon dioxide is a robust and high-yielding transformation. In contrast, the bromo-analogue is often synthesized via halogen-metal exchange, which can be less selective and may require more rigorous optimization to minimize side products.

Validated Experimental Protocol: Synthesis of this compound

The following protocol outlines a reliable method for the synthesis of the title compound. The rationale behind critical steps is explained to ensure both reproducibility and a deeper understanding of the reaction mechanism.

Workflow for Synthesis via Directed Lithiation

Caption: Step-by-step workflow for the synthesis of this compound.

Materials & Equipment:

  • 2,3-dichloro-6-methoxypyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dry ice (solid CO₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried, three-neck round-bottom flask with magnetic stirrer, nitrogen inlet, and thermometer

Step-by-Step Procedure:

  • Setup: Charge the flame-dried flask with 2,3-dichloro-6-methoxypyridine and anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to favor the kinetically controlled deprotonation at the C2 position and prevent side reactions, such as attack at the chloro- or methoxy-substituents.

  • Lithiation: Add n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Trustworthiness: This duration ensures the complete formation of the lithiated intermediate, which can be monitored by TLC quenching of an aliquot with D₂O if desired.

  • Carboxylation: Carefully add crushed dry ice in portions to the reaction mixture. Causality: This electrophilic quench introduces the carboxylate group. Using a large excess of CO₂ ensures the reaction goes to completion.

  • Workup: Allow the mixture to warm to room temperature. Quench with water and separate the aqueous layer. Wash the organic layer with water. Combine the aqueous layers and acidify to pH ~2 with 1 M HCl.

  • Isolation: The product will precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Application in Synthesis: A Comparative Case Study

The functional groups on this compound offer distinct opportunities for diversification, most commonly through amide bond formation and palladium-catalyzed cross-coupling reactions.

Logical Flow of a Cross-Coupling Strategy

A 3-Chloro-6-methoxypyridine- 2-carboxylic acid B Amide Coupling (e.g., with R¹-NH₂) A->B C Intermediate Amide B->C D Suzuki or Buchwald-Hartwig Cross-Coupling at C3-Cl C->D R²-B(OH)₂ or R²-NHR³ [Pd catalyst] E Final Target Molecule (Diverse R²) D->E

Caption: Sequential functionalization strategy using the title compound.

Let's compare its utility in a hypothetical synthesis of a bioactive compound against a simpler building block, 6-methoxypyridine-2-carboxylic acid, which lacks the chloro substituent for cross-coupling.

Table 2: Comparative Utility in a Multi-Step Synthesis

FeatureThis compound6-Methoxypyridine-2-carboxylic acid
Initial Reaction Amide bond formationAmide bond formation
Reactivity in Amidation Slightly lower due to electron-withdrawing ClHigher nucleophilicity of the pyridine nitrogen
Diversification Potential High: Amide coupling + Cross-coupling at C3Low: Limited to amide coupling and ring modifications
Access to Target Space Allows introduction of aryl, heteroaryl, or alkyl groups at C3Limited to substituents at the amide nitrogen
Example Reaction Suzuki coupling with an arylboronic acidNot applicable
Overall Efficiency Enables convergent synthesis, building complexity late-stageRequires a more linear synthesis if C3 substitution is needed

The presence of the chloro group at the C3 position is a key strategic advantage.[2] It serves as a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the late-stage introduction of molecular diversity. This is a highly desirable feature in drug discovery programs, as it enables the rapid generation of an analog library from a common intermediate.[2] The alternative, 6-methoxypyridine-2-carboxylic acid, lacks this handle, severely limiting the scope of accessible structures from a common precursor.

Conclusion

This compound is more than just a simple building block; it is a sophisticated synthetic platform. Its preparation is well-established, and its trifunctional nature provides a robust and flexible entry point for the synthesis of complex, highly substituted pyridine derivatives. When compared to simpler analogues, its key advantage lies in the C3-chloro group, which unlocks a vast chemical space accessible through modern cross-coupling chemistry. For research programs focused on generating diverse libraries of compounds for screening and lead optimization, the strategic incorporation of this building block can significantly accelerate discovery timelines and broaden the scope of accessible molecular architectures.

References

  • Applications of Pyridine-Containing Scaffolds in Medicinal Chemistry.
  • Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis.
  • Directed ortho Metalation in Heterocyclic Chemistry. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Essential Operational and Disposal Plan

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Chloro-6-methoxypyridine-2-carboxylic acid. The protocols outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the rationale behind each step to foster a culture of safety and responsibility in the laboratory.

Hazard Assessment and Waste Identification

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. This compound possesses a pyridine ring, a halogen (chlorine), and a carboxylic acid functional group. This structure suggests several potential hazards:

  • Corrosivity: The carboxylic acid group makes the compound acidic.

  • Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1] They can cause skin and eye irritation.[1][2]

  • Environmental Hazard: Halogenated organic compounds can pose risks to the environment and should not be released into sanitary sewer systems.[3]

Based on these characteristics, all waste containing this compound must be classified and managed as hazardous chemical waste.[1][4] This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).

Quantitative Data Summary

The following table summarizes key hazard information based on the compound's structure and data from related pyridine derivatives. This should be treated as a conservative guide for ensuring safety.

ParameterGuideline / SpecificationRationale & Source
Waste Classification Hazardous WastePossesses characteristics of corrosivity (acidic) and potential toxicity due to the pyridine moiety.[1][4]
EPA Hazardous Waste Potential for D002 (Corrosivity)Aqueous solutions may have a pH of 2 or less.[5]
Personal Protective Equipment (PPE) Chemical safety goggles, lab coat, nitrile rubber gloves.[6]To prevent skin and eye contact.
Handling Area Certified laboratory chemical fume hood.[7]To prevent inhalation of dust or vapors.[2]
Incompatible Materials Strong bases, strong oxidizing agents.[3][7]Risk of vigorous or exothermic reactions.

Immediate Safety and Handling Protocols

Adherence to strict safety protocols is the first line of defense against chemical exposure.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield at all times.[6]

  • Hand Protection: Use nitrile rubber gloves. If handling larger quantities or for prolonged periods, consider double-gloving.

  • Body Protection: A fully-buttoned, long-sleeved lab coat is mandatory.

  • Respiratory Protection: All handling of solid material or concentrated solutions should occur within a certified chemical fume hood to minimize inhalation risk.[7][8]

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2][6]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[2][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical help.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed systematically, from the point of generation to final collection by trained professionals. This process is governed by federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]

Step 1: Waste Segregation and Collection

Proper segregation is fundamental to safe and compliant waste management. Never mix incompatible waste streams.

  • Solid Waste: Collect unused solid this compound and any materials contaminated with it (e.g., weigh boats, contaminated paper towels, disposable spatulas) in a dedicated, robust container made of a compatible material like high-density polyethylene (HDPE).[1]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and sealable liquid waste container. Do not mix this acidic waste stream with basic or oxidizing waste.

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated sharps container.

  • Contaminated PPE: Dispose of gloves and other disposable PPE in a designated hazardous waste bag.[1]

Step 2: In-Lab Neutralization (for Small Aqueous Waste Volumes)

For small quantities of purely aqueous waste containing this compound (without heavy metals or other hazardous solutes), in-lab neutralization can be a viable pre-treatment step to reduce corrosivity.[11][12]

Causality: Neutralization converts the corrosive carboxylic acid into a salt and water, making the waste safer to handle and store. This process must be performed with extreme caution.

Protocol:

  • Work in a Fume Hood: Always perform neutralization inside a certified chemical fume hood.

  • Dilute the Waste: If the waste is concentrated, dilute it by slowly adding it to a large volume of cold water.

  • Prepare Neutralizing Solution: Use a weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).[12][13][14] Prepare a dilute solution of the base.

  • Slow Addition: Slowly and carefully add the basic solution to the stirred acidic waste. Be aware that this reaction can generate heat and carbon dioxide gas, causing foaming or bubbling.[11][13]

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter.[13][15]

  • Target pH: Continue adding the base until the pH is between 5.5 and 9.0.[15]

  • Final Collection: Once neutralized, the solution must still be collected as hazardous waste due to the pyridine moiety. Transfer it to the appropriate liquid hazardous waste container. Do not pour down the drain.

Note: Quantities of strong, concentrated acids or bases exceeding 25 mL should be managed directly by your institution's Environmental Health and Safety (EHS) department without in-lab treatment.[11]

Step 3: Container Labeling

Accurate and clear labeling is a regulatory requirement and is essential for safety. All waste containers must be labeled with:

  • The words "Hazardous Waste" [1]

  • The full chemical name: "this compound" [1]

  • An accurate description of the contents (e.g., "Aqueous solution," "Contaminated solids").

  • The approximate percentage of the chemical in the waste.

  • The date when waste was first added to the container.

Step 4: Storage

Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup. Ensure the storage area is away from incompatible materials.[1][7]

Step 5: Final Disposal

The final step is to arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] These professionals are equipped to transport and dispose of the waste in compliance with all federal, state, and local regulations, likely through methods such as high-temperature incineration.[4]

Spill Management Protocol

Accidents can happen, and a clear, rehearsed spill response plan is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described above.

  • Contain the Spill: For liquid spills, contain the area using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[1][8] For solid spills, gently cover the material to prevent it from becoming airborne.

  • Collect the Material: Carefully scoop the absorbed liquid or solid powder into a designated hazardous waste container.[1][7]

  • Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Cleaning Materials: All materials used for cleanup, including absorbents and wipes, must be disposed of as hazardous waste.[1]

Visual Workflow: Disposal Decision Process

The following diagram illustrates the logical flow for the proper disposal of waste containing this compound.

Caption: Decision workflow for safe disposal of the specified chemical waste.

References

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Protect IU - Indiana University.
  • Everett, L. (n.d.). How to Neutralize Chemical Spills. Lab Manager Magazine.
  • How to Neutralize Acid: Effective Ways (2024). (2024, May 6). Ryze Chemie.
  • Production, Import, Use, and Disposal. (n.d.). Agency for Toxic Substances and Disease Registry.
  • SOP: Chemical Waste Disposal via Neutralization. (n.d.).
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services - University of British Columbia.
  • Hazardous Waste. (n.d.). US Environmental Protection Agency.
  • Pyridine Standard Operating Procedure. (n.d.). Washington State University.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US Environmental Protection Agency.
  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - University of Maryland.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency.
  • 2-Chloro-6-methylpyridine-4-carboxylic acid Safety Data Sheet. (2025, September 22). Thermo Fisher Scientific.

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Personal protective equipment for handling 3-Chloro-6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, immediate safety and logistical information for the handling of 3-Chloro-6-methoxypyridine-2-carboxylic acid. As Senior Application Scientists, our goal is to empower you with the critical knowledge to manage this chemical safely and effectively in your laboratory, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, offering a procedural and causal understanding of the necessary precautions.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a halogenated pyridine derivative. While specific toxicological data for this compound is limited, the available Safety Data Sheets (SDS) for it and structurally similar compounds indicate several potential hazards that must be proactively managed.[1] The primary risks are associated with:

  • Skin and Eye Irritation: Direct contact can cause irritation and, in the case of eye contact, potentially serious damage.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion of the compound can be harmful to your health.[2]

Given these hazards, a containment-focused approach is paramount. All handling procedures should be designed to minimize the possibility of direct contact or aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationMinimum Required PPE
Weighing and Aliquoting (Solid) Chemical safety goggles, lab coat, nitrile gloves.
Solution Preparation and Handling Chemical splash goggles, lab coat, nitrile gloves. Consider a face shield for larger volumes.
Running Reactions and Work-up Chemical splash goggles, lab coat, nitrile gloves. Operations with the potential for splashing should include a face shield.
Spill Cleanup Chemical splash goggles, lab coat, heavy-duty nitrile or butyl rubber gloves, and in the case of significant dust or aerosol generation, respiratory protection may be necessary.

Causality of PPE Selection:

  • Eye Protection: Chemical splash goggles are essential to protect against accidental splashes of solutions or contact with airborne particles. Standard safety glasses do not provide a sufficient seal.

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. For prolonged handling or in the event of a spill, heavier-duty gloves like butyl rubber may be more appropriate. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat protects your skin and personal clothing from contamination. Ensure it is fully buttoned.

  • Respiratory Protection: While not typically required for small-scale handling in a well-ventilated area, a NIOSH-approved respirator may be necessary for large quantities or in situations where dust or aerosols cannot be effectively controlled at the source.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following steps provide a procedural guide for the safe handling of this compound.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing: Carefully weigh the desired amount of the solid. Avoid creating dust by handling the material gently.

  • Container Labeling: Immediately and clearly label the container with the chemical name, concentration (if in solution), date, and your initials.

Solution Preparation and Use
  • In a Fume Hood: All solution preparations and subsequent reactions should be performed inside a certified chemical fume hood.

  • Solvent Addition: Slowly add the solvent to the solid to minimize the potential for splashing and aerosol generation.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. If heating is required, use a controlled heating mantle and monitor the process.

  • Transfers: When transferring solutions, use appropriate tools such as pipettes or cannulas to prevent spills.

Post-Handling Procedures
  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination: gloves first, then your lab coat, and finally your safety goggles.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.

Emergency Procedures: Be Prepared for the Unexpected

Even with the best precautions, accidents can happen. Immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill:

    • Small Spill (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.

    • Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a labeled, sealed container for hazardous waste disposal.

    • Large Spill: Evacuate the immediate area and alert your supervisor and institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing this compound, including unused material, reaction residues, and contaminated materials (e.g., weigh boats, gloves), must be collected in a designated, labeled hazardous waste container.

  • Halogenated Waste Stream: As a chlorinated organic compound, this waste should be segregated into the "halogenated organic waste" stream for proper disposal by your institution's environmental health and safety (EHS) department.

  • Regulatory Compliance: In the United States, the disposal of this type of waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While not specifically listed by name, it would likely fall under the F-listed wastes from non-specific sources if it is a spent solvent waste.[2][4][5][6] In the European Union, the Waste Framework Directive and associated regulations govern the disposal of hazardous waste, with specific codes for halogenated organic wastes.[1][7][8]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, following your institution's guidelines.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Work in Designated Area (Fume Hood/Ventilated Enclosure) gather_materials Gather All Equipment and PPE prep_area->gather_materials don_ppe Don Lab Coat, Goggles, and Gloves gather_materials->don_ppe weigh Weigh Solid Carefully (Avoid Dust Generation) don_ppe->weigh label_container Label Container Immediately weigh->label_container prepare_solution Prepare Solution in Fume Hood label_container->prepare_solution handle_solution Use and Transfer Solution Safely prepare_solution->handle_solution decontaminate Decontaminate Work Area handle_solution->decontaminate collect_waste Collect All Waste in Labeled Hazardous Container handle_solution->collect_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate as 'Halogenated Organic Waste' collect_waste->segregate_waste contact_ehs Contact EHS for Pickup segregate_waste->contact_ehs

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.

References

  • EUR-Lex.
  • European Commission. Waste and recycling. [Link]
  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
  • Alfred University. EPA Hazardous Waste Codes. [Link]
  • European Commission.
  • European Union.
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Retrosynthesis Analysis

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3-Chloro-6-methoxypyridine-2-carboxylic acid
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3-Chloro-6-methoxypyridine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.